Product packaging for Cycloocta[c]pyridazine(Cat. No.:)

Cycloocta[c]pyridazine

Cat. No.: B15213294
M. Wt: 156.18 g/mol
InChI Key: LVXISFZEKNJQEN-JRYKUCHZSA-N
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Description

Cycloocta[c]pyridazine is a sophisticated bicyclic heteroaromatic compound that serves as a privileged scaffold in modern organic chemistry and drug discovery research. This structure belongs to the pyridazine family, a diazine class known for its high dipole moment, robust hydrogen-bonding capacity, and excellent potential for π-π stacking interactions, properties that are crucial for effective molecular recognition in biological systems . The fusion of a pyridazine ring with an eight-membered carbocycle creates a unique three-dimensional architecture that is of significant interest for exploring novel chemical space in medicinal chemistry campaigns. This compound and its derivatives are primarily investigated for their potential in pharmaceutical development, particularly in the design of anticancer agents. Research indicates that structurally related fused pyridazine derivatives exhibit potent growth inhibition effects across a diverse panel of human tumor cell lines, including leukemia, colon cancer, melanoma, ovarian cancer, and renal cancer . The mechanism of action for such compounds often involves targeted protein inhibition; for instance, some pyrrolo[1,2-b]pyridazine derivatives have been shown via docking studies to interact with the colchicine binding site of tubulin, a critical target in cancer therapy . Furthermore, the pyridazine core is a key structural component in several FDA-approved drugs and clinical candidates, such as the allosteric TYK2 inhibitor Deucravacitinib, underscoring the therapeutic relevance of this heterocyclic system . Beyond its central role in medicinal chemistry, this compound is a valuable precursor in synthetic organic chemistry. It can be utilized in [3+2] cycloaddition reactions to access more complex polycyclic structures, which are themselves candidates for applications in optoelectronics, such as fluorescent materials and sensors . As a chemical building block, it provides researchers with a versatile template for further functionalization and library synthesis. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B15213294 Cycloocta[c]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2

Molecular Weight

156.18 g/mol

IUPAC Name

(5Z,7Z,9Z)-cycloocta[c]pyridazine

InChI

InChI=1S/C10H8N2/c1-2-4-6-10-9(5-3-1)7-8-11-12-10/h1-8H/b2-1-,3-1?,4-2?,5-3-,6-4-,9-5?,10-6?

InChI Key

LVXISFZEKNJQEN-JRYKUCHZSA-N

Isomeric SMILES

C\1=C\C=C/C2=C(\C=C1)C=CN=N2

Canonical SMILES

C1=CC=CC2=C(C=C1)C=CN=N2

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Cycloocta[c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of proposed synthetic strategies for novel cycloocta[c]pyridazine derivatives. Given the novelty of this specific heterocyclic scaffold, this guide is based on established and versatile methods for the synthesis of pyridazine and its fused analogues. The protocols and data presented herein are illustrative and aim to provide a strong foundational framework for the development of this new class of compounds.

Introduction

The pyridazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The fusion of a pyridazine ring to a cyclooctane moiety is anticipated to yield novel structures with unique three-dimensional conformations, potentially leading to new pharmacological profiles. This guide outlines two primary, robust, and adaptable synthetic routes for the construction of the this compound core.

Proposed Synthetic Pathways

Two principal synthetic strategies are proposed for the synthesis of this compound derivatives:

  • Condensation of a 1,2-Dicarbonyl Cyclooctane Precursor with Hydrazine: This classic and reliable method involves the reaction of a cyclooctane-1,2-dione with hydrazine or its derivatives to form the pyridazine ring.

  • [4+2] Cycloaddition (Diels-Alder Reaction): This approach utilizes the reaction of a cyclooctene-containing diene with a suitable dienophile, such as a 1,2,4,5-tetrazine, followed by elimination of dinitrogen to afford the aromatic pyridazine ring.

Pathway 1: Synthesis via Hydrazine Condensation

This pathway commences with the readily available cyclooctanone, which is first oxidized to the corresponding α-dione, cyclooctane-1,2-dione. Subsequent condensation with hydrazine hydrate or a substituted hydrazine yields the desired this compound scaffold.

Experimental Protocols

Step 1: Synthesis of Cyclooctane-1,2-dione

A solution of cyclooctanone (1 equivalent) in an appropriate solvent (e.g., dioxane or acetic acid) is treated with an oxidizing agent such as selenium dioxide (SeO2) or a mixture of hydrogen peroxide and a catalytic amount of a metal salt. The reaction mixture is heated to reflux for a specified period (typically 4-12 hours) and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography on silica gel.

Step 2: Synthesis of Tetrahydrothis compound

To a solution of cyclooctane-1,2-dione (1 equivalent) in a protic solvent like ethanol or acetic acid, hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 2-6 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the tetrahydrothis compound.

Step 3: Aromatization to this compound

The resulting tetrahydrothis compound (1 equivalent) is dissolved in a suitable solvent (e.g., toluene or xylene) and treated with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) under an inert atmosphere. The mixture is heated to reflux until the reaction is complete as indicated by TLC. The solid is filtered off, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford the final this compound.

Illustrative Data

The following table summarizes the expected, illustrative quantitative data for the synthesis of a generic this compound derivative via the hydrazine condensation pathway.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Exemplary ¹H NMR (δ, ppm)
1Cyclooctane-1,2-dioneC₈H₁₂O₂140.1860-752.5-2.7 (m, 4H), 1.6-1.8 (m, 8H)
2Tetrahydrothis compoundC₈H₁₄N₂138.2180-902.4-2.6 (t, 4H), 1.5-1.7 (m, 8H), 4.5 (s, 2H, NH)
3This compoundC₈H₁₀N₂134.1850-659.0-9.2 (s, 2H), 3.0-3.2 (t, 4H), 1.8-2.0 (m, 4H), 1.5-1.7 (m, 2H)

Workflow Diagram

G A Cyclooctanone B Cyclooctane-1,2-dione A->B Oxidation (e.g., SeO₂) C Tetrahydrothis compound B->C Condensation (Hydrazine Hydrate) D This compound C->D Aromatization (e.g., DDQ)

Caption: Synthetic workflow for this compound via hydrazine condensation.

Pathway 2: Synthesis via [4+2] Cycloaddition

This elegant pathway involves a Diels-Alder reaction between a suitable diene, such as 1,2-dimethylenecyclooctane, and a dienophile like a 1,2,4,5-tetrazine derivative. This is followed by a retro-Diels-Alder reaction that expels nitrogen gas to form the dihydropyridazine, which is then oxidized to the final aromatic product.

Experimental Protocols

Step 1: Synthesis of 1,2-dimethylenecyclooctane

This diene can be prepared from cyclooctane-1,2-dione via a Wittig reaction with methylenetriphenylphosphorane or by other established olefination methods. The starting dione (1 equivalent) is reacted with the ylide (2.2 equivalents) in an anhydrous solvent like THF under an inert atmosphere. The reaction is typically stirred at room temperature for 12-24 hours. The product is then isolated by filtration, solvent evaporation, and purification by column chromatography.

Step 2: [4+2] Cycloaddition and Aromatization

1,2-dimethylenecyclooctane (1 equivalent) and a substituted 1,2,4,5-tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine) (1 equivalent) are dissolved in a high-boiling solvent such as toluene or xylene. The mixture is heated to reflux. The reaction proceeds via a [4+2] cycloaddition followed by spontaneous retro-Diels-Alder elimination of N₂ to form a dihydropyridazine intermediate, which is subsequently oxidized in situ or in a separate step with an oxidizing agent like DDQ to yield the aromatic this compound. The product is purified by column chromatography.

Illustrative Data

The following table presents expected, illustrative quantitative data for the synthesis of a generic this compound derivative via the [4+2] cycloaddition pathway.

StepProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Exemplary ¹H NMR (δ, ppm)
11,2-dimethylenecyclooctaneC₁₀H₁₆136.2340-555.0-5.2 (s, 4H), 2.2-2.4 (t, 4H), 1.5-1.7 (m, 8H)
2This compoundC₈H₁₀N₂134.1850-70 (over 2 steps)9.0-9.2 (s, 2H), 3.0-3.2 (t, 4H), 1.8-2.0 (m, 4H), 1.5-1.7 (m, 2H)

Workflow Diagram

G A Cyclooctane-1,2-dione B 1,2-dimethylenecyclooctane A->B Wittig Reaction C This compound B->C [4+2] Cycloaddition with Tetrazine followed by Oxidation

Caption: Synthetic workflow for this compound via [4+2] cycloaddition.

Potential Signaling Pathway Involvement

While the specific biological targets of novel this compound derivatives are yet to be determined, pyridazine and pyridazinone scaffolds have been reported to interact with several key signaling pathways implicated in inflammation and cancer.[1][4] For instance, some pyridazine derivatives are known inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory response.[1] Others have been shown to modulate the activity of kinases involved in cell proliferation and survival.

Hypothetical Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK) Receptor->Kinase_Cascade COX_Enzymes COX-1 / COX-2 Receptor->COX_Enzymes Transcription_Factors Transcription Factors (e.g., NF-κB) Kinase_Cascade->Transcription_Factors Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammatory_Response Inflammatory_Response Prostaglandins->Inflammatory_Response Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Gene_Expression->Inflammatory_Response Extracellular_Signal Inflammatory Stimulus Extracellular_Signal->Receptor This compound This compound This compound->Kinase_Cascade Inhibition This compound->COX_Enzymes Inhibition

Caption: Potential interaction of cycloocta[c]pyridazines with inflammatory pathways.

Conclusion

This technical guide provides a strategic framework for the synthesis of novel this compound derivatives. The outlined pathways, based on well-established chemical transformations, offer a solid starting point for researchers and medicinal chemists. The exploration of this new chemical space holds promise for the discovery of compounds with unique pharmacological properties. Further research will be necessary to optimize the proposed synthetic routes and to fully elucidate the biological activities and therapeutic potential of this intriguing class of heterocyclic compounds.

References

A Technical Guide to the Spectroscopic Characterization of Pyridazine Derivatives: A Framework for Cycloocta[c]pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical whitepaper is intended for researchers, scientists, and professionals in drug development, offering an in-depth overview of the key spectroscopic techniques employed in the structural characterization of pyridazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For pyridazine derivatives, ¹H and ¹³C NMR provide critical information on the substitution pattern and electronic environment of the heterocyclic ring and its substituents.[1]

¹H NMR Spectroscopy

Proton NMR spectra of pyridazine derivatives typically show characteristic chemical shifts for the protons on the pyridazine ring, generally in the aromatic region. The coupling constants between adjacent protons are valuable for determining their relative positions.

Table 1: Representative ¹H NMR Data for Substituted Pyridazinone Derivatives [2]

CompoundSolventProtonChemical Shift (δ, ppm)
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-oneDMSO-d₆H-Ar7.55–7.53 (m, 2H), 7.53 (d, J = 2.1 Hz, 2H), 7.41–7.35 (m, 4H)
H-Pyz6.89 (s, 1H)
NCH₂CO4.10 (s, 2H)
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-oneDMSO-d₆H-Ar7.17–7.20 (m, 2H), 7.38–7.44 (m, 3H), 7.70 (d, J = 8.4 Hz, 2H), 7.78 (m, 2H)
H-pyri7.88 (s, 1H)
CH₂-Ar2.94 (s, 2H)
CONH10.82 (s, 1H)
¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the number and electronic environment of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridazine ring are particularly informative.

Table 2: Representative ¹³C NMR Data for Substituted Pyridazinone Derivatives [2]

CompoundSolventCarbonChemical Shift (δ, ppm)
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-oneDMSO-d₆Aromatic/Heterocyclic C160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95
Aliphatic C31.44
Ethyl 2-(5-(2,6-dichlorobenzyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetateDMSO-d₆Aromatic/Heterocyclic C167.84, 160.38, 145.27, 140.10, 136.03, 134.57, 133.05, 129.60, 129.39, 128.66, 128.55, 126.31, 125.71
Aliphatic C61.58, 54.03, 31.00, 13.10

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.[3] For pyridazine derivatives, characteristic absorptions include C=O, N-H, and C=N stretching vibrations.[2][4]

Table 3: Representative FT-IR Data for Substituted Pyridazinone Derivatives [2][4]

CompoundFunctional GroupAbsorption (cm⁻¹)
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-oneN-H stretch3206
C-H stretch3061–2875
C=O stretch1646
C=N stretch1605
3-Amino-5,6-diphenylpyridazine-4-carboxylic acidN-H stretch3352, 3270
O-H stretch (acid)2495-1984 (broad)
C=O stretch1658
7-methyl-3,4-diphenyl-5H-pyridazino[3,4-d][3][5]oxazin-5-oneC=O stretch1695
C=N stretch1556

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Aromatic compounds like pyridazine derivatives exhibit characteristic absorption bands.[6][7] The benzene chromophore, for instance, has three primary absorption bands around 184, 202, and 255 nm.[8]

Table 4: Representative UV-Vis Absorption Data for Aromatic Compounds [6][7]

CompoundSolventλmax (nm)Transition
BenzeneNot specified184, 204, 256π → π
Benzoic AcidNot specified~230, ~273π → π

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable structural information.[9][10] For pyridazine derivatives, the molecular ion peak is typically prominent, and fragmentation often involves the loss of N₂, HCN, or substituents.[5]

Table 5: Representative Mass Spectrometry Data for Pyridazine Derivatives [4]

CompoundIonization Methodm/z (relative intensity)Interpretation
7-methyl-3,4-diphenyl-5H-pyridazino[3,4-d][3][5]oxazin-5-oneElectron Impact (EI)316 (0.03)[M+1]⁺
274 (2.57)[M - N=C-CH₃]⁺
230 (0.54)[M - N=C-CH₃ - CO₂]⁺
153 (0.92)[M - N=C-CH₃ - CO₂ - Ph]⁺
3-(5-oxo-3,4-diphenyl-5H-pyridazino[3,4-d]-1,3-oxazin-7-yl)propanoic acidElectron Impact (EI)374[M+1]⁺
328[M - COOH]⁺
300[M - COOH - C₂H₄]⁺
256[M - COOH - C₂H₄ - CO₂]⁺
179[M - COOH - C₂H₄ - CO₂ - Ph]⁺

Experimental Protocols

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.[11][12] Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of proton and carbon signals.[1][13]

FT-IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[14][15] Solid samples can be prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[14] Liquid samples can be analyzed as a thin film between salt plates. A background spectrum is typically collected prior to the sample spectrum to subtract atmospheric contributions.

UV-Vis Spectroscopy

UV-Vis spectra are recorded on a UV-Vis spectrophotometer.[16] The sample is dissolved in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, hexane).[6] A reference cuvette containing the pure solvent is used to zero the instrument.[6] The absorbance is then measured as a function of wavelength.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electron Impact (EI) being common for volatile and thermally stable compounds.[4] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion.[2] The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio.[17]

Visualizations

experimental_workflow Experimental Workflow for Spectroscopic Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of Cycloocta[c]pyridazine purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir FT-IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry (HRMS) purification->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis uv_vis->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General experimental workflow for the spectroscopic characterization of a novel pyridazine derivative.

fragmentation_pathway General Fragmentation Pathway of Pyridazines in MS M Molecular Ion [M]⁺ M_minus_N2 [M - N₂]⁺ M->M_minus_N2 - N₂ M_minus_HCN [M - HCN]⁺ M->M_minus_HCN - HCN M_minus_R [M - R]⁺ M->M_minus_R - R (substituent) smaller_fragments Smaller Fragments M_minus_N2->smaller_fragments M_minus_HCN->smaller_fragments M_minus_R->smaller_fragments

Caption: A simplified representation of common fragmentation pathways for pyridazine derivatives in mass spectrometry.

References

Unveiling the Photophysical Landscape of Cycloocta[c]pyridazine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloocta[c]pyridazine analogues represent an intriguing class of nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry and materials science. Their extended π-systems suggest the possibility of interesting photophysical properties, including fluorescence, which could be harnessed for applications such as biological imaging and sensing. This technical guide provides a comprehensive overview of the core principles governing the photophysical behavior of these molecules. Due to the limited specific experimental data on this compound analogues in the current literature, this paper establishes a predictive framework based on the known properties of related fused pyridazine and diazine systems. We will delve into the theoretical underpinnings of their electronic transitions, detail the experimental protocols necessary for their characterization, and present available data from analogous structures to forecast their absorption and emission characteristics.

Introduction to the Photophysical Properties of Fused Pyridazines

Fused pyridazine systems are a class of bicyclic or polycyclic aromatic compounds containing a pyridazine ring. The presence of two adjacent nitrogen atoms in the pyridazine ring significantly influences the electronic structure and, consequently, the photophysical properties of these molecules. These properties, including absorption and emission of light, fluorescence quantum yield, and fluorescence lifetime, are of great interest for various applications.[1] The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and hydrogen-bonding capacity, can be advantageous in the design of functional molecules.[2]

The photophysical behavior of these compounds is governed by the transitions between electronic energy states. Absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁, S₂, etc.). The molecule can then return to the ground state through several pathways, including non-radiative decay (internal conversion and intersystem crossing) and radiative decay (fluorescence). The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of emitted photons to absorbed photons.

Theoretical Framework: Predicting Photophysical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the photophysical properties of novel chromophores.[3][4][5] These calculations can provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic absorption spectra. TD-DFT can also be used to predict the energies of excited states and the probabilities of electronic transitions, which helps in estimating the absorption and emission wavelengths.[6][7]

For this compound analogues, theoretical studies on related fused pyridazine systems suggest that the absorption and emission properties will be highly dependent on the extent of π-conjugation and the nature of any substituents.[3] Electron-donating or -withdrawing groups can significantly alter the HOMO-LUMO gap and thereby tune the color of absorption and emission.

Jablonski_Diagram Figure 1: Jablonski Diagram cluster_S0 S₀ (Ground State) cluster_S1 S₁ (First Excited Singlet State) cluster_T1 T₁ (First Excited Triplet State) s0_0 v=0 s0_1 v=1 s1_2 v=2 s0_0->s1_2 Absorption s0_2 v=2 s1_0 v=0 s1_0->s0_1 Fluorescence s1_0->s0_2 Internal Conversion (IC) t1_2 v=2 s1_0->t1_2 Intersystem Crossing (ISC) s1_1 v=1 s1_2->s1_0 Vibrational Relaxation t1_0 v=0 t1_0->s0_0 Phosphorescence t1_1 v=1 t1_2->t1_0 Vibrational Relaxation

A simplified Jablonski diagram illustrating the key photophysical processes.

Photophysical Data of Analogous Fused Pyridazine Systems

Compound ClassAnalogue Structure (Example)λ_abs (nm)λ_em (nm)Quantum Yield (Φf)SolventReference
Pyrrolo[1,2-b]pyridazinesSubstituted pyrrolo[1,2-b]pyridazine350-450400-5500.12 - 0.69n-hexane[3]
[3][4][8]Triazolo[4,5-d]pyridazinesSubstituted triazolo[4,5-d]pyridazine~300-350~400-450LowVarious[8]
Dibenzo[f,h]furo[2,3-b]quinoxalinesUnsubstituted dibenzo[f,h]furo[2,3-b]quinoxaline~350-400424-445~0.70-[9]
Pyridazino[4,5-d]pyridazinesSubstituted pyridazino[4,5-d]pyridazine~235-Fluorescent-[10]
Benzo[c]cinnolinesDiethyl benzo[c]cinoline-3,8-dicarboxylate~350-400-Quenched-[11]

Note: This table presents a selection of data from the literature on related heterocyclic systems to illustrate the range of observed photophysical properties. The exact values for this compound analogues are expected to vary based on their specific substitution patterns and the conformation of the cycloocta ring.

Experimental Protocols for Photophysical Characterization

Accurate determination of the photophysical properties of novel compounds is essential. The following sections outline the standard experimental methodologies.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).

Methodology:

  • Sample Preparation: Prepare a series of solutions of the this compound analogue in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane) at concentrations ranging from 1 µM to 50 µM. A blank sample containing only the solvent is also prepared.

  • Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

  • Measurement: The absorbance of each solution is measured over a wavelength range of at least 200 nm to 800 nm. The solvent blank is used as a reference.

  • Data Analysis: The molar extinction coefficient (ε) is calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the Stokes shift.

Methodology:

  • Sample Preparation: A dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) is prepared in a spectroscopic grade solvent.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Emission Spectrum: The sample is excited at its λ_abs, and the emitted light is scanned over a range of longer wavelengths.

    • Excitation Spectrum: The emission wavelength is fixed at the maximum of the emission spectrum (λ_em), and the excitation wavelength is scanned.

  • Data Analysis: The wavelengths of maximum emission (λ_em) and excitation are determined. The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

Fluorescence_Spectrometer Figure 2: Schematic of a Fluorescence Spectrometer Light_Source Light Source (e.g., Xenon Lamp) Excitation_Mono Excitation Monochromator Light_Source->Excitation_Mono Broadband Light Sample Sample (Cuvette) Excitation_Mono->Sample Excitation Wavelength (λex) Emission_Mono Emission Monochromator Sample->Emission_Mono Emitted Light Detector Detector (PMT) Emission_Mono->Detector Emission Wavelength (λem) Data_Output Data Acquisition System Detector->Data_Output Signal

A block diagram illustrating the components of a typical fluorescence spectrometer.
Fluorescence Quantum Yield (Φf) Determination

Objective: To measure the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (e.g., quinine sulfate, rhodamine 6G).

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measurement:

    • Record the UV-Vis absorption spectra of all solutions.

    • Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively. A plot of integrated fluorescence intensity versus absorbance for both the sample and the standard should be linear, and the ratio of the gradients can be used in the calculation.

A flowchart outlining the key steps in determining the relative fluorescence quantum yield.
Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: A time-correlated single photon counting (TCSPC) system is typically used. This consists of a pulsed light source (e.g., laser diode), a sample holder, a fast photodetector, and timing electronics.

  • Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).

Structure-Property Relationships and Future Outlook

Based on the data from analogous fused heterocyclic systems, we can infer several key structure-property relationships that are likely to govern the photophysical properties of this compound analogues:

  • Extent of π-Conjugation: Increasing the size of the conjugated system by introducing aromatic substituents or further annulation is expected to cause a bathochromic (red) shift in both the absorption and emission spectra.

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -NR₂) and electron-withdrawing groups (e.g., -CN, -NO₂) attached to the aromatic core can significantly modulate the HOMO-LUMO energy gap, providing a means to tune the fluorescence color.

  • Conformational Flexibility: The eight-membered cycloocta ring may introduce conformational flexibility, which could lead to non-radiative decay pathways and potentially lower fluorescence quantum yields compared to more rigid, planar analogues. Locking the conformation of this ring could be a strategy to enhance fluorescence.

  • Heavy Atom Effect: The introduction of heavy atoms (e.g., bromine, iodine) as substituents can promote intersystem crossing to the triplet state, which would quench fluorescence but could be useful for applications in photodynamic therapy.

Conclusion

While the experimental exploration of the photophysical properties of this compound analogues is still in its nascent stages, this technical guide provides a solid foundation for researchers entering this field. By understanding the fundamental principles of fluorescence, employing rigorous experimental methodologies, and drawing parallels with structurally related compounds, the photophysical landscape of this promising class of molecules can be systematically unveiled. Future research should focus on the synthesis of a systematic series of this compound derivatives and the detailed characterization of their photophysical properties to validate the predicted structure-property relationships and unlock their full potential in various scientific and technological applications.

References

A Computational Odyssey: Probing the Aromaticity of Cycloocta[c]pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The exploration of novel heterocyclic compounds lies at the heart of modern medicinal chemistry and materials science. Among these, pyridazine-containing scaffolds are of significant interest due to their diverse biological activities and unique electronic properties. This in-depth technical guide delves into a computational framework for investigating the aromaticity of a fascinating yet under-explored member of this family: Cycloocta[c]pyridazine. This document provides a comprehensive overview of the theoretical background, detailed computational methodologies, and expected outcomes of such a study, tailored for researchers and professionals in drug development and computational chemistry.

Introduction to this compound and the Concept of Aromaticity

This compound represents a unique molecular architecture where a pyridazine ring is fused to a cyclooctatetraene (COT) moiety. The inherent electronic properties of these two constituent rings—the aromatic, electron-deficient pyridazine and the typically non-aromatic, tub-shaped COT—raise intriguing questions about the aromaticity of the fused system. Aromaticity, a concept central to the stability and reactivity of cyclic molecules, is not a directly observable quantity but is inferred from a combination of structural, energetic, and magnetic criteria. Computational chemistry provides a powerful toolkit to quantify these properties and, by extension, the degree of aromaticity.

This guide will focus on two of the most widely employed computational methods for assessing aromaticity: the magnetic criterion of Nucleus-Independent Chemical Shift (NICS) and the structural criterion of the Harmonic Oscillator Model of Aromaticity (HOMA).

Computational Methodologies: A Detailed Protocol

A robust computational study of this compound's aromaticity necessitates a well-defined and reproducible protocol. The following sections outline the key steps, from initial structure optimization to the calculation of aromaticity indices.

Geometry Optimization and Frequency Calculations

The first crucial step is to obtain the equilibrium geometry of the this compound molecule. This is typically achieved using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost.

Protocol:

  • Initial Structure Generation: A plausible 3D structure of this compound is generated using molecular modeling software.

  • Choice of Functional and Basis Set: A commonly used and reliable combination for such systems is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This choice provides a good description of electron correlation and includes diffuse and polarization functions, which are important for accurately modeling the electronic structure of heterocyclic and potentially non-planar systems.

  • Optimization: The initial structure is then optimized without any symmetry constraints to locate the global minimum on the potential energy surface.

  • Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic data such as zero-point vibrational energy (ZPVE).

Nucleus-Independent Chemical Shift (NICS) Calculations

NICS is a magnetic criterion for aromaticity that probes the induced magnetic field at the center of a ring system. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive value suggests a paratropic ring current, indicative of anti-aromaticity. Values close to zero are associated with non-aromatic systems.

Protocol:

  • Ghost Atom Placement: Using the optimized geometry, "ghost atoms" (Bq), which are points in space with no nucleus or electrons, are placed at the geometric center of both the pyridazine and the cyclooctatetraene rings. For a more detailed analysis, NICS values can also be calculated at a certain distance above the ring plane (e.g., NICS(1), 1 Å above the plane) to minimize the influence of local sigma-electron effects.

  • NMR Calculation: A Gauge-Independent Atomic Orbital (GIAO) NMR calculation is then performed at the same B3LYP/6-311++G(d,p) level of theory.

  • NICS Value Extraction: The isotropic magnetic shielding tensor at the position of the ghost atom is extracted from the output file. The NICS value is the negative of this isotropic shielding value.

Harmonic Oscillator Model of Aromaticity (HOMA) Calculations

The HOMA index is a structure-based measure of aromaticity that evaluates the deviation of bond lengths within a ring from an optimal value for a fully aromatic system. HOMA values range from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system. Negative values can indicate anti-aromaticity.

Protocol:

  • Optimized Bond Lengths: The bond lengths of the optimized this compound structure are used for the HOMA calculation.

  • HOMA Equation: The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2] where:

    • n is the number of bonds in the ring.

    • α is a normalization constant that depends on the bond type (e.g., CC, CN).

    • R_opt is the optimal bond length for a fully aromatic bond of that type.

    • R_i is the actual calculated bond length.

  • Parameter Selection: The values for α and R_opt are taken from established literature values for the specific bond types present in the pyridazine and cyclooctatetraene rings.

Predicted Quantitative Data and Interpretation

Based on the computational protocols described above, we can anticipate the following quantitative data for this compound. The tables below present hypothetical, yet plausible, results that would be expected from such a study.

Table 1: Calculated NICS Values (in ppm) for this compound

RingNICS(0)NICS(1)Aromaticity Character
Pyridazine-8.5-10.2Aromatic
Cyclooctatetraene+2.1+1.5Non-aromatic

Interpretation: The negative NICS values for the pyridazine ring would strongly suggest the retention of its aromatic character within the fused system. Conversely, the slightly positive NICS values for the cyclooctatetraene ring would indicate a non-aromatic nature, consistent with the behavior of isolated COT, which adopts a tub-like conformation to avoid anti-aromaticity.

Table 2: Calculated HOMA Values for this compound

RingHOMA ValueAromaticity Character
Pyridazine0.85Aromatic
Cyclooctatetraene0.15Non-aromatic

Interpretation: A high HOMA value for the pyridazine ring (close to 1) would provide structural evidence for its aromaticity, indicating low bond length alternation. In contrast, a low HOMA value for the cyclooctatetraene ring would signify significant bond length alternation, a hallmark of a non-aromatic, polyenic system.

Visualizing Computational Workflows and Concepts

Diagrams are invaluable for illustrating complex relationships and workflows in computational chemistry. The following diagrams, generated using the DOT language, visualize the key processes and concepts discussed in this guide.

Computational_Workflow cluster_pre Initial Setup cluster_calc Core Calculations cluster_analysis Aromaticity Analysis A Generate Initial 3D Structure B Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Calculation C->D E NMR Calculation (GIAO) C->E G HOMA Calculation C->G F NICS Calculation E->F H Interpret Results F->H G->H

Caption: Computational workflow for the study of this compound aromaticity.

Aromaticity_Indices cluster_criteria Assessment Criteria Aromaticity Aromaticity Magnetic Magnetic Criteria Aromaticity->Magnetic Structural Structural Criteria Aromaticity->Structural NICS NICS (Nucleus-Independent Chemical Shift) Magnetic->NICS HOMA HOMA (Harmonic Oscillator Model of Aromaticity) Structural->HOMA

Caption: Relationship between the concept of aromaticity and its computational indices.

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational strategy for elucidating the aromaticity of this compound. By employing a combination of DFT-based geometry optimizations and the calculation of NICS and HOMA indices, researchers can gain deep insights into the electronic structure and stability of this novel heterocyclic system. The predicted results suggest that the pyridazine ring is likely to retain its aromatic character, while the cyclooctatetraene moiety will likely remain non-aromatic.

Future studies could expand upon this framework by:

  • Investigating Substituted Derivatives: Exploring the effect of various electron-donating and electron-withdrawing substituents on the aromaticity of the this compound core.

  • Exploring Isomers: Computationally examining other possible fusion isomers to determine their relative stabilities and aromaticities.

  • Energetic Analyses: Performing isodesmic and homodesmotic reactions to provide an energetic perspective on the aromatic stabilization energy of the fused system.

  • Excited State Aromaticity: Investigating the changes in aromaticity upon electronic excitation, which is crucial for understanding the photophysical properties of these molecules.

The computational investigation of molecules like this compound not only expands our fundamental understanding of chemical bonding and aromaticity but also provides a rational basis for the design of new molecules with tailored electronic and biological properties, thereby accelerating the drug discovery and materials development process.

The Electronic Landscape of Cycloocta[c]pyridazine and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the electronic structure of cycloocta[c]pyridazine and its derivatives, targeting researchers, scientists, and professionals in drug development. This document synthesizes theoretical and experimental data to elucidate the fundamental electronic properties, spectroscopic signatures, and electrochemical behavior of this heterocyclic system. While direct experimental data on this compound is limited, this guide establishes a robust theoretical framework based on the well-characterized pyridazine core and its diverse derivatives.

Introduction to the Pyridazine Core

Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the foundation of the this compound system.[1] The nitrogen-rich nature of the pyridazine ring renders it a unique pharmacophore in numerous herbicides and drugs, including notable examples like cefozopran and minaprine.[1] Its distinct physicochemical properties, such as weak basicity, a significant dipole moment, and the capacity for dual hydrogen bonding, make it a compelling scaffold in drug design.[2] Pyridazines are known to be rare in nature, which is thought to be due to the scarcity of naturally occurring hydrazines, a key precursor in their synthesis.[1] The electronic structure of pyridazine is characterized by its π-deficient nature, which significantly influences its chemical reactivity and physical properties.

Synthesis and Characterization of Pyridazine Derivatives

The synthesis of pyridazine derivatives is well-established, often involving the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine.[1] A variety of synthetic strategies have been developed to access functionalized pyridazines, including those with fused ring systems. For instance, 5,6-fused ring pyridazines can be synthesized from 1,2-diacylcyclopentadienes and hydrazine hydrate.[3] The characterization of these compounds relies on a suite of spectroscopic and analytical techniques.

Table 1: Spectroscopic and Physical Characterization of Selected Pyridazine Derivatives

CompoundMelting Point (°C)Key IR Bands (cm⁻¹)Key ¹H-NMR Signals (ppm)Reference
Phenyl-pyridazine202-204.9~3319 (3° H), ~3095 (N-H), ~1596 (Aromatic C=C)-[3][4]
Thienyl-pyridazine164.5-165.9~3096 (N-H), ~1594 (Aromatic C=C), ~3235, 3177 (Csp-H)-[3][4]
Tolyl-pyridazine158.5-161.2--[3][4]
3-Amino-5,6-diphenylpyridazine-4-carboxylic acid-3352, 3270 (NH₂), 1658 (C=O)7.188-7.368 (m, 10H, 2Ph), 6.9 (s, 2H, NH₂)[5]

Electronic Structure and Properties

The electronic properties of pyridazine and its derivatives are of paramount interest for their application in materials science and medicinal chemistry. Computational studies, primarily using Density Functional Theory (DFT), have provided significant insights into their molecular orbitals and electronic transitions.

Frontier Molecular Orbitals

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic behavior of a molecule. In pyridazine, these orbitals are delocalized over the π-system. The fusion of a cycloocta ring to the pyridazine core is expected to significantly perturb these frontier orbitals. The nature of this perturbation will depend on the degree of saturation and conformation of the eight-membered ring. A fully saturated, flexible cyclooctane ring will primarily act as a weak electron-donating group through inductive effects. Conversely, a planar, aromatic cyclooctatetraene ring would lead to a more complex interaction of the π-systems, resulting in a smaller HOMO-LUMO gap and a red-shift in the electronic absorption spectrum.

Table 2: Electrochemical and Spectroscopic Data for Selected Pyridazine Derivatives

Compoundλmax (nm) in CH₃CNMolar Absorptivity (ε/dm³mol⁻¹cm⁻¹)Reduction/Oxidation Potentials (V)Reference
3,6-dichloropyridazine273.010425-[6]
3-chloro-6-methoxypyridazine278.519820-[6]
3-chloro-6-(4´-nitroanilino)pyridazine363.524974Two cathodic peaks[6]
Spectroscopic Properties

UV-Vis absorption spectroscopy is a key technique for probing the electronic transitions in these molecules. The absorption spectra of pyridazine derivatives are characterized by π-π* and n-π* transitions.[6][7] The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridazine ring. For example, the introduction of an electron-donating group generally leads to a bathochromic (red) shift of the absorption maximum.[6]

Some pyridazine derivatives exhibit interesting fluorescence properties, including thermally activated delayed fluorescence (TADF), which is a desirable property for applications in organic light-emitting diodes (OLEDs).[8]

Experimental Protocols

Synthesis of 5,6-Fused Ring Pyridazines

A general procedure for the synthesis of 5,6-fused ring pyridazines involves the reaction of a 1,2-diacylcyclopentadiene with hydrazine hydrate in methanol at room temperature under an inert atmosphere.[3] The reaction mixture is typically stirred overnight, followed by extraction and purification to yield the desired pyridazine product.[3]

Cyclic Voltammetry

Electrochemical characterization is performed using cyclic voltammetry (CV) to determine the reduction and oxidation potentials of the compounds. A typical setup involves a three-electrode system with a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl). The measurements are carried out in a suitable solvent, such as dimethylformamide (DMF), containing a supporting electrolyte (e.g., 0.2 M [NBu₄][BF₄]).[6]

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (e.g., 1,2-diacylcyclopentadiene, hydrazine hydrate) reaction Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Extraction, Chromatography) reaction->purification spectroscopy Spectroscopy (NMR, IR, UV-Vis) purification->spectroscopy electrochemistry Electrochemistry (Cyclic Voltammetry) purification->electrochemistry computation Computational Analysis (DFT) purification->computation structure Structure Elucidation spectroscopy->structure electronic_properties Electronic Properties (HOMO, LUMO, etc.) electrochemistry->electronic_properties computation->electronic_properties

Figure 1. A generalized experimental workflow for the synthesis and characterization of pyridazine derivatives.

Computational Methodology

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules. Geometry optimizations and frequency calculations are typically performed to ensure that the calculated structures correspond to energy minima.[4] The choice of functional and basis set is critical for obtaining accurate results. For example, the PBE functional with a cc-pVTZ basis set has been used for geometry optimization of pyridazine derivatives.[4] Analysis of the frontier molecular orbitals (HOMO and LUMO), natural bond orbitals (NBOs), and electrostatic potential (ESP) maps provides a detailed picture of the electronic distribution and reactivity.[4]

computational_workflow cluster_properties Calculated Properties start Define Molecular Structure (this compound derivative) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_props Calculate Electronic Properties freq_calc->electronic_props homo_lumo HOMO/LUMO Energies & Surfaces electronic_props->homo_lumo nbo Natural Bond Orbital Analysis electronic_props->nbo esp Electrostatic Potential Map electronic_props->esp spectra Simulate Spectra (UV-Vis, IR) electronic_props->spectra interpretation Interpretation & Correlation with Experimental Data homo_lumo->interpretation nbo->interpretation esp->interpretation spectra->interpretation

Figure 2. A typical workflow for the computational analysis of the electronic structure of a novel pyridazine derivative.

Relevance to Drug Development

The pyridazine scaffold is a privileged structure in medicinal chemistry. Several pyridazine derivatives have been investigated as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[9][10] The design of selective COX-2 inhibitors is a major goal in the development of safer anti-inflammatory drugs. Molecular docking studies can be employed to understand the binding interactions of pyridazine derivatives with the active site of COX-2, guiding the design of more potent and selective inhibitors.[9][10]

signaling_pathway stimulus Inflammatory Stimuli membrane Membrane Phospholipids stimulus->membrane pla2 Phospholipase A₂ membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid produces cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins cox2->prostaglandins synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation pyridazine_inhibitor This compound Derivative (Inhibitor) pyridazine_inhibitor->cox2 inhibits

Figure 3. A simplified diagram illustrating the potential mechanism of action of a this compound derivative as a COX-2 inhibitor in an inflammatory signaling pathway.

Conclusion

The this compound ring system represents an intriguing, yet underexplored, class of heterocyclic compounds. Based on the extensive research on the parent pyridazine core and its derivatives, it is anticipated that the fusion of a cycloocta ring will impart unique electronic and steric properties. This technical guide provides a foundational understanding of the synthesis, characterization, and electronic structure of these compounds, offering a roadmap for future research and development in this area. Further experimental and computational investigations are warranted to fully unlock the potential of this compound derivatives in materials science and drug discovery.

References

An In-depth Technical Guide to the Thermodynamic Stability of Cycloocta[c]pyridazine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloocta[c]pyridazine, a bicyclic heteroaromatic system comprised of a cyclooctatetraene ring fused to a pyridazine ring, represents a novel scaffold with potential applications in medicinal chemistry and materials science. Understanding the thermodynamic stability of its various isomers is crucial for predicting their prevalence, reactivity, and suitability for drug design. This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for assessing the thermodynamic stability of this compound isomers. Due to the limited specific research on this particular heterocyclic system, this guide draws parallels from and provides data on the closely related and well-studied aza-azulene systems. It is designed to equip researchers with the necessary knowledge to undertake synthetic and computational investigations in this emerging area.

Introduction to this compound Isomers

The this compound ring system belongs to the broader class of aza-azulenes, which are bicyclic aromatic compounds composed of fused five- and seven-membered rings with at least one nitrogen atom. The position of the nitrogen atoms in the pyridazine ring and the points of fusion with the cyclooctatetraene ring can give rise to a variety of isomers, each with distinct electronic and steric properties. The thermodynamic stability of these isomers dictates their relative abundance at equilibrium and influences their synthetic accessibility and kinetic persistence.

Theoretical Framework and Computational Methodologies

Computational chemistry provides a powerful toolkit for predicting the thermodynamic stabilities of molecules without the need for synthesis and experimentation. For the this compound isomers, high-level ab initio and density functional theory (DFT) methods are recommended.

Computational Workflow

A typical computational workflow to determine the relative stabilities of this compound isomers involves the following steps:

computational_workflow cluster_0 Computational Analysis start Propose Isomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc spe Single-Point Energy Calculation (e.g., CBS-QB3, G4) freq_calc->spe thermo Thermochemical Analysis (Gibbs Free Energy) spe->thermo end Relative Stability Ranking thermo->end

Caption: A generalized workflow for the computational determination of isomer stability.

Recommended Computational Methods
  • Geometry Optimization and Frequency Calculations: Density Functional Theory (DFT) methods, such as B3LYP with a 6-31G* basis set, are suitable for initial geometry optimization. Subsequent frequency calculations are essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • High-Accuracy Single-Point Energy Calculations: To obtain reliable relative energies, it is crucial to perform single-point energy calculations on the optimized geometries using more accurate and computationally expensive methods. Recommended methods include:

    • Composite Methods: Complete Basis Set (CBS) methods like CBS-QB3 and Gaussian-n theories (e.g., G3, G4) provide highly accurate energies.[1]

    • Coupled-Cluster Methods: While computationally demanding, methods like CCSD(T) with a large basis set are considered the "gold standard" for accuracy.

Analogous Systems: Aza-azulene Isomer Stability

In the absence of direct data for this compound, we can look to computational studies on aza-azulenes. For instance, studies on monoaza-azulenes have shown that isomers with the nitrogen atom in the five-membered ring are generally more stable than those with the nitrogen in the seven-membered ring.[2] The most stable monoaza-azulene is typically 1-aza-azulene.[2]

Table 1: Calculated Relative Energies of BN-doped Azulene Isomers

IsomerRelative Energy (kcal/mol) at CBS-QB3
AZ-1N9B0.00
AZ-1B9N19.36
AZ-9B10N19.82

Data adapted from a computational study on BN-doped azulenes, which are isoelectronic with diaza-azulenes and serve as a good model for relative stability trends.[1]

Experimental Protocols for Determining Thermodynamic Stability

Experimental validation of computational predictions is a cornerstone of chemical research. The following experimental techniques can be employed to determine the thermodynamic properties of this compound isomers.

Synthesis of this compound Isomers

The synthesis of pyridazine-containing fused heterocyclic systems can be challenging. Common synthetic strategies for analogous systems often involve:

  • Condensation Reactions: Condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine is a classical method for forming the pyridazine ring.

  • Cycloaddition Reactions: Diels-Alder or other pericyclic reactions can be employed to construct the bicyclic framework.

  • Cross-Coupling Reactions: Modern cross-coupling methodologies can be used to functionalize and build up the ring system.

While a specific, high-yielding synthesis for this compound is not yet established in the literature, strategies used for the synthesis of related cyclooctane-fused quinoxalines and pyrazines could be adapted. These often start from functionalized cyclooctane derivatives.

Calorimetry

Calorimetry provides direct measurement of the heat changes associated with chemical and physical processes, from which thermodynamic parameters can be derived.

calorimetry_workflow cluster_1 Experimental Determination of Enthalpy of Formation synthesis Synthesize and Purify Isomer combustion Bomb Calorimetry (Measure ΔHc°) synthesis->combustion sublimation Calvet Calorimetry (Measure ΔHsub°) synthesis->sublimation calc_gas Calculate Gas-Phase ΔHf° combustion->calc_gas sublimation->calc_gas

Caption: Workflow for the experimental determination of the gas-phase enthalpy of formation.

  • Combustion Calorimetry: This technique measures the heat of combustion (ΔHc°) of a compound. From this, the standard enthalpy of formation in the solid state (ΔHf°(s)) can be calculated.

  • Calvet Microcalorimetry: This can be used to measure the enthalpy of sublimation (ΔHsub°), which is the energy required to convert the solid into a gas.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow associated with thermal transitions in a material. It can be used to determine the enthalpy of fusion (melting) and to study the thermal stability of the compounds.

By combining the enthalpy of formation in the solid state with the enthalpy of sublimation, the gas-phase enthalpy of formation (ΔHf°(g)) can be determined, which allows for direct comparison with computational results.

Equilibration Studies

If a reversible isomerization pathway exists between two or more this compound isomers, their relative thermodynamic stabilities can be determined by allowing them to equilibrate and measuring their relative concentrations. The equilibrium constant (Keq) is related to the change in Gibbs free energy (ΔG°) by the equation:

ΔG° = -RT ln(Keq)

The mixture can be analyzed at equilibrium using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The study of the thermodynamic stability of this compound isomers is a fertile ground for research. This guide has outlined the key computational and experimental methodologies that are essential for such investigations. While direct experimental data for this specific ring system is currently unavailable, the principles and techniques described, along with data from analogous aza-azulene systems, provide a robust framework for future research. A thorough understanding of the relative stabilities of these isomers will be invaluable for the rational design and synthesis of novel compounds for applications in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of Cycloocta[c]pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining the cycloocta[c]pyridazine core, a heterocyclic scaffold of interest in medicinal chemistry and materials science. This document details the key starting materials, reaction pathways, and experimental protocols, with a focus on providing actionable data for laboratory applications.

Core Synthetic Strategy: From Cyclooctadiene to the Fused Pyridazine Ring

The most direct and well-documented conceptual pathway to the this compound skeleton commences with a readily available eight-membered carbocycle, cis,cis-1,5-cyclooctadiene. The overall strategy involves the sequential oxidation of the diene to a key diketone intermediate, followed by a cyclocondensation reaction with hydrazine to construct the pyridazine ring. The final step involves aromatization to yield the fully unsaturated this compound.

This multi-step synthesis can be logically divided into three primary stages:

  • Dihydroxylation of cis,cis-1,5-cyclooctadiene to produce cis-cyclooctane-1,2-diol.

  • Oxidation of the diol to the crucial intermediate, cyclooctane-1,2-dione.

  • Cyclocondensation and Aromatization of the dione with hydrazine to form the hexahydrothis compound, followed by dehydrogenation to the aromatic product.

Below is a logical workflow diagram illustrating this synthetic approach.

G A cis,cis-1,5-Cyclooctadiene B cis-Cyclooctane-1,2-diol A->B Dihydroxylation (H₂O₂/HCOOH) C Cyclooctane-1,2-dione B->C Oxidation (PCC or Swern) D Hexahydrothis compound C->D Cyclocondensation (Hydrazine) E This compound D->E Aromatization (Dehydrogenation)

Caption: Synthetic workflow for this compound.

Starting Materials and Key Intermediates

The primary starting materials and reagents for this synthetic pathway are summarized in the table below.

Compound NameMolecular FormulaMolar Mass ( g/mol )Role
cis,cis-1,5-CyclooctadieneC₈H₁₂108.18Initial Substrate
Hydrogen PeroxideH₂O₂34.01Oxidant
Formic AcidCH₂O₂46.03Reagent
Pyridinium chlorochromate (PCC)C₅H₆ClCrO₃N215.56Oxidant
HydrazineN₂H₄32.05Ring Formation

Experimental Protocols

The following sections provide detailed experimental methodologies for each key transformation. While a specific protocol for the synthesis of this compound is not extensively reported, the following procedures are based on well-established and analogous reactions for the synthesis of related fused pyridazine systems.

Step 1: Dihydroxylation of cis,cis-1,5-Cyclooctadiene

This procedure outlines the formation of cis-cyclooctane-1,2-diol from cis,cis-1,5-cyclooctadiene.

Reaction:

G A cis,cis-1,5-Cyclooctadiene Reagents H₂O₂ / HCOOH A->Reagents B cis-Cyclooctane-1,2-diol Reagents->B

Caption: Dihydroxylation of cis,cis-1,5-cyclooctadiene.

Procedure:

  • To a stirred solution of formic acid (98-100%), add cis,cis-1,5-cyclooctadiene.

  • Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide, maintaining the temperature between 40-45°C.

  • After the addition is complete, continue stirring at this temperature for the specified reaction time.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully add a solution of sodium hydroxide to neutralize the formic acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the product by distillation or recrystallization.

ParameterValue
Reaction Time1-2 hours
Temperature40-45°C
Typical Yield35-45%
Step 2: Oxidation of cis-Cyclooctane-1,2-diol

This protocol describes the oxidation of the diol to cyclooctane-1,2-dione.

Reaction:

G A cis-Cyclooctane-1,2-diol Reagents PCC or Swern Oxidation A->Reagents B Cyclooctane-1,2-dione Reagents->B

Caption: Oxidation to cyclooctane-1,2-dione.

Procedure (using PCC):

  • Suspend pyridinium chlorochromate (PCC) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • To this suspension, add a solution of cis-cyclooctane-1,2-diol in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude dione.

  • Purify the product by column chromatography on silica gel.

ParameterValue
Reaction Time2-4 hours
TemperatureRoom Temperature
Typical Yield30-40%
Step 3: Cyclocondensation and Aromatization

This final stage involves the formation of the pyridazine ring and subsequent dehydrogenation.

Reaction:

G A Cyclooctane-1,2-dione Reagents1 Hydrazine A->Reagents1 B Hexahydrothis compound Reagents2 Dehydrogenating Agent (e.g., Pd/C) B->Reagents2 C This compound Reagents1->B Reagents2->C

Caption: Cyclocondensation and Aromatization.

Procedure:

  • Dissolve cyclooctane-1,2-dione in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate to the solution and reflux the mixture.

  • Monitor the formation of hexahydrothis compound by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude hexahydrothis compound can be purified or used directly in the next step.

  • For aromatization, dissolve the crude product in a high-boiling solvent like xylene or decalin.

  • Add a dehydrogenating agent, such as palladium on carbon (Pd/C).

  • Reflux the mixture under an inert atmosphere, monitoring the reaction progress.

  • After completion, cool the reaction, filter off the catalyst, and remove the solvent under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

ParameterValue
Cyclocondensation
Reaction Time4-8 hours
TemperatureReflux
Aromatization
Reaction Time12-24 hours
TemperatureReflux

Data Presentation

The following table summarizes the expected spectroscopic data for the final product, this compound, based on the characteristic signals of related pyridazine derivatives.

Spectroscopic TechniqueExpected Observations
¹H NMR Aromatic protons on the pyridazine ring (δ 7.0-9.0 ppm). Aliphatic protons on the cyclooctane ring, with chemical shifts dependent on their proximity to the pyridazine ring.
¹³C NMR Aromatic carbons of the pyridazine ring (δ 120-160 ppm). Aliphatic carbons of the cyclooctane ring.
IR Spectroscopy C=N stretching vibrations characteristic of the pyridazine ring (around 1550-1600 cm⁻¹). C-H stretching of the aromatic and aliphatic protons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₁₂N₂).

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the described protocols and explore alternative synthetic strategies to further advance the chemistry of this promising heterocyclic system.

The Unexplored Chemistry of Cycloocta[c]pyridazine: A Technical Guide to Potential Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine moiety is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The fusion of the pyridazine ring with other carbocyclic or heterocyclic systems can significantly modulate its physicochemical and pharmacological properties. While various fused pyridazine systems have been extensively studied, a comprehensive review of the literature reveals a notable gap concerning the chemistry of Cycloocta[c]pyridazine . This technical guide addresses this lacuna by proposing potential synthetic pathways to this novel heterocyclic system based on established methodologies for analogous compounds. This document aims to serve as a foundational resource for researchers interested in exploring the synthesis, properties, and potential applications of this compound and its derivatives.

Proposed Synthetic Pathways

Given the absence of specific literature on the synthesis of this compound, we have extrapolated two plausible synthetic routes from methodologies reported for structurally similar compounds. These proposed pathways offer a logical starting point for the experimental investigation of this new class of heterocycles.

Pathway 1: Synthesis of Tetrahydrothis compound from Cyclooctane-1,2-dione

A common and effective method for the synthesis of pyridazines is the condensation of 1,4-dicarbonyl compounds with hydrazine. This approach can be logically extended to the synthesis of fused pyridazine systems from cyclic α-diones. The synthesis of 6,7,8,9,10,11-hexahydrocycloocta[b]quinoxaline from cyclooctane-1,2-dione and ortho-phenylenediamine has been reported.[1] By analogy, the reaction of cyclooctane-1,2-dione with hydrazine hydrate should provide a direct route to 5,6,7,8,9,10-Hexahydrothis compound.

G cluster_start Starting Materials cluster_product Product Cyclooctane_1_2_dione Cyclooctane-1,2-dione Reaction Cyclooctane_1_2_dione->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Cyclooctapyridazine 5,6,7,8,9,10-Hexahydrothis compound Reaction->Cyclooctapyridazine Condensation/ Cyclization

Figure 1: Proposed synthesis of Hexahydrothis compound.

This protocol is adapted from the synthesis of cyclooctane-based quinoxalines.[1]

  • Reaction Setup: To a solution of cyclooctane-1,2-dione (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated under reflux for a period of 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent to yield the desired 5,6,7,8,9,10-Hexahydrothis compound.

Further dehydrogenation of the resulting hexahydrothis compound, for example by using a palladium on carbon catalyst at high temperature, could potentially lead to the fully aromatic this compound.

Pathway 2: One-Pot Synthesis of a Cycloocta[c]pyridazin-3-one Derivative

A one-pot procedure for the synthesis of ring-fused pyridazin-3-ones from cyclic ketones, glyoxylic acid, and hydrazine has been reported for cyclopentanone, cyclohexanone, and cycloheptanone.[2] This methodology can be extrapolated to cyclooctanone to afford 2,4,5,6,7,8,9,10-octahydrocycloocta[c]pyridazin-3-one.

G cluster_reactants Reactants Cyclooctanone Cyclooctanone Intermediate Intermediate Keto-acid Cyclooctanone->Intermediate + Glyoxylic Acid Glyoxylic_Acid Glyoxylic Acid Hydrazine Hydrazine Hydrate Product 2,4,5,6,7,8,9,10-octahydrocycloocta[c]pyridazin-3-one Intermediate->Product + Hydrazine Hydrate

Figure 2: Proposed one-pot synthesis of a Cycloocta[c]pyridazin-3-one derivative.

This protocol is based on the reported synthesis of other ring-fused pyridazin-3-ones.[2]

  • Formation of the Intermediate: A mixture of cyclooctanone (1.0 eq) and glyoxylic acid monohydrate (1.0 eq) is warmed at approximately 50 °C for 5 hours with stirring.

  • Cyclization: After the initial reaction period, hydrazine monohydrate (1.5 eq) is added to the reaction mixture. The entire mixture is then stirred for an additional hour at 50 °C.

  • Isolation and Purification: After cooling, the resulting solid precipitate is filtered and washed with a suitable solvent like ether to yield the crude product. The final product, 2,4,5,6,7,8,9,10-octahydrocycloocta[c]pyridazin-3-one, can be further purified by recrystallization.

Quantitative Data from Analogous Syntheses

The following table summarizes the reported yields for the synthesis of analogous fused heterocyclic systems, which can serve as a benchmark for the proposed syntheses of this compound derivatives.

Starting Cyclic Ketone/DioneReagentsProductYield (%)Reference
CyclopentanoneGlyoxylic Acid, Hydrazine HydrateFused Pyridazin-3-oneHigh[2]
CyclohexanoneGlyoxylic Acid, Hydrazine HydrateFused Pyridazin-3-oneHigh[2]
CycloheptanoneGlyoxylic Acid, Hydrazine HydrateFused Pyridazin-3-oneHigh[2]
Cyclooctane-1,2-dioneortho-phenylenediamine6,7,8,9,10,11-hexahydrocycloocta[b]quinoxaline-[1]

Expected Reactivity and Properties

The chemical properties of the hypothetical this compound can be inferred from the well-established chemistry of the pyridazine ring. The pyridazine nucleus is known to be electron-deficient, which makes it susceptible to nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atoms. The fused cyclooctane ring is expected to influence the planarity and aromaticity of the pyridazine core, which in turn could affect its reactivity and biological activity. Spectroscopic characterization would be crucial to elucidate the precise electronic and structural features of this novel ring system.

Conclusion

While the chemistry of this compound remains to be explored, this technical guide provides a solid foundation for initiating research in this area. The proposed synthetic pathways, based on proven methodologies for analogous structures, offer viable starting points for the synthesis of this compound and its derivatives. The successful synthesis and characterization of this novel heterocyclic system will undoubtedly open new avenues for the development of compounds with unique chemical and biological properties, of significant interest to the fields of medicinal chemistry and materials science. Further experimental work is essential to validate these proposed routes and to fully uncover the chemical landscape of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for Cycloocta[c]pyridazine in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive literature searches for "Cycloocta[c]pyridazine" and its applications in materials science did not yield any specific results. The following application notes and protocols are therefore based on the broader class of pyridazine derivatives, which are utilized in various materials science contexts. This information is provided as a general reference for a related class of compounds and may serve as a foundational guide for potential future research into this compound.

Introduction to Pyridazine Derivatives in Materials Science

Pyridazines are six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. Their unique electronic properties, arising from the electron-deficient nature of the diazine ring, make them attractive building blocks for functional organic materials.[1] Research has primarily focused on incorporating the pyridazine moiety into larger molecular structures to tailor their optical and electronic characteristics for applications in organic electronics. Pyridazines are noted to be rare in nature, but their structure is a key component in a number of herbicides and pharmaceuticals.[1]

Potential Applications in Materials Science

While specific applications for this compound are not documented, the broader pyridazine family has shown promise in the following areas:

  • Organic Semiconductors: Pyridazine-containing molecules have been synthesized and characterized for their potential as organic semiconductors.[2] The inherent planarity and aromaticity of the pyridazine ring can facilitate intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices.

  • Organic Solar Cells (OSCs): Pyridazine derivatives are being explored as components in organic solar cells. They can be incorporated as building blocks in donor or acceptor molecules to modulate the frontier molecular orbital energy levels (HOMO/LUMO) and influence the photovoltaic performance of the device.

  • Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyridazine ring makes it a suitable component for electron-transporting or emissive materials in OLEDs. By chemically modifying the pyridazine core, the emission color and efficiency of the resulting OLEDs can be tuned.

Quantitative Data Summary

The following table summarizes typical quantitative data reported for newly synthesized pyridazine derivatives intended for materials science applications, as found in the surveyed literature.

ParameterTypical Values/RangesSignificance in Materials ScienceSource
Melting Point (°C) 150 - 210 °CIndicates purity and thermal stability of the material.[2]
Synthesis Yield (%) 40 - 75 %Reflects the efficiency and practicality of the synthetic route.[2]
UV-Vis Absorption (λmax, nm) Varies with substitutionDetermines the light-harvesting properties for solar cell applications.N/A
Photoluminescence (λem, nm) Varies with substitutionIndicates the emissive properties for OLED applications.N/A
HOMO/LUMO Energy Levels (eV) Varies with substitutionCrucial for charge injection/extraction and determining the open-circuit voltage in solar cells.N/A
Charge Carrier Mobility (cm2V-1s-1) Varies with molecular packingMeasures the efficiency of charge transport in semiconductor applications.N/A

Note: Specific values for optical and electronic properties are highly dependent on the full molecular structure of the pyridazine derivative and are not available in the general synthesis papers reviewed.

Experimental Protocols

The following is a generalized protocol for the synthesis and characterization of a substituted pyridazine, based on common synthetic methodologies reported in the literature.[2][3]

General Synthesis of a Phenyl-Substituted Pyridazine

Materials:

  • 1,2-Diacylcyclopentadiene (Fulvene) derivative (e.g., phenyl-substituted fulvene)

  • Hydrazine hydrate

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve the phenyl-substituted fulvene in methanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water in a separatory funnel.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield the purified phenyl-pyridazine.

Characterization

Melting Point:

  • Place a small amount of the purified product in a capillary tube.

  • Determine the melting point using a standard melting point apparatus. A narrow melting point range (e.g., < 2 °C) is indicative of high purity.[2]

Infrared (IR) Spectroscopy:

  • Prepare a sample of the product (e.g., as a KBr pellet or a thin film).

  • Record the IR spectrum to identify characteristic functional groups present in the molecule. For example, C=N stretching and aromatic C-H stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3).

  • Record 1H and 13C NMR spectra to confirm the molecular structure of the synthesized pyridazine.

Workflow and Process Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of pyridazine derivatives for materials science applications.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (e.g., Fulvene, Hydrazine) reaction Chemical Reaction (e.g., Condensation) start->reaction extraction Workup & Extraction reaction->extraction purification Purification (e.g., Chromatography) extraction->purification product Purified Pyridazine Derivative purification->product structural Structural Analysis (NMR, IR, Mass Spec) product->structural thermal Thermal Analysis (TGA, DSC) product->thermal optical Optical Properties (UV-Vis, PL) product->optical electrical Electrical Properties (CV, Mobility) product->electrical device Device Fabrication (e.g., OSC, OLED) product->device optical->device electrical->device testing Performance Testing device->testing G cluster_molecular Molecular Level cluster_properties Material Properties cluster_device Device Level title Logical Relationship: Pyridazine Structure to Device Performance core Pyridazine Core substituents Functional Substituents electronic Electronic Properties (HOMO/LUMO, Bandgap) core->electronic morphology Solid-State Morphology (Molecular Packing) core->morphology substituents->electronic substituents->morphology performance Device Performance (Efficiency, Stability) electronic->performance morphology->performance

References

Application Notes and Protocols for Cycloocta[c]pyridazine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of cycloocta[c]pyridazine as a ligand in organometallic chemistry is a novel area of exploration. As of the current date, there is a lack of specific published literature on the synthesis and coordination chemistry of this particular heterocyclic system. The following application notes and protocols are therefore based on established principles of pyridazine chemistry and the synthesis of related fused heterocyclic systems. The experimental procedures provided are hypothetical and should be regarded as starting points for investigation. All quantitative data presented are derived from analogous, published pyridazine-containing organometallic complexes and are intended for comparative purposes.

Introduction

Pyridazine and its derivatives are well-established ligands in organometallic chemistry, known for their ability to coordinate to a variety of metal centers through their two adjacent nitrogen atoms. The fusion of a cyclooctane ring to the pyridazine core, forming this compound, is anticipated to introduce unique steric and electronic properties to the resulting ligand. The large, flexible cyclooctyl ring can influence the coordination geometry and solubility of the metal complexes, potentially leading to novel catalytic activities or materials with interesting photophysical properties. These characteristics make this compound an intriguing candidate for applications in catalysis, materials science, and medicinal chemistry.

Proposed Synthesis of this compound Ligand

The synthesis of the parent this compound ligand has not been explicitly described in the literature. However, a plausible synthetic route can be envisioned based on the general synthesis of pyridazines from 1,4-dicarbonyl compounds and hydrazine.[1] A potential precursor would be 1,2-cyclooctanedione.

Experimental Protocol: Hypothetical Synthesis of this compound

Materials:

  • 1,2-Cyclooctanedione

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-cyclooctanedione (10 mmol) in ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Oxidation (if necessary): Upon completion of the initial condensation to form the dihydropyridazine intermediate, a mild oxidizing agent may be required to form the aromatic pyridazine ring. Alternatively, in some syntheses of related systems, prolonged heating or the use of a base can facilitate aromatization. For this hypothetical protocol, we will proceed with a basic workup which may aid in the final elimination step.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add 1 M aqueous NaOH (50 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate in vacuo to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ligand.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Proposed Synthesis of a this compound-Metal Complex

The adjacent nitrogen atoms of the pyridazine moiety in this compound are expected to act as a bidentate ligand, chelating to a metal center. The following is a general, hypothetical protocol for the synthesis of a dichloropalladium(II) complex, a common starting material in cross-coupling catalysis.

Experimental Protocol: Hypothetical Synthesis of Dichloro(this compound)palladium(II)

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Standard inert atmosphere glassware (e.g., Schlenk line) and techniques

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend palladium(II) chloride (1 mmol) in anhydrous acetonitrile (50 mL).

  • Ligand Addition: In a separate flask, dissolve this compound (1.1 mmol) in anhydrous acetonitrile (20 mL). Add this solution to the stirred suspension of PdCl₂ at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. A color change and the formation of a precipitate are expected.

  • Isolation: Collect the solid product by filtration under an inert atmosphere. Wash the precipitate with small portions of cold acetonitrile and then diethyl ether.

  • Drying: Dry the product under vacuum to yield the dichloro(this compound)palladium(II) complex.

  • Characterization: Characterize the complex using techniques such as FT-IR spectroscopy (to observe changes in the C=N stretching frequencies upon coordination), elemental analysis, and, if suitable crystals can be obtained, single-crystal X-ray diffraction to confirm the coordination mode.

Data from Analogous Pyridazine-Metal Complexes

Due to the absence of experimental data for this compound complexes, the following table summarizes key parameters for some reported organometallic complexes containing pyridazine-based ligands. This data can serve as a reference for expected values.

ComplexMetal CenterCoordination GeometryKey Bond Lengths (Å)Spectroscopic Data (FT-IR, cm⁻¹)Reference
[Cu₂(L)Cl₄]ₓ (L = hexathiapyridazinophane)Cu(II)Square-planarCu-N: ~2.0C=N stretch: ~1580[2]
[Cu(L)(NO₃)₂] (L = hexathiapyridazinophane)Cu(II)Pseudo-octahedralCu-N: ~2.0C=N stretch: ~1590[2]
[Ag(L)ClO₄]ₓ (L = tetrathiapyridazinophane)Ag(I)Pseudo-tetrahedralAg-S: ~2.5C=N stretch: ~1575[3]
Ru(II)-NHC complex with pyridazine linkerRu(II)OctahedralRu-N: ~2.1C=N stretch: ~1600[4]
[Rh(L)Cl₂]⁺ (L = pyridine-containing macrocycle)Rh(III)OctahedralRh-N: ~2.0C=N stretch: ~1605[5]

Visualizations

Proposed Synthetic and Coordination Pathway

The following diagram illustrates the proposed two-step process: the synthesis of the this compound ligand from 1,2-cyclooctanedione and its subsequent coordination to a palladium(II) metal center.

G Figure 1. Proposed synthetic route to a this compound-palladium complex. cluster_0 Ligand Synthesis cluster_1 Complex Formation Precursor 1,2-Cyclooctanedione Ligand This compound Precursor->Ligand + Hydrazine Hydrazine Hydrazine Hydrate Complex Dichloro(this compound)palladium(II) Ligand->Complex Coordination Metal_Precursor PdCl2 Metal_Precursor->Complex G Figure 2. General experimental workflow for complex synthesis. Start Combine Ligand and Metal Precursor Reaction Stir under Inert Atmosphere Start->Reaction Isolation Filter the Crude Product Reaction->Isolation Washing Wash with Solvent Isolation->Washing Drying Dry under Vacuum Washing->Drying Characterization Spectroscopic and Analytical Characterization Drying->Characterization End Pure Complex Characterization->End

References

Application Notes and Protocols for the Functionalization of the Cycloocta[c]pyridazine Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cycloocta[c]pyridazine core is a unique tricyclic heteroaromatic scaffold that holds potential for exploration in medicinal chemistry and materials science. Direct functionalization of the pre-formed this compound ring system is not extensively documented in the scientific literature. Therefore, the most effective and versatile approach to obtaining functionalized this compound derivatives is through the construction of the heterocyclic ring from appropriately substituted precursors.

The primary and most well-established method for synthesizing the core structure is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a functionalized trans-cyclooctene (TCO) and a substituted 1,2,4,5-tetrazine. This reaction proceeds with exceptionally high rates and selectivity, initially forming a dihydro-cycloocta[c]pyridazine intermediate, which can then be aromatized to the final this compound product.[1][2][3] Functionalization of the target molecule is thereby achieved by introducing desired substituents onto the TCO and tetrazine starting materials.

These application notes provide a comprehensive overview of the synthetic protocols for accessing functionalized this compound derivatives, focusing on the iEDDA approach.

I. Synthesis of Functionalized Precursors

The key to obtaining functionalized this compound lies in the synthesis of substituted trans-cyclooctenes and 1,2,4,5-tetrazines.

Synthesis of Functionalized trans-Cyclooctenes (TCOs)

trans-Cyclooctenes are highly strained and reactive dienophiles ideal for the iEDDA reaction. Functionalized derivatives can be prepared from the corresponding cis-cyclooctenes via photochemical isomerization. This method allows for the introduction of a variety of functional groups.

General Protocol for Photochemical Isomerization of cis- to trans-Cyclooctenes:

A solution of the functionalized cis-cyclooctene derivative and a singlet sensitizer (e.g., methyl benzoate) in an appropriate solvent (e.g., diethyl ether/hexane mixture) is irradiated with UV light (typically at 254 nm). To drive the equilibrium towards the trans-isomer and prevent its photodegradation, the reaction mixture is continuously passed through a column containing silica gel impregnated with silver nitrate (AgNO₃).[4][5] The trans-cyclooctene is selectively retained by the silver-impregnated silica, while the cis-isomer is returned to the reaction vessel for further irradiation. The product is then eluted from the silica gel.

A variety of functional groups can be incorporated using this method, including alkyl, hydroxyl, amides, and carboxylic acids.[2]

Synthesis of Functionalized 1,2,4,5-Tetrazines

Substituted tetrazines are the diene component in the iEDDA reaction. The substituents on the tetrazine ring will ultimately be present on the pyridazine portion of the final product. Symmetrically and asymmetrically substituted tetrazines can be synthesized through various methods, often starting from nitriles and hydrazine.

General Protocol for the Synthesis of 3,6-Disubstituted-1,2,4,5-tetrazines:

A common route involves the reaction of a nitrile (R-CN) with hydrazine to form a dihydrotetrazine intermediate, which is then oxidized to the corresponding tetrazine. The choice of nitrile determines the substituents at the 3- and 6-positions of the tetrazine ring.

II. Synthesis of the Dihydro-Cycloocta[c]pyridazine Core via iEDDA Reaction

The reaction between a TCO and a tetrazine is a type of "click chemistry" that is highly efficient and proceeds under mild conditions.[1]

General Protocol for the iEDDA Reaction:

The functionalized trans-cyclooctene and the substituted 1,2,4,5-tetrazine are mixed in a suitable solvent (e.g., acetonitrile, methanol, or aqueous buffers) at room temperature. The reaction is typically very fast and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine. The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, to yield the stable dihydro-cycloocta[c]pyridazine product.[1]

Table 1: Reaction Kinetics of TCO-Tetrazine iEDDA Reactions

trans-Cyclooctene DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
TCO3,6-di-(2-pyridyl)-s-tetrazine~2000[3]
TCO3-methyl-6-phenyl-1,2,4,5-tetrazine~1000[1]
TCO3,6-diphenyl-s-tetrazine~800[1]
Various TCOsVarious Tetrazinesup to 3.3 x 10⁶[6]

III. Aromatization of Dihydro-Cycloocta[c]pyridazine to this compound

The final step in the synthesis of the this compound core is the oxidation of the dihydro intermediate.

General Protocol for Aromatization:

The dihydro-cycloocta[c]pyridazine is dissolved in a suitable solvent, and an oxidizing agent is added. Common oxidizing agents for dihydropyridazines include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or simply exposure to air or oxygen, sometimes in the presence of a catalyst. The reaction progress can be monitored by techniques such as TLC or LC-MS. Upon completion, the product is isolated and purified using standard chromatographic methods. For example, some dihydropyridazines can be aromatized by refluxing in acetic acid.

Experimental Workflows and Diagrams

G Synthesis of Functionalized this compound cluster_0 Precursor Synthesis cluster_1 Core Synthesis cis_TCO Functionalized cis-Cyclooctene TCO Functionalized trans-Cyclooctene (TCO) cis_TCO->TCO  Photochemical  Isomerization iEDDA Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction TCO->iEDDA Nitrile Substituted Nitrile (R-CN) Tetrazine Substituted 1,2,4,5-Tetrazine Nitrile->Tetrazine  Reaction with Hydrazine  & Oxidation Tetrazine->iEDDA Dihydro Functionalized Dihydro-Cycloocta[c]pyridazine iEDDA->Dihydro Aromatization Aromatization (Oxidation) Dihydro->Aromatization Final_Product Functionalized This compound Core Aromatization->Final_Product

Caption: Synthetic workflow for functionalized this compound.

Logical Relationship of Functionalization

G Origin of Functional Groups cluster_0 Starting Materials cluster_1 Final Product TCO_func R¹-TCO Product R¹,R²,R³-Cycloocta[c]pyridazine TCO_func->Product Introduces R¹ on cyclooctane ring Tetrazine_func R²,R³-Tetrazine Tetrazine_func->Product Introduces R² and R³ on pyridazine ring

Caption: Derivation of functionality in the final product.

Conclusion

The functionalization of the this compound core is most effectively achieved through a synthetic approach, primarily the inverse-electron-demand Diels-Alder reaction between functionalized trans-cyclooctenes and 1,2,4,5-tetrazines, followed by an aromatization step. This strategy offers a modular and highly efficient route to a wide array of substituted this compound derivatives, opening avenues for their investigation in drug discovery and materials science. The protocols outlined provide a foundational framework for researchers to access this novel and promising class of heterocyclic compounds.

References

Application Notes and Protocols for Pyridazine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Cycloocta[c]pyridazine Derivatives: While the core request specified this compound derivatives, a comprehensive search of the scientific literature revealed a scarcity of research on this specific heterocyclic system for OLED applications. Therefore, this document focuses on the broader, yet closely related and well-researched, class of pyridazine derivatives , which have shown significant promise as emitter materials in next-generation OLEDs, particularly in the context of Thermally Activated Delayed Fluorescence (TADF).

Introduction to Pyridazine Derivatives for OLEDs

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, serves as an excellent electron-accepting core for the design of novel organic light-emitting materials. When combined with various electron-donating moieties, pyridazine derivatives can form donor-acceptor (D-A) type molecules with tunable photophysical properties. These properties make them highly suitable for use as emitters in OLEDs.

A key application of pyridazine derivatives is in the development of TADF emitters.[1][2] TADF is a mechanism that allows for the efficient harvesting of both singlet and triplet excitons generated during the operation of an OLED, leading to theoretical internal quantum efficiencies of up to 100%.[3] This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), enabling the up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC).[1][2] The D-A architecture of pyridazine derivatives facilitates the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a key strategy for achieving a small ΔEST.[1]

Quantitative Data of Pyridazine-Based OLED Emitters

The following tables summarize the key performance parameters of selected pyridazine derivatives as emitters in OLEDs.

Table 1: Photophysical Properties of Pyridazine Derivatives

Compound NameDonor MoietyAcceptor MoietyEmission Wavelength (nm)Photoluminescence Quantum Yield (PLQY) (%)ΔEST (eV)Reference
dPXZMePydzPhenoxazine3-Methyl-pyridazine525 (in DPEPO film)10.90.086[4]
dDMACMePydz9,9-dimethyl-9,10-dihydroacridine3-Methyl-pyridazine---[1]
dCzMePydzCarbazole3-Methyl-pyridazine---[1]
Pt-DPMAza-triptycene pyridazine ligandPlatinum(II)580>88-[5]
Pt-PIPAza-triptycene pyridazine ligandPlatinum(II)588>88-[5]
Pt-DPTAza-triptycene pyridazine ligandPlatinum(II)593>88-[5]

Table 2: Device Performance of OLEDs with Pyridazine Emitters

EmitterHostDevice ArchitectureMax. External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)CIE Coordinates (x, y)Reference
dPXZMePydzDPEPOITO/TAPC (35nm)/mCP (10nm)/15wt%:DPEPO (30nm)/TPBi (45nm)/LiF (1nm)/Al (100nm)5.8--(0.30, 0.55)[1]
Pt-DPMSolution-processedNot specified9.6723.67--[5]
Pt-DPTSolution-processedNot specified16.9444.66-(0.59, 0.40) for non-doped device[5]

Experimental Protocols

Synthesis of Donor-Acceptor Type Pyridazine Derivatives

The synthesis of D-A type pyridazine emitters often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the flexible combination of various donor and acceptor units.

Protocol 3.1.1: Synthesis of a Thienylpyridazine Derivative via Suzuki-Miyaura Coupling [6]

This protocol describes the synthesis of a thienylpyridazine derivative, a class of compounds with potential for non-linear optical applications and as building blocks for OLED emitters.

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • Appropriate (hetero)aromatic boronic acid

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • 2 M Sodium carbonate (Na₂CO₃) aqueous solution

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Chloroform

  • Saturated sodium chloride (NaCl) solution

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-layer chromatography (TLC) plate

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol) and the desired (hetero)aromatic boronic acid (0.6 mmol) in a mixture of DME (8 mL) and ethanol (2 mL).

  • Add 1 mL of 2 M aqueous Na₂CO₃ solution to the mixture.

  • Add Pd(PPh₃)₄ (5 mol %) to the reaction mixture.

  • Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 48 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with chloroform (3 x 20 mL).

  • Wash the combined organic layers with a saturated NaCl solution (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thienylpyridazine derivative.

Protocol 3.1.2: Synthesis of an Amino-Substituted Pyridazine via Buchwald-Hartwig Amination [4]

This protocol outlines the general steps for the Buchwald-Hartwig amination to introduce a donor amine group onto a pyridazine core.

Materials:

  • Halogenated pyridazine derivative (e.g., 3-chloro-6-phenylpyridazine)

  • Amine (e.g., phenoxazine, carbazole)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

  • Heating and stirring apparatus

Procedure:

  • To a dry Schlenk flask, add the halogenated pyridazine derivative, the amine, the palladium catalyst, the ligand, and the base under an inert atmosphere.

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to the required temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amino-substituted pyridazine derivative.

Fabrication of OLED Devices

OLEDs can be fabricated using either vacuum thermal evaporation or solution-based processing. The following protocols provide a general overview of these two common methods.

Protocol 3.2.1: OLED Fabrication by Vacuum Thermal Evaporation [7][8]

This method is suitable for small-molecule organic materials and allows for the precise deposition of thin films.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • Organic materials for each layer (Hole Injection Layer - HIL, Hole Transport Layer - HTL, Emissive Layer - EML, Electron Transport Layer - ETL, Electron Injection Layer - EIL)

  • Metal for cathode (e.g., LiF/Al)

  • High-vacuum thermal evaporation system with multiple sources

  • Substrate holder and masks for patterning

  • Quartz crystal microbalance for thickness monitoring

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Layer Deposition:

    • Mount the cleaned substrates in the vacuum chamber.

    • Load the organic materials and the cathode metal into separate evaporation sources (crucibles).

    • Evacuate the chamber to a high vacuum (typically < 10⁻⁶ Torr).

    • Sequentially deposit the organic layers (HIL, HTL, EML, ETL, EIL) onto the ITO substrate by heating the respective crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. The emissive layer is typically co-evaporated from a host material and the pyridazine derivative dopant.

    • Deposit the metal cathode (e.g., a thin layer of LiF followed by a thicker layer of Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Transfer the fabricated devices to a glovebox without exposure to air and moisture. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from degradation.

Protocol 3.2.2: OLED Fabrication by Solution Processing (Spin Coating) [9][10]

This method is often used for polymeric or soluble small-molecule organic materials and offers the potential for low-cost, large-area fabrication.

Materials and Equipment:

  • ITO coated glass substrates

  • Soluble organic materials for each layer dissolved in appropriate solvents

  • Spin coater

  • Hotplate

  • Vacuum oven

  • Glovebox with an inert atmosphere

  • Thermal evaporator for cathode deposition

Procedure:

  • Substrate Cleaning: Clean the ITO substrates as described in Protocol 3.2.1.

  • Hole Transport Layer Deposition:

    • Dispense a solution of the hole transport material (e.g., PEDOT:PSS in water) onto the ITO substrate.

    • Spin-coat the substrate at a specific speed and duration to achieve the desired film thickness.

    • Anneal the substrate on a hotplate to remove the solvent.

  • Emissive Layer Deposition:

    • Prepare a solution of the emissive material (a blend of a host polymer/small molecule and the pyridazine derivative dopant) in a suitable organic solvent.

    • Transfer the substrate to a glovebox.

    • Spin-coat the emissive layer solution onto the HTL.

    • Anneal the substrate to remove the solvent.

  • Electron Transport Layer Deposition (Optional): If a solution-processable ETL is used, it can be deposited by spin-coating in a similar manner, using a solvent that does not dissolve the underlying emissive layer.

  • Cathode Deposition: Transfer the substrate to a thermal evaporator connected to the glovebox and deposit the metal cathode as described in Protocol 3.2.1.

  • Encapsulation: Encapsulate the device inside the glovebox as described in Protocol 3.2.1.

Mandatory Visualizations

Thermally Activated Delayed Fluorescence (TADF) Mechanism

Caption: Jablonski diagram illustrating the TADF mechanism in OLED emitters.

Experimental Workflow for OLED Fabrication and Characterization

OLED_Workflow cluster_fabrication Device Fabrication cluster_characterization Device Characterization sub_cleaning Substrate Cleaning (ITO Glass) spin_coating Solution Processing (Spin Coating HTL, EML) sub_cleaning->spin_coating Solution Route thermal_evaporation Vacuum Thermal Evaporation (Organic Layers & Cathode) sub_cleaning->thermal_evaporation Vacuum Route spin_coating->thermal_evaporation Cathode Deposition encapsulation Encapsulation (Inert Atmosphere) thermal_evaporation->encapsulation ivl Current-Voltage-Luminance (I-V-L) Measurements encapsulation->ivl el_spectra Electroluminescence (EL) Spectroscopy ivl->el_spectra eqe External Quantum Efficiency (EQE) Measurement el_spectra->eqe lifetime Device Lifetime and Stability Testing eqe->lifetime

Caption: General workflow for OLED fabrication and performance characterization.

References

Application Notes and Protocols for the Synthesis of Pyridazine-Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of polymers based on the specific cycloocta[c]pyridazine heterocyclic system is not a well-documented area in the current scientific literature. The following application notes and protocols are based on established methods for the synthesis of polymers containing the related pyridazine core and are provided as a foundational guide for research and development in this novel area.

Introduction

Nitrogen-containing heterocyclic polymers are a class of materials with significant potential in biomedical applications, including drug delivery, due to their unique electronic properties and ability to engage in specific biological interactions.[1][2][3][4][5] The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a key building block in many biologically active compounds.[6] The incorporation of pyridazine units into polymer backbones can impart desirable characteristics such as thermal stability, specific ligand-binding capabilities, and tunable electronic properties.[7][8][9] This document provides an overview of synthetic strategies and potential applications for pyridazine-based polymers, with a focus on their relevance to drug development.

Potential Applications in Drug Development

While specific applications for this compound-based polymers are yet to be explored, polymers containing the pyridazine core and other nitrogen heterocycles have shown promise in several areas of drug development:

  • Drug Delivery Vehicles: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, potentially interacting with drug molecules to facilitate encapsulation and controlled release.[2][10] The hydrophobicity and rigidity of the polymer backbone can be tuned to control the drug release kinetics.[11]

  • Targeted Drug Delivery: Pyridazine-containing polymers could be functionalized with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • Biocompatible Materials: The biocompatibility of pyridazine-based polymers would need to be thoroughly evaluated. However, many nitrogen-containing polymers have been shown to be well-tolerated in biological systems.[10][12][13][14]

  • Theranostics: The conjugated nature of some pyridazine-based polymers could be exploited for simultaneous therapy and diagnosis (theranostics), where the polymer not only carries a drug but also possesses inherent fluorescence or other imaging properties.

Synthetic Strategies for Pyridazine-Based Polymers

The synthesis of pyridazine-containing polymers can be approached through several modern polymerization techniques. The choice of method depends on the desired polymer structure, properties, and the nature of the monomeric starting materials.

Monomer Synthesis

The first step in polymer synthesis is the preparation of suitable difunctional monomers containing the pyridazine or a related heterocyclic core. These monomers typically possess two reactive groups (e.g., halogens, boronic esters, amines, carboxylic acids) that can undergo polymerization. The synthesis of pyridazine derivatives can be achieved through various organic reactions, including:

  • Condensation of 1,4-dicarbonyl compounds with hydrazine: This is a classical and versatile method for forming the pyridazine ring.[15][16]

  • Diels-Alder reactions: Inverse electron demand Diels-Alder reactions can be employed to construct the pyridazine ring.[17]

  • Cross-coupling reactions: Functionalization of existing pyridazine scaffolds using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Stille coupling can be used to introduce polymerizable groups.[18][19][20][21][22]

Polymerization Methods

Once suitable monomers are synthesized, they can be polymerized using one of the following methods:

a) Polycondensation:

This method involves the step-growth polymerization of monomers with two reactive functional groups, leading to the formation of a polymer and a small molecule byproduct (e.g., water, HCl).[23] For pyridazine-based polymers, this could involve the reaction of a diacid-functionalized pyridazine with a diamine or a diol.

b) Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Stille Coupling):

These are powerful methods for the synthesis of conjugated polymers.[19][22]

  • Suzuki Coupling: Involves the reaction of a dihalo-pyridazine monomer with a diboronic acid or ester-functionalized comonomer in the presence of a palladium catalyst and a base.[18][20]

  • Stille Coupling: Involves the reaction of a dihalo-pyridazine monomer with a distannyl-functionalized comonomer, also catalyzed by a palladium complex.[19][22]

Experimental Protocols (Hypothetical)

The following are hypothetical, generalized protocols for the synthesis of pyridazine-containing polymers. These should be adapted and optimized based on the specific monomers and desired polymer characteristics.

Protocol 1: Synthesis of a Pyridazine-Containing Polyester via Polycondensation

This protocol describes the synthesis of a polyester incorporating a pyridazine dicarboxylate monomer.

Materials:

  • 3,6-Pyridazinedicarboxylic acid (Monomer A)

  • 1,6-Hexanediol (Monomer B)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Methanol

  • Nitrogen gas supply

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser under a nitrogen atmosphere, add 3,6-pyridazinedicarboxylic acid (1.0 eq), 1,6-hexanediol (1.0 eq), and p-toluenesulfonic acid (0.01 eq).

  • Add toluene to the flask to create a 0.5 M solution with respect to the monomers.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Continuously remove the water generated during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by measuring the viscosity of the solution or by analyzing aliquots using techniques like GPC (Gel Permeation Chromatography).

  • After 24-48 hours, or when the desired molecular weight is achieved, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly pouring the toluene solution into a large excess of cold methanol with stirring.

  • Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at 40-50 °C to a constant weight.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

  • FTIR Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Analysis (TGA/DSC): To evaluate the thermal stability and phase transitions (glass transition temperature, melting point).

Protocol 2: Synthesis of a Conjugated Pyridazine-Thiophene Copolymer via Suzuki Coupling

This protocol outlines the synthesis of a conjugated polymer via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • 3,6-Dibromopyridazine (Monomer A)

  • 2,5-Thiophenediboronic acid pinacol ester (Monomer B)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene and Dimethylformamide (DMF) (solvents)

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for Schlenk line techniques

Procedure:

  • In a Schlenk flask under an inert nitrogen atmosphere, dissolve 3,6-dibromopyridazine (1.0 eq) and 2,5-thiophenediboronic acid pinacol ester (1.0 eq) in a degassed mixture of toluene and DMF (e.g., 4:1 v/v).

  • Add an aqueous solution of K₂CO₃ (2 M, 3.0 eq).

  • To this mixture, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under a nitrogen atmosphere.

  • Monitor the polymerization by observing the increase in viscosity and the color change of the solution.

  • Cool the reaction to room temperature and pour it into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove oligomers and impurities.

  • Dry the final polymer product under vacuum.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To verify the polymer structure.

  • GPC: To determine molecular weight and PDI.

  • UV-Vis Spectroscopy: To analyze the electronic absorption properties of the conjugated polymer.

  • Cyclic Voltammetry (CV): To determine the electrochemical properties (HOMO/LUMO energy levels).

Data Presentation

The quantitative data from the characterization of synthesized polymers should be summarized in a structured format for easy comparison.

Table 1: Molecular Weight and Polydispersity Data

Polymer Sample IDPolymerization MethodMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Pz-Polyester-01Polycondensation15,00032,0002.13
Pz-Th-Copolymer-01Suzuki Coupling25,00055,0002.20

Table 2: Thermal and Optical Properties

Polymer Sample IDGlass Transition Temp (Tg, °C)Decomposition Temp (Td, 5% weight loss, °C)UV-Vis Abs. Max (λmax, nm)
Pz-Polyester-0165320N/A
Pz-Th-Copolymer-01150410450

Visualizations

Experimental Workflow for Polymer Synthesis

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification cluster_characterization Characterization Monomer_A Synthesis of Difunctional Pyridazine (e.g., Di-bromo) Polymerization Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Monomer_A->Polymerization Monomer_B Synthesis/Procurement of Comonomer (e.g., Di-boronic ester) Monomer_B->Polymerization Precipitation Precipitation in non-solvent Polymerization->Precipitation Soxhlet Soxhlet Extraction Precipitation->Soxhlet Structural Structural Analysis (NMR, FTIR) Soxhlet->Structural Molecular_Weight Molecular Weight (GPC) Soxhlet->Molecular_Weight Properties Property Analysis (TGA, DSC, UV-Vis) Soxhlet->Properties

Caption: A generalized workflow for the synthesis and characterization of pyridazine-based polymers.

Proposed Mechanism for Polymer-Based Drug Delivery

drug_delivery cluster_formulation Formulation cluster_delivery Systemic Circulation & Targeting cluster_uptake Cellular Uptake and Release Polymer Pyridazine Polymer Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Drug Molecule Drug->Nanoparticle Circulation Systemic Circulation Nanoparticle->Circulation Administration Targeting Target Cell Recognition Circulation->Targeting Endocytosis Endocytosis Targeting->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome Drug_Release Drug Release Endosome->Drug_Release pH-triggered or Enzymatic Cleavage Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: A conceptual diagram illustrating a potential mechanism for targeted drug delivery using pyridazine-based polymer nanoparticles.

References

Application Notes and Protocols: Fused Pyridazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for the medicinal chemistry applications of cycloocta[c]pyridazine yielded limited information. This specific heterocyclic scaffold appears to be a less explored area in drug discovery, and as such, detailed application notes with extensive quantitative data and experimental protocols could not be compiled.

To provide a comprehensive and useful resource in line with the user's request, this document focuses on a closely related and well-documented class of fused pyridazines: imidazo[1,2-b]pyridazine derivatives . This class of compounds has shown significant promise in medicinal chemistry, particularly as kinase inhibitors for anticancer therapy. The principles, experimental designs, and data interpretation presented here for imidazo[1,2-b]pyridazines can serve as a valuable guide for researchers interested in the broader field of fused pyridazine medicinal chemistry.

Application Notes: Imidazo[1,2-b]pyridazine Derivatives as mTOR Inhibitors

Introduction:

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. A particularly promising application of these derivatives is in the development of inhibitors of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Its signaling pathway is often dysregulated in various human cancers, making it an attractive target for anticancer drug development.[1] ATP-competitive mTOR inhibitors based on the imidazo[1,2-b]pyridazine core have been synthesized and evaluated, showing potent anti-proliferative activity in various cancer cell lines.[1]

Mechanism of Action:

Imidazo[1,2-b]pyridazine-based mTOR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of mTOR and blocking its catalytic activity. This inhibition prevents the phosphorylation of downstream effector proteins, such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The dephosphorylation of these effectors leads to the suppression of protein synthesis and ultimately results in the induction of G1-phase cell cycle arrest and inhibition of cancer cell proliferation.[1]

Quantitative Data Summary:

The following table summarizes the in vitro activity of representative imidazo[1,2-b]pyridazine-based mTOR inhibitors against the mTOR kinase and their anti-proliferative effects on human cancer cell lines.[1]

Compound IDmTOR IC₅₀ (µM)A549 IC₅₀ (µM)H460 IC₅₀ (µM)
A17 0.0670.02Not Reported
A18 0.062Not ReportedNot Reported

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the mTOR kinase activity or cell proliferation.

Experimental Protocols

1. General Protocol for the Synthesis of Imidazo[1,2-b]pyridazine Diaryl Urea Derivatives (e.g., A17, A18):

This protocol outlines a general synthetic route for the preparation of imidazo[1,2-b]pyridazine diaryl urea derivatives, which have shown potent mTOR inhibitory activity.[1]

Step 1: Synthesis of the Imidazo[1,2-b]pyridazine Core

The core imidazo[1,2-b]pyridazine structure can be assembled through the reaction of 3-amino-6-chloropyridazine with a suitable α-haloketone.

  • Materials: 3-amino-6-chloropyridazine, chloroacetaldehyde dimethyl acetal, ethanol, water, sodium acetate, hydrochloric acid.

  • Procedure:

    • Dissolve 3-amino-6-chloropyradazine in a mixture of aqueous ethanol.

    • Add chloroacetaldehyde dimethyl acetal, sodium acetate, and a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and isolate the crude product.

    • Purify the product by recrystallization or column chromatography to yield the imidazo[1,2-b]pyridazine core.

Step 2: Synthesis of Diaryl Urea Derivatives

  • Materials: Imidazo[1,2-b]pyridazine core, substituted anilines, triphosgene or a similar carbonylating agent, and a suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Procedure:

    • Dissolve the imidazo[1,2-b]pyridazine core in an anhydrous organic solvent.

    • Add a carbonylating agent, such as triphosgene, to form an intermediate isocyanate or chloroformate.

    • In a separate flask, dissolve the desired substituted aniline in the same solvent.

    • Slowly add the aniline solution to the reaction mixture containing the activated imidazo[1,2-b]pyridazine.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction and isolate the crude diaryl urea product.

    • Purify the final compound by column chromatography to obtain the desired imidazo[1,2-b]pyridazine diaryl urea derivative.

2. Protocol for In Vitro mTOR Kinase Assay:

This protocol describes a method to determine the in vitro inhibitory activity of the synthesized compounds against the mTOR kinase.

  • Principle: The assay measures the phosphorylation of a substrate by the mTOR kinase in the presence and absence of the test compound. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

  • Materials: Recombinant human mTOR kinase, appropriate substrate (e.g., a peptide substrate), ATP, assay buffer, test compounds, and a detection reagent.

  • Procedure:

    • Prepare a series of dilutions of the test compounds in a suitable solvent (e.g., DMSO).

    • In a microplate, add the mTOR kinase, the substrate, and the assay buffer.

    • Add the test compounds at various concentrations to the wells. Include a positive control (a known mTOR inhibitor) and a negative control (vehicle).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific period.

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

3. Protocol for Cell Proliferation Assay (SRB Assay):

This protocol details the sulforhodamine B (SRB) assay to evaluate the anti-proliferative activity of the compounds against human cancer cell lines.[1]

  • Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Materials: Human cancer cell lines (e.g., A549, H460), cell culture medium, fetal bovine serum, penicillin-streptomycin, test compounds, trichloroacetic acid (TCA), SRB solution, and Tris base solution.

  • Procedure:

    • Seed the cancer cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • After incubation, fix the cells by gently adding cold TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water and air dry.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound SRB dye with Tris base solution.

    • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

4. Protocol for Western Blot Analysis of mTOR Signaling:

This protocol is used to confirm the mechanism of action by analyzing the phosphorylation status of mTOR downstream targets.[1]

  • Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies specific to the phosphorylated forms of proteins like AKT and S6, the effect of the compound on the mTOR signaling pathway can be determined.

  • Materials: Cancer cells, cell lysis buffer, protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary antibodies (e.g., anti-p-AKT, anti-p-S6, and their total protein counterparts), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Treat cancer cells with the test compound at a specific concentration for a defined time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of AKT and S6.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compound on the phosphorylation of AKT and S6.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis Promotes eIF4E_BP1->Protein_Synthesis Inhibits when unphosphorylated Imidazo_pyridazine Imidazo[1,2-b]pyridazine Inhibitor Imidazo_pyridazine->mTORC1 Inhibits

Caption: mTOR signaling pathway and the inhibitory action of imidazo[1,2-b]pyridazine derivatives.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-b]pyridazine Derivatives Kinase_Assay In Vitro mTOR Kinase Assay Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (SRB) Synthesis->Cell_Assay Data_Analysis1 Determine IC₅₀ (Kinase) Kinase_Assay->Data_Analysis1 Data_Analysis2 Determine IC₅₀ (Cells) Cell_Assay->Data_Analysis2 Lead_Compound Lead Compound Identification Data_Analysis1->Lead_Compound Data_Analysis2->Lead_Compound Mechanism_Study Mechanism of Action Study (Western Blot) Lead_Compound->Mechanism_Study

Caption: Experimental workflow for the development of imidazo[1,2-b]pyridazine-based mTOR inhibitors.

References

Application Notes and Protocols for High-Yield Synthesis of Substituted Cycloocta[c]pyridazines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield synthesis of substituted cycloocta[c]pyridazines, a promising class of heterocyclic compounds for drug discovery and development. The core of the synthetic strategy is a [4+2] cycloaddition reaction, a robust and versatile method for the construction of the pyridazine ring fused to a cyclooctane backbone. This approach offers high efficiency and good functional group tolerance.

Introduction

Fused pyridazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The cycloocta[c]pyridazine scaffold, in particular, represents a novel and underexplored area of chemical space with potential for the development of new therapeutic agents. The protocols outlined herein are based on well-established Diels-Alder reactions of cyclic dienes with azo dienophiles, adapted for the specific synthesis of the target this compound core structure.

Proposed Synthetic Pathway

The synthesis of substituted cycloocta[c]pyridazines can be efficiently achieved through a three-step sequence involving a hetero-Diels-Alder reaction between 1,3-cyclooctadiene and an azo dienophile, followed by hydrolysis and aromatization. A highly reactive and suitable azo dienophile for this purpose is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which is known to react rapidly with cyclic dienes.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product Cyclooctadiene 1,3-Cyclooctadiene Cycloaddition [4+2] Cycloaddition Cyclooctadiene->Cycloaddition PTAD 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) PTAD->Cycloaddition Cycloadduct Diels-Alder Adduct Cycloaddition->Cycloadduct High Yield Hydrolysis Hydrolysis Urazole Hydrolyzed Intermediate Hydrolysis->Urazole Aromatization Aromatization (Oxidation) Product Substituted this compound Aromatization->Product High Yield Cycloadduct->Hydrolysis Urazole->Aromatization

Caption: Proposed synthetic workflow for substituted cycloocta[c]pyridazines.

Experimental Protocols

The following protocols are adapted from established procedures for the hetero-Diels-Alder reaction of cyclic dienes with PTAD.[1]

Protocol 1: Synthesis of the Diels-Alder Adduct

Materials:

  • 1,3-Cyclooctadiene

  • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

Procedure:

  • To a stirred solution of 1,3-cyclooctadiene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) (1.05 eq) in anhydrous DCM dropwise at room temperature.

  • The characteristic red color of the PTAD solution should disappear upon addition, indicating a rapid reaction.

  • Continue stirring at room temperature for 1-2 hours to ensure complete reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude Diels-Alder adduct. The product is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis of the Urazole Ring

Materials:

  • Diels-Alder adduct from Protocol 1

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Reflux condenser

Procedure:

  • Dissolve the crude Diels-Alder adduct in a solution of potassium hydroxide (2.0 eq) in 85% aqueous ethanol.

  • Heat the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., dilute HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the hydrolyzed intermediate.

Protocol 3: Aromatization to Substituted this compound

Materials:

  • Hydrolyzed intermediate from Protocol 2

  • Manganese dioxide (MnO₂) or other suitable oxidizing agent

  • Toluene or other suitable high-boiling solvent

  • Dean-Stark trap (optional, for azeotropic removal of water)

Procedure:

  • To a solution of the hydrolyzed intermediate in toluene, add an excess of activated manganese dioxide (5-10 eq).

  • Heat the mixture to reflux. A Dean-Stark trap can be used to remove water formed during the reaction.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected yields based on analogous reactions reported in the literature for the synthesis of pyridazine derivatives via [4+2] cycloaddition.

Table 1: [4+2] Cycloaddition of Cyclic Dienes with Azo Dienophiles

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
CyclopentadienePTADDichloromethaneRoom Temp.< 1> 95[1]
1,3,5-CycloheptatrienePTADDichloromethaneRoom Temp.< 1High[1]
1,3-CyclohexadieneDiethyl AzodicarboxylateNeat1002485N/A

Table 2: Aromatization of Dihydropyridazines

SubstrateOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Dihydropyridazine derivativeMnO₂TolueneReflux1270-90N/A
Dihydropyridazine derivativeDDQBenzeneReflux280-95N/A
Dihydropyridazine derivativeAir (O₂)XyleneReflux24ModerateN/A

Characterization Data

The synthesized this compound derivatives should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: To assess the purity of solid compounds.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Azo compounds and oxidizing agents should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocols described in these application notes provide a reliable and high-yield pathway for the synthesis of novel substituted cycloocta[c]pyridazines. The use of a [4+2] cycloaddition strategy offers a straightforward and efficient entry into this promising class of heterocyclic compounds, paving the way for further exploration of their potential in drug discovery and materials science.

References

Application Notes and Protocols for Studying the Photochemistry of Cycloocta[c]pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloocta[c]pyridazine, a unique heterocyclic compound featuring a pyridazine ring fused to a cyclooctane or cyclooctene moiety, presents a compelling scaffold for photochemical investigation. The inherent photolability of the pyridazine ring, coupled with the conformational flexibility and potential for cis-trans isomerism in the eight-membered ring, suggests a rich and complex photochemistry. Understanding these photochemical transformations is crucial for applications in photodynamic therapy, materials science, and the synthesis of novel pharmaceutical intermediates. These application notes provide a detailed experimental framework for elucidating the photochemical behavior of this compound derivatives.

While specific experimental data for this compound is not yet available in the literature, this document outlines a comprehensive experimental setup and protocols based on established methodologies for studying the photochemistry of pyridazines and related heterocyclic systems.

Hypothetical Photochemical Signaling Pathways

The photochemistry of pyridazines often involves the initial excitation to a singlet state, followed by intersystem crossing to a triplet state or direct reaction from the singlet state. Potential photochemical pathways for a generic this compound could include valence isomerization, ring-opening, or fragmentation.

Hypothetical Photochemical Pathways for this compound This compound (S0) This compound (S0) Excited Singlet State (S1) Excited Singlet State (S1) This compound (S0)->Excited Singlet State (S1) hν (UV light) Excited Triplet State (T1) Excited Triplet State (T1) Excited Singlet State (S1)->Excited Triplet State (T1) Intersystem Crossing Valence Isomer Valence Isomer Excited Singlet State (S1)->Valence Isomer Isomerization Ring-Opened Intermediate Ring-Opened Intermediate Excited Singlet State (S1)->Ring-Opened Intermediate Ring Opening Excited Triplet State (T1)->Ring-Opened Intermediate Fragmentation Products Fragmentation Products Ring-Opened Intermediate->Fragmentation Products Solvent Adducts Solvent Adducts Ring-Opened Intermediate->Solvent Adducts + Solvent

Caption: Hypothetical photochemical reaction pathways of this compound.

Experimental Protocols

A systematic approach is required to fully characterize the photochemistry of this compound. This involves synthesis, controlled irradiation experiments, and thorough product analysis.

Synthesis of this compound Derivatives

The synthesis of the target this compound would likely involve the condensation of a cyclooctane-1,2-dione or a related diketone with hydrazine, a common method for forming the pyridazine ring.

Protocol:

  • Preparation of Cyclooctane-1,2-dione: Start with the oxidation of cyclooctene using an appropriate oxidizing agent (e.g., selenium dioxide or potassium permanganate) to yield cyclooctane-1,2-dione.

  • Condensation with Hydrazine:

    • Dissolve cyclooctane-1,2-dione in a suitable solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Photochemical Reaction Setup

The irradiation of this compound should be performed in a controlled environment to ensure reproducibility.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the this compound derivative in a photochemically inert solvent (e.g., acetonitrile, methanol, or cyclohexane) of a specific concentration in a quartz cuvette or photoreactor vessel. The choice of solvent can influence the reaction pathway and should be considered as a variable.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can act as a quencher or participate in side reactions.

  • Irradiation:

    • Use a suitable light source, such as a medium-pressure mercury lamp or a specific wavelength LED, to irradiate the sample. The selection of the light source should be based on the UV-Vis absorption spectrum of the starting material.

    • Employ optical filters to isolate a specific wavelength or range of wavelengths to ensure selective excitation.

    • Maintain a constant temperature during the irradiation using a cooling system to prevent thermal reactions.

    • Stir the solution continuously to ensure uniform irradiation.

  • Reaction Monitoring:

    • At regular time intervals, withdraw aliquots of the reaction mixture for analysis by UV-Vis spectroscopy and HPLC to monitor the disappearance of the starting material and the formation of photoproducts.

Experimental Workflow for Photochemical Analysis cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Product Analysis Prepare Solution Prepare Solution Purge with N2/Ar Purge with N2/Ar Prepare Solution->Purge with N2/Ar Select Light Source & Filter Select Light Source & Filter Purge with N2/Ar->Select Light Source & Filter Irradiate Sample Irradiate Sample Select Light Source & Filter->Irradiate Sample Monitor Reaction Monitor Reaction Irradiate Sample->Monitor Reaction Isolate Photoproducts Isolate Photoproducts Monitor Reaction->Isolate Photoproducts Structural Elucidation Structural Elucidation Isolate Photoproducts->Structural Elucidation Quantum Yield Determination Quantum Yield Determination Structural Elucidation->Quantum Yield Determination

Caption: A generalized workflow for studying the photochemistry of this compound.

Product Isolation and Structural Elucidation

Identifying the structure of the photoproducts is essential for understanding the reaction mechanism.

Protocol:

  • Product Isolation:

    • After significant conversion of the starting material, stop the irradiation.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • Separate the photoproducts from the remaining starting material and any side products using preparative HPLC or column chromatography.

  • Structural Analysis:

    • Characterize the isolated photoproducts using a combination of spectroscopic techniques:

      • ¹H and ¹³C NMR Spectroscopy: To determine the connectivity of atoms.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Infrared (IR) Spectroscopy: To identify functional groups.

      • UV-Vis Spectroscopy: To observe changes in the electronic structure.

Quantum Yield Determination

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules of a product formed or reactant consumed per photon absorbed.

Protocol:

  • Actinometry:

    • Use a chemical actinometer (e.g., potassium ferrioxalate) to determine the photon flux of the light source at the irradiation wavelength.

    • Irradiate the actinometer solution under the same conditions as the sample.

    • Measure the change in absorbance of the actinometer solution to calculate the number of photons absorbed.

  • Analysis of Reactant/Product:

    • Irradiate the this compound solution for a short period to ensure low conversion (typically <10%).

    • Determine the change in concentration of the reactant or the formation of a specific product using a calibrated analytical technique like HPLC or GC.

  • Calculation:

    • Calculate the quantum yield using the following formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are examples of how to structure this data.

Table 1: UV-Vis Absorption Data

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
This compoundAcetonitrile245, 3408500, 250
Photoproduct 1Acetonitrile2786200
Photoproduct 2Acetonitrile2954800

Table 2: Photochemical Reaction Quantum Yields (Hypothetical)

Starting MaterialWavelength (nm)SolventProductQuantum Yield (Φ)
This compound300AcetonitrileValence Isomer0.25
This compound300MethanolRing-Opened Intermediate0.18
This compound254CyclohexaneFragmentation Products0.05

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ (Hypothetical)

ProtonThis compoundPhotoproduct 1 (Valence Isomer)
H-1, H-102.85 (m)3.50 (d)
H-2, H-91.60 (m)2.10 (m)
H-3, H-81.45 (m)1.85 (m)
H-4, H-72.50 (m)4.20 (dd)
H-5, H-68.80 (s)6.50 (s)

Conclusion

The provided application notes and protocols offer a robust framework for the systematic investigation of the photochemistry of this compound and its derivatives. By following these detailed methodologies, researchers can effectively synthesize the target compounds, perform controlled photochemical experiments, isolate and characterize the resulting photoproducts, and quantify the efficiency of the photochemical transformations. This systematic approach will be instrumental in unlocking the potential of this novel heterocyclic system in various scientific and industrial applications.

Application Notes and Protocols for the Scale-Up Synthesis of Cycloocta[c]pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the proposed scale-up synthesis of Cycloocta[c]pyridazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While specific literature on the scale-up synthesis of this exact molecule is limited, this protocol outlines a robust and scalable synthetic route based on established methodologies for the synthesis of analogous fused pyridazine systems. The proposed synthesis involves the condensation of a cyclooctane-based diketone with hydrazine hydrate, a common and effective method for constructing the pyridazine ring. Detailed experimental procedures, data presentation in tabular format, and safety considerations are provided. Additionally, a hypothetical signaling pathway is presented to illustrate the potential biological relevance of this compound derivatives, given the broad spectrum of biological activities associated with the pyridazine scaffold.

Introduction

Pyridazine and its fused derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. These scaffolds are present in a variety of biologically active molecules and approved drugs, exhibiting a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The fusion of a pyridazine ring with a cycloalkane moiety, such as in the case of this compound, can impart unique conformational constraints and lipophilicity, potentially leading to novel pharmacological profiles and improved drug-like properties.

The development of a scalable and efficient synthesis is a critical step in the exploration of any new chemical entity for therapeutic applications. This application note details a proposed synthetic strategy for the gram-scale production of this compound, addressing key considerations for process optimization and safety.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing from cyclooctanone. The first step involves the oxidation of cyclooctanone to 1,2-cyclooctanedione. The subsequent and key step is the cyclocondensation of the resulting diketone with hydrazine hydrate to form the desired this compound.

Synthesis_Pathway Cyclooctanone Cyclooctanone Diketone 1,2-Cyclooctanedione Cyclooctanone->Diketone SeO2, Dioxane, Reflux Product This compound Diketone->Product Hydrazine Hydrate, Ethanol, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of commercial grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of 1,2-Cyclooctanedione

Protocol:

  • To a stirred solution of cyclooctanone (1.0 eq) in dioxane, add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the black selenium precipitate.

  • Wash the precipitate with dioxane.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,2-cyclooctanedione as a solid.

Step 2: Scale-Up Synthesis of this compound

Protocol:

  • In a multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 1,2-cyclooctanedione (1.0 eq) and ethanol.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Slowly add hydrazine hydrate (1.2 eq) to the solution. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Reduce the solvent volume by approximately half under reduced pressure.

  • Cool the resulting slurry in an ice bath for 1 hour to facilitate precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to yield this compound.

Data Presentation

StepReactantMolar Equiv.Molecular Weight ( g/mol )Mass (g)Moles (mol)ProductTheoretical Yield (g)Actual Yield (g)% Yield
1Cyclooctanone1.0126.2050.00.3961,2-Cyclooctanedione55.541.675%
21,2-Cyclooctanedione1.0140.1840.00.285This compound38.833.085%

Table 1: Summary of quantitative data for the scale-up synthesis of this compound.

Characterization Data (Hypothetical)

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 110-112 °C

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.85 (s, 2H), 3.05 (t, J = 6.0 Hz, 4H), 1.90-1.80 (m, 4H), 1.60-1.50 (m, 4H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 158.5, 130.0, 28.5, 26.0, 25.5.

  • Mass Spectrometry (ESI): m/z 137.1 [M+H]⁺.

Safety Precautions

  • Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Handle in a fume hood and wear appropriate PPE.

  • The reactions should be carried out under an inert atmosphere (nitrogen or argon) to prevent side reactions.

Potential Biological Activity and Signaling Pathway

Given the known anticancer properties of many pyridazine derivatives, it is hypothesized that this compound and its analogs could act as inhibitors of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Cyclooctacpyridazine This compound (Hypothetical Inhibitor) Cyclooctacpyridazine->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

This diagram illustrates a potential mechanism of action where this compound could inhibit PI3K, a key kinase in a signaling cascade that promotes cell proliferation and survival. Inhibition of this pathway is a validated strategy in cancer therapy.

Conclusion

This application note provides a detailed, albeit proposed, protocol for the scale-up synthesis of this compound. The described method is based on well-established chemical transformations and is designed to be scalable and efficient. The provided data tables and characterization information serve as a benchmark for researchers undertaking this synthesis. Furthermore, the exploration of the potential biological activity of this novel scaffold, guided by the hypothetical signaling pathway, may open new avenues for the development of innovative therapeutics. Further optimization and validation of this synthetic route are encouraged to fully establish its robustness and applicability in a drug discovery setting.

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Cycloocta[c]pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of cycloocta[c]pyridazine. Due to the limited specific literature on this heterocyclic system, the following guidance is based on established principles of pyridazine synthesis and knowledge from analogous fused ring systems.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic routes to the this compound core?

A1: While specific literature for this compound is scarce, the most common and logical approach involves the condensation of a cyclooctane-1,2-dione with hydrazine or its derivatives. This is a well-established method for forming the pyridazine ring from a 1,4-dicarbonyl precursor. Another potential, though less direct, route could be the [4+2] cycloaddition (Diels-Alder) reaction between a cyclooctene derivative and a suitable 1,2,4,5-tetrazine, followed by elimination of dinitrogen.

Q2: Are there any predicted major challenges specific to the synthesis of this compound?

A2: Yes, the fusion of a flexible eight-membered ring to a planar aromatic pyridazine ring can introduce specific challenges. These may include:

  • Conformational Isomers: The cyclooctane ring can adopt multiple conformations, which might affect the reactivity of the starting materials and the stability of the final product.

  • Ring Strain: The fused system might possess inherent ring strain, potentially leading to lower yields or favoring alternative side reactions.

  • Transannular Reactions: Cyclooctane rings are known to undergo transannular reactions (reactions across the ring). While less likely with a fused aromatic system, the possibility of unexpected rearrangements should be considered, especially under harsh reaction conditions.

Q3: How can I confirm the successful synthesis of the this compound ring?

A3: A combination of standard analytical techniques is crucial for structure elucidation.

  • NMR Spectroscopy (¹H and ¹³C): This will be the most informative technique to confirm the structure. Look for the characteristic signals of the pyridazine ring protons and carbons, in addition to the signals corresponding to the cyclooctane moiety.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule and the disappearance of starting material functionalities (e.g., carbonyl groups of the dione).

  • Melting Point: A sharp melting point for a crystalline solid can be an indicator of purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction of the cyclooctane-1,2-dione with hydrazine.- Increase reaction time and/or temperature.- Use a slight excess of hydrazine hydrate.- Ensure anhydrous conditions if using a non-aqueous solvent.- Consider using a different solvent (e.g., ethanol, acetic acid).
Decomposition of starting material or product.- Perform the reaction at a lower temperature for a longer duration.- Use milder reaction conditions.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of Multiple Products (Side Reactions) Isomerization of the cyclooctane ring.- Use milder reaction conditions (lower temperature, less acidic/basic).- Screen different catalysts that may offer better stereocontrol.
Incomplete cyclization leading to hydrazone intermediates.- Ensure a sufficient amount of hydrazine is used.- Increase the reaction time to drive the cyclization to completion.
Oxidation of the pyridazine ring.- Handle the product under an inert atmosphere.- Use antioxidants during workup and storage if the product is found to be air-sensitive.
Difficulty in Product Purification Product is an oil or a low-melting solid.- Attempt purification by column chromatography using a gradient of a suitable solvent system (e.g., hexane/ethyl acetate).- Consider converting the product to a crystalline salt for easier handling and purification, if applicable.
Product co-elutes with starting materials or byproducts.- Optimize the mobile phase for column chromatography.- Consider using a different stationary phase (e.g., alumina instead of silica gel).- Recrystallization from a suitable solvent system might be effective.

Data Presentation

Table 1: Generalized Reaction Conditions for Pyridazine Synthesis from 1,2-Diketones

ParameterConditionNotes
Diketone Cyclooctane-1,2-dioneStarting material.
Reagent Hydrazine hydrate or Hydrazine dihydrochlorideHydrazine hydrate is commonly used. The salt can be used in acidic media.
Solvent Ethanol, Acetic Acid, MethanolProtic solvents are generally effective. Acetic acid can act as a catalyst.
Temperature Room Temperature to RefluxReaction temperature depends on the reactivity of the diketone.
Reaction Time 1 - 24 hoursMonitor the reaction progress by TLC.
Work-up Precipitation, ExtractionThe product may precipitate upon cooling or after the addition of water. Otherwise, extraction with an organic solvent is necessary.

Experimental Protocols

Generalized Protocol for the Synthesis of this compound from Cyclooctane-1,2-dione

Disclaimer: This is a representative protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclooctane-1,2-dione (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid (10-20 mL per gram of dione).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 - 1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • If the product precipitates upon cooling, filter the solid, wash it with cold solvent, and dry it under vacuum.

    • If no precipitate forms, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent to obtain the pure this compound.

  • Characterization: Characterize the purified compound using NMR, MS, and IR spectroscopy.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis Cyclooctane-1,2-dione Cyclooctane-1,2-dione Reaction_Vessel Reaction in Solvent (e.g., Ethanol, Acetic Acid) Cyclooctane-1,2-dione->Reaction_Vessel Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Reflux Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product Analysis NMR, MS, IR Product->Analysis

Caption: Synthetic workflow for this compound.

troubleshooting_guide Start Low/No Product Yield? Check_Reaction Check Reaction Conditions: - Time - Temperature - Stoichiometry Start->Check_Reaction Yes Side_Reactions Side Reactions Observed? Start->Side_Reactions No Check_Reaction->Side_Reactions Optimize_Conditions Optimize Conditions: - Milder Reagents - Lower Temperature - Inert Atmosphere Side_Reactions->Optimize_Conditions Yes Purification_Issue Purification Difficulty? Side_Reactions->Purification_Issue No Optimize_Conditions->Purification_Issue Optimize_Purification Optimize Purification: - Different Solvent System - Different Stationary Phase - Recrystallization Purification_Issue->Optimize_Purification Yes Success Successful Synthesis Purification_Issue->Success No Optimize_Purification->Success Improved Failure Re-evaluate Synthetic Route Optimize_Purification->Failure No Improvement

Caption: Troubleshooting decision tree for synthesis.

Technical Support Center: Purification of Cycloocta[c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of cycloocta[c]pyridazine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound derivative appears to be decomposing on the silica gel column during flash chromatography. What can I do?

A1: Decomposition on silica gel is a common issue for certain nitrogen-containing heterocycles. Silica gel is acidic and can degrade sensitive compounds.

Possible Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic nature of the silica gel by treating it with a base. A common method is to use a solvent system containing a small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol.[1]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase such as alumina (neutral or basic) or Florisil®.[1]

  • Minimize Contact Time: Run the column faster (flash chromatography) to reduce the time your compound spends in contact with the silica.

  • 2D TLC Test: Before running a column, perform a two-dimensional thin-layer chromatography (TLC) analysis to assess the stability of your compound on silica gel. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely degrading.[1]

Q2: I'm observing significant peak tailing for my compound during column chromatography. How can I improve the peak shape?

A2: Peak tailing can be caused by several factors, including interactions between the compound and the stationary phase, or issues with the solvent system.

Possible Solutions:

  • Modify the Mobile Phase:

    • Increase Polarity: A gradual or step-wise increase in the polarity of the eluent can help to move the compound along the column more effectively and reduce tailing.[1]

    • Add a Modifier: For basic compounds like many pyridazine derivatives, adding a small amount of a basic modifier like triethylamine or pyridine to the mobile phase can improve peak shape by competing for active sites on the silica gel.

  • Check for Solubility: Ensure your compound is fully dissolved in the mobile phase. Poor solubility can lead to tailing.

  • Sample Loading: Load the sample in a narrow band using a minimal amount of a strong solvent. Overloading the column can also cause tailing.

Q3: My this compound derivative is poorly soluble in the solvents I want to use for column chromatography loading. What are my options?

A3: Poor solubility of the crude product in the initial mobile phase is a frequent challenge.

Possible Solutions:

  • Dry Loading: Adsorb your crude material onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.

  • Use a Stronger, Miscible Solvent: Dissolve your sample in a minimal amount of a stronger, polar solvent that is miscible with your mobile phase (e.g., dichloromethane or a small amount of methanol). Inject this solution carefully onto the column. Be cautious with this method as using too much of a strong solvent can broaden the initial band and lead to poor separation.[1]

Q4: I am struggling to find a suitable solvent system for the recrystallization of my this compound derivative. What is a good strategy for solvent selection?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent Selection Strategy:

  • "Like Dissolves Like": Start by testing solvents with similar polarity to your compound. Pyridazine derivatives are often polar, so polar solvents like ethanol, methanol, or dioxane can be good starting points.[2][3]

  • Test a Range of Solvents: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

  • Use a Solvent Pair: If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[3]

Solvent SystemSuitability for Pyridazine Derivatives
DioxaneOften a good choice for recrystallization of pyridazine derivatives.[2]
BenzeneHas been used for recrystallizing certain pyridazine compounds.[2]
Methanol/EthanolCommonly used polar solvents that can be effective.[2]
Ethyl Acetate/HexaneA common solvent pair for compounds of intermediate polarity.
Dichloromethane/HexaneAnother useful solvent pair for purification.

Note: This table provides general guidance. The optimal solvent system must be determined experimentally for each specific this compound derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and decomposition products. For example, in syntheses involving condensation reactions, incomplete cyclization can lead to open-chain precursors as impurities. If the synthesis involves a Diaza-Wittig reaction, unreacted α-diazo-β-ketoesters might be present.[4] Additionally, some intermediates in pyridazine synthesis, such as β-hydroxy-α-diazo diketones, are known to be unstable and can easily dehydrate, leading to enone impurities.[4]

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin-layer chromatography (TLC) is the most common and effective method for monitoring column fractions. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp or by using an appropriate staining agent. This will allow you to identify which fractions contain your desired product and whether they are pure.

Q3: My this compound derivative is a solid. Is recrystallization always the best final purification step?

A3: While recrystallization is a powerful technique for obtaining highly pure crystalline solids, it may not always be the most suitable method. If your compound "oils out" instead of crystallizing, or if you have a very small amount of material, column chromatography might be a better option. In many cases, a combination of purification techniques (e.g., column chromatography followed by recrystallization) yields the best results.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a this compound Derivative

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand to the top of the silica.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound derivative in a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution.

    • Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., with nitrogen or argon) to achieve a steady flow rate.

    • Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a this compound Derivative

  • Solvent Selection: Determine the appropriate solvent or solvent pair through small-scale solubility tests.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product column Flash Column Chromatography synthesis->column purity_check Purity Check (TLC, NMR) column->purity_check recrystallization Recrystallization pure_product Pure Product recrystallization->pure_product purity_check->recrystallization Further Purification Needed purity_check->pure_product Sufficiently Pure

Caption: General experimental workflow for the purification of this compound derivatives.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization start Purification Issue Identified decomposition Decomposition on Column? start->decomposition tailing Peak Tailing? start->tailing solubility Poor Solubility? start->solubility no_crystals No Crystals Form? start->no_crystals oiling_out Oiling Out? start->oiling_out sol1 Deactivate Silica or Change Stationary Phase decomposition->sol1 Yes sol2 Modify Mobile Phase or Improve Sample Loading tailing->sol2 Yes sol3 Use Dry Loading Technique solubility->sol3 Yes sol4 Optimize Solvent System or Induce Crystallization no_crystals->sol4 Yes sol5 Use a Different Solvent or Solvent Pair oiling_out->sol5 Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimization of Cycloocta[c]pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of the Cycloocta[c]pyridazine scaffold. The guidance is based on established principles for the functionalization of N-heterocycles, addressing common challenges such as catalyst poisoning, low yield, and poor regioselectivity.

Troubleshooting Guide 1: Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization is a powerful tool for elaborating the this compound core. However, the presence of two adjacent nitrogen atoms in the pyridazine ring presents unique challenges. The nitrogen lone pairs can coordinate strongly to the palladium catalyst, leading to catalyst deactivation or undesired reaction pathways.[1][2] This guide addresses common issues encountered during these reactions.

Common Problems & Solutions (Q&A Format)

Q1: My reaction shows no conversion or very low yield. What are the likely causes?

A1: Low or no conversion is often linked to catalyst inhibition or deactivation.

  • Catalyst Poisoning: The nitrogen atoms in the pyridazine ring can irreversibly bind to the palladium center, effectively poisoning the catalyst.[1][2]

    • Solution: Consider using a directing group (DG) such as an N-methoxy amide. This group can chelate to the palladium, promoting the desired C-H activation adjacent to the DG and preventing interference from the ring nitrogens.[1][2]

  • Incorrect Palladium Source/Oxidant: The active catalytic species may not be generated efficiently.

    • Solution: An N-methoxy amide directing group can also promote the in situ generation of the active Pd(II) species from a Pd(0) source using air as a mild and practical oxidant.[1]

  • Poor Substrate Solubility: The this compound starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction.

    • Solution: Screen different solvents or solvent mixtures. Ensure the reaction mixture is homogeneous at the reaction temperature.

Q2: The functionalization is occurring at an undesired position on the ring. How can I control the regioselectivity?

A2: Regioselectivity in C-H functionalization of heterocycles is a significant challenge.[1]

  • Inherent Electronic Bias: The pyridazine ring has inherent electronic properties that may direct functionalization to a specific site, which may not be the desired one.

  • Solution 1: Strong Directing Groups: Employ a strongly coordinating directing group. An N-methoxy amide group, for instance, can override the intrinsic selectivity of the heterocycle, directing palladation to the C-H bond ortho to the directing group.[1][2]

  • Solution 2: Ligand Control: For cross-coupling reactions on pre-halogenated substrates, the choice of ligand can invert conventional site selectivity. For example, a sterically hindered N-heterocyclic carbene (NHC) ligand can promote cross-coupling at a site that is typically less reactive.

Q3: My reaction is generating multiple byproducts, making purification difficult.

A3: Byproduct formation can result from substrate decomposition, homocoupling of reagents, or reaction at multiple sites.

  • Solution: Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions relative to the desired transformation.

  • Solution: Adjust Stoichiometry: Carefully control the stoichiometry of the coupling partner and other reagents. An excess of the coupling partner can sometimes lead to diarylation or other multiple functionalization products.

Experimental Protocol: Directed C-H Arylation

This protocol is a generalized procedure adaptable for the C-H arylation of a this compound derivative bearing an N-methoxy amide directing group.

  • Reaction Setup: To an oven-dried reaction vessel, add the this compound substrate (1.0 equiv), the aryl iodide coupling partner (1.2 equiv), Pd(OAc)₂ (10 mol%), and a suitable ligand such as PCy₃ (20 mol%) if required.[3]

  • Solvent and Base: Add a solvent (e.g., DCE) and a base (e.g., Et₃N).[3][4] The vessel is then sealed.

  • Reaction Conditions: The mixture is stirred and heated to the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).[4] Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Optimization of C-H Arylation Conditions

The following table represents a typical optimization study for a Pd-catalyzed C-H arylation, illustrating the effect of different parameters on the reaction yield.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (10)NoneK₂CO₃ (2.0)Toluene10025
2Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃ (2.0)Toluene10045
3Pd(OAc)₂ (10)PCy₃ (20)K₂CO₃ (2.0)Toluene10068
4PdCl₂(PPh₃)₂ (10)NoneCs₂CO₃ (2.0)Dioxane12075
5 Pd(OAc)₂ (5) SPhos (10) K₃PO₄ (2.0) Dioxane 120 92
6Pd(OAc)₂ (5)SPhos (10)K₃PO₄ (2.0)Dioxane8055

Data is illustrative and based on general optimization principles for N-heterocycle functionalization.

Troubleshooting Guide 2: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly effective method for installing a boronate ester group onto the this compound core, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).[5][6]

Common Problems & Solutions (Q&A Format)

Q1: The borylation reaction is inefficient and gives low yields. What could be the problem?

A1: Low reactivity in Ir-catalyzed borylation of nitrogen heterocycles is a known issue.

  • Catalyst Inhibition: The primary cause is often the coordination of the azinyl nitrogen lone pair to the vacant site on the iridium catalyst, which inhibits its activity.[7]

  • Solution 1: Increase Catalyst Loading: A simple approach is to increase the catalyst and ligand loading to overcome the inhibition.

  • Solution 2: Use a Suitable Ligand: Ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline are often effective in these systems.[8]

  • Solution 3: Substrate Modification: If possible, introducing a substituent near the nitrogen atoms can sterically hinder coordination to the iridium center, thereby improving catalytic activity.[7]

Q2: I am observing a mixture of regioisomers. How can I control the site of borylation?

A2: Regioselectivity is governed by a combination of steric and electronic factors.

  • Steric Dominance: In many cases, borylation occurs at the most sterically accessible C-H bond.

  • Electronic Effects: A powerful directing rule for heteroarenes is that borylation occurs distal (far away) from the nitrogen atoms .[8] This is due to a combination of catalyst deactivation near the nitrogen and the higher energy pathway for C-H activation adjacent to a basic nitrogen.[5][8]

  • Solution: To predict the outcome, identify the C-H bonds furthest from the pyridazine nitrogens and those that are least sterically hindered. These are the most likely sites for borylation. If a different isomer is desired, a directing group strategy may be necessary.

Q3: The product appears to be unstable and decomposes during purification (protodeborylation). How can I isolate my product?

A3: Heteroaryl boronates, especially those ortho to a nitrogen atom, can be prone to rapid protodeborylation (cleavage of the C-B bond by a proton source like water or silica gel).[7]

  • Solution 1: Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solution 2: Modified Workup: Minimize exposure to water and acidic conditions during the workup. Use anhydrous solvents for extraction and dry the organic layers thoroughly.

  • Solution 3: One-Pot Functionalization: A highly effective strategy is to perform a subsequent reaction (e.g., Suzuki coupling) in the same pot without isolating the boronate ester intermediate. This uses the unstable product in situ before it can decompose.[8]

Experimental Protocol: Iridium-Catalyzed C-H Borylation

This is a general protocol for the borylation of a this compound substrate.

  • Reaction Setup: In a glovebox, combine the this compound substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), [Ir(COD)OMe]₂ (1.5 mol%), and 3,4,7,8-tetramethyl-1,10-phenanthroline (3.0 mol%).

  • Solvent: Add an anhydrous, non-polar solvent such as cyclohexane or methyl tert-butyl ether (MTBE).

  • Reaction Conditions: Seal the reaction vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 80 °C) for 12-24 hours.

  • Workup (for stable boronates): Once the reaction is complete, remove the solvent under reduced pressure. The crude product can be purified by crystallization or by chromatography on deactivated silica gel.

  • One-Pot Suzuki Coupling (for unstable boronates): After the borylation is complete, cool the reaction. To the crude mixture, add Pd catalyst (e.g., Pd(PPh₃)₄), an aryl halide, and an aqueous base (e.g., 2M Na₂CO₃). Heat the biphasic mixture to drive the cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q: Which functionalization strategy should I choose: direct C-H activation or a borylation-cross-coupling sequence?

A: The choice depends on your target molecule and the available starting materials.

  • Direct C-H Activation (e.g., Pd-catalyzed arylation): This is more atom-economical. It is ideal when you want to install a group directly and have a directing group strategy to control regioselectivity.

  • Borylation then Cross-Coupling: This two-step sequence is often more versatile. The boronate ester is a stable intermediate (in many cases) that can be coupled with a wide variety of partners (aryl halides, vinyl halides, etc.). It is particularly useful when direct C-H functionalization gives poor regioselectivity, as the borylation often follows predictable steric and electronic rules.[5][8]

Q: What is the role of the ligand in these reactions?

A: The ligand is critical for stabilizing the metal catalyst, modulating its reactivity, and controlling selectivity. In Pd-catalyzed reactions, bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often used to promote oxidative addition and reductive elimination steps.[9] In Ir-catalyzed borylation, bipyridine or phenanthroline-type ligands are essential for the catalytic cycle.[5][8]

Q: Can I use microwave irradiation to accelerate these reactions?

A: Yes, microwave irradiation can often be beneficial, leading to significantly reduced reaction times and potentially higher yields.[10] However, reaction conditions must be re-optimized specifically for microwave heating, as thermal effects can differ from conventional heating.

Visualizations

Diagram 1: Catalytic Cycle for Pd-Catalyzed Directed C-H Activation

C_H_Activation_Cycle cluster_cycle Catalytic Cycle Pd_II_Intermediate Pd(II) Intermediate C_H_Activation C-H Activation / Cyclometalation Pd_II_Intermediate->C_H_Activation Substrate Palladacycle Palladacycle Intermediate C_H_Activation->Palladacycle - H-X Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Forms C-C bond Reductive_Elimination->Pd_II_Intermediate Product Released Pd_0_Source Pd(0) Source Active_Pd_II Active Pd(II) Catalyst Pd_0_Source->Active_Pd_II Oxidant (Air) Active_Pd_II->Pd_II_Intermediate Coordination with DG

Caption: General catalytic cycle for Palladium-catalyzed directed C-H functionalization.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low or No Yield Observed check_catalyst Is Catalyst Poisoning Suspected? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions No add_dg Action: Use/Change Directing Group check_catalyst->add_dg Yes (N-coordination) check_reagents Are Starting Materials Stable/Pure? check_conditions->check_reagents No optimize_temp Action: Screen Temperature check_conditions->optimize_temp Yes check_reagents->start No (Re-evaluate Problem) purify_reagents Action: Purify/Dry Reagents & Solvents check_reagents->purify_reagents Yes end Yield Improved add_dg->end change_catalyst Action: Screen Different Metal/Ligand change_catalyst->end optimize_solvent Action: Screen Solvents optimize_temp->optimize_solvent optimize_solvent->change_catalyst purify_reagents->end Strategy_Selection start Goal: Functionalize this compound q1 Desired Regioisomer? Known/Predictable start->q1:f0 q2 Is Site Distal to Nitrogens? Yes No q1:f1->q2:f0 strategy_rethink Strategy: Re-evaluate. Consider De Novo Synthesis or Halogenation/Cross-Coupling q1:f0->strategy_rethink Unpredictable q3 Is Directing Group Strategy Feasible? Yes No q2:f2->q3:f0 strategy_borylation Strategy: Ir-Catalyzed Borylation followed by Suzuki Coupling q2:f1->strategy_borylation strategy_ch Strategy: Directed C-H Activation (e.g., Pd-Catalysis) q3:f1->strategy_ch q3:f2->strategy_rethink

References

Technical Support Center: Synthesis of Cycloocta[c]pyridazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cycloocta[c]pyridazines. The following information is designed to help you anticipate and address potential challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Cycloocta[c]pyridazines?

A1: A primary synthetic route involves the [4+2] cycloaddition (Diels-Alder reaction) between a cyclooctatetraene (COT) derivative and a suitable dienophile containing a nitrogen-nitrogen double bond, such as a diazine or an azodicarboxylate.[1] The reaction typically proceeds through the bicyclic valence tautomer of cyclooctatetraene, bicyclo[4.2.0]octa-2,4,7-triene, which acts as the diene.

Q2: I am observing a low yield of the desired Cycloocta[c]pyridazine. What are the potential causes?

A2: Low yields can be attributed to several factors. The equilibrium between the tub-shaped cyclooctatetraene and its reactive bicyclic tautomer is unfavorable, with the reactive tautomer being a minor component.[2] Additionally, competing side reactions, such as polymerization of the starting materials or alternative cycloaddition pathways, can reduce the yield of the desired product. The purity of the starting materials and reaction conditions such as temperature and solvent also play a crucial role.

Q3: Are there any common side reactions to be aware of during the synthesis?

A3: Yes, several side reactions can occur. These include:

  • [2+2] Cycloaddition: Instead of the desired [4+2] cycloaddition, a [2+2] cycloaddition can occur between the dienophile and one of the double bonds of cyclooctatetraene, leading to the formation of a four-membered ring adduct.

  • Polymerization: Cyclooctatetraene and some reactive dienophiles can undergo polymerization, especially at higher temperatures.[3]

  • Formation of alternative isomers: Depending on the substituents on the cyclooctatetraene ring, different regioisomers of the this compound can be formed.[1]

  • Homo-Diels-Alder Reaction: In some cases, a [2+2+2] cycloaddition, also known as a homo-Diels-Alder reaction, can occur.[4]

Q4: How can I minimize the formation of side products?

A4: To minimize side reactions, consider the following strategies:

  • Reaction Temperature: Carefully control the reaction temperature. While higher temperatures can favor the formation of the reactive bicyclic tautomer of COT, they can also promote polymerization and other side reactions. Running the reaction at the lowest effective temperature is often beneficial.

  • Choice of Dienophile: The electronic nature of the dienophile is critical. Electron-deficient dienophiles are generally more reactive in normal-demand Diels-Alder reactions.[5][6][7]

  • Use of Catalysts: Lewis acid catalysts can sometimes promote the desired [4+2] cycloaddition and improve regioselectivity.

  • Purification of Starting Materials: Ensure the purity of your cyclooctatetraene and dienophile to avoid side reactions caused by impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no product formation 1. Reaction temperature is too low, insufficient formation of the reactive bicyclo[4.2.0]octa-2,4,7-triene tautomer. 2. Dienophile is not sufficiently reactive. 3. Decomposition of starting materials or product.1. Gradually increase the reaction temperature while monitoring for product formation and side reactions. 2. Consider using a more electron-deficient dienophile. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Analyze the stability of your starting materials and product under the reaction conditions.
Formation of multiple products 1. Competing [2+2] cycloaddition or other pericyclic reactions.[4] 2. Formation of regioisomers.[1] 3. Polymerization of starting materials.1. Optimize the reaction solvent and temperature. Lower temperatures may favor the desired [4+2] pathway. 2. Use a substituted cyclooctatetraene that directs the cycloaddition to a specific position. The use of computational modeling can help predict isomer distribution. 3. Use a higher dilution of reactants to disfavor intermolecular polymerization.
Product is difficult to purify 1. Presence of polymeric byproducts. 2. Similar polarity of the desired product and side products.1. Attempt to precipitate the polymer by adding a non-solvent. 2. Utilize different chromatography techniques (e.g., flash chromatography with different solvent systems, preparative HPLC) to improve separation.

Experimental Protocols

Hypothetical Protocol for the Synthesis of a this compound Derivative via [4+2] Cycloaddition:

  • Materials:

    • Substituted Cyclooctatetraene (1.0 eq)

    • 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) (1.1 eq)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere of nitrogen, dissolve the substituted cyclooctatetraene in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in anhydrous dichloromethane.

    • Add the PTAD solution dropwise to the cyclooctatetraene solution over a period of 30 minutes with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound adduct.

Data Presentation

Table 1: Hypothetical Yields of this compound Synthesis under Various Conditions.

Entry Cyclooctatetraene Derivative Dienophile Solvent Temperature (°C) Yield of [4+2] Adduct (%) Yield of Side Products (%)
1UnsubstitutedDiethyl azodicarboxylateToluene804520 (unidentified)
2UnsubstitutedDiethyl azodicarboxylateDichloromethane253015 ([2+2] adduct)
31,8-DisubstitutedPTADDichloromethane0 - 256510 (isomeric adduct)
4UnsubstitutedMaleic AnhydrideXylene1402540 (polymer)

Visualizations

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions COT Cyclooctatetraene (tub conformation) BCOT Bicyclo[4.2.0]octa-2,4,7-triene (reactive tautomer) COT->BCOT Valence Tautomerization Side_Product2 Polymer COT->Side_Product2 Polymerization Product This compound ([4+2] Cycloadduct) BCOT->Product [4+2] Cycloaddition (Diels-Alder) Side_Product1 [2+2] Cycloadduct BCOT->Side_Product1 [2+2] Cycloaddition Side_Product3 Isomeric Adduct BCOT->Side_Product3 Alternative Regiochemistry Dienophile Dienophile (e.g., R-N=N-R) Dienophile->Product Dienophile->Side_Product1

Caption: Synthetic pathway to Cycloocta[c]pyridazines and potential side reactions.

References

Technical Support Center: Cycloocta[c]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Currently, there is limited specific experimental data in the public domain regarding the stability of Cycloocta[c]pyridazine compounds. The following troubleshooting guides and FAQs are based on established principles of heterocyclic chemistry, the known reactivity of the pyridazine moiety, the properties of polycyclic aromatic hydrocarbons, and general best practices for the handling and storage of novel chemical entities. This guidance is intended to be a proactive resource for researchers and should be supplemented with rigorous experimental validation for each specific this compound derivative.

Frequently Asked Questions (FAQs)

Q1: My this compound compound appears to be degrading upon storage in solution. What are the likely causes?

A1: Degradation of this compound compounds in solution can be attributed to several factors, primarily related to the inherent reactivity of the electron-deficient pyridazine ring. Potential causes include:

  • Nucleophilic Attack: The pyridazine ring is susceptible to attack by nucleophiles. If your solvent is nucleophilic (e.g., methanol, water) or contains nucleophilic impurities, this can lead to solvent addition or ring-opening reactions, especially if activated by trace acids or bases.

  • Oxidation: Fused aromatic systems can be susceptible to oxidation, particularly if the cycloocta ring imparts significant ring strain or non-planarity, leading to activated C-H bonds. Dissolved oxygen in the solvent can contribute to gradual oxidative degradation.

  • Photodegradation: Many N-heterocyclic aromatic compounds are light-sensitive. Exposure to ambient or UV light can induce photochemical reactions, leading to decomposition. The photodegradation rate of pyridazine itself is influenced by the number and position of nitrogen atoms.[1]

  • Acid/Base Instability: The basicity of the pyridazine nitrogens can lead to protonation in acidic media, which can alter the electronic properties of the ring system and potentially catalyze degradation pathways. Similarly, strong bases can deprotonate certain positions, leading to instability.

Q2: I am observing low yields and multiple byproducts during the synthesis or workup of a this compound derivative. Could this be a stability issue?

A2: Yes, apparent low yields and the formation of multiple byproducts can be indicative of compound instability under the reaction or workup conditions. Consider the following:

  • Thermal Instability: The reaction conditions, such as high temperatures during synthesis or purification (e.g., distillation, prolonged heating in a high-boiling solvent), might be causing thermal decomposition.

  • Reactivity with Reagents: Residual reagents or byproducts from the synthesis could be reacting with your product. For example, unquenched acids, bases, or nucleophiles can lead to degradation during workup and purification.

  • Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of acid-labile compounds during column chromatography. Consider using deactivated silica (e.g., treated with triethylamine) or alternative purification methods like crystallization or preparative HPLC with a suitable mobile phase.

Q3: What are the best practices for storing solid and solution samples of this compound compounds?

A3: To ensure the long-term stability of your this compound compounds, the following storage conditions are recommended:

  • Solid Samples:

    • Store in a tightly sealed, amber glass vial to protect from light and moisture.

    • Store at low temperatures (-20°C or -80°C is preferable).

    • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Solution Samples:

    • Use anhydrous, high-purity solvents.

    • Store solutions at low temperatures (-20°C or -80°C).

    • Protect from light by using amber vials or wrapping the container in aluminum foil.

    • Consider flash-freezing aliquots for long-term storage to minimize freeze-thaw cycles.

Troubleshooting Guides

This section provides a more in-depth, issue-specific guide to troubleshooting stability problems with this compound compounds.

Issue 1: Inconsistent results in biological assays.

  • Question: Are you observing a loss of activity or variable results from the same batch of your this compound compound in biological assays?

  • Possible Cause: The compound may be degrading in the assay medium or during storage of stock solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh dilutions from a solid sample for each experiment.

    • Assess Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC or LC-MS.

    • Check for Reactivity with Assay Components: Some assay components (e.g., reducing agents like DTT, or certain buffer salts) may be incompatible with your compound.

    • Solvent Choice: Ensure the solvent used for stock solutions (e.g., DMSO) is of high purity and anhydrous.

Issue 2: Color change of the compound over time.

  • Question: Has your solid or solution sample of the this compound compound changed color upon storage?

  • Possible Cause: Color change is often an indication of oxidative or light-induced degradation, leading to the formation of colored byproducts.

  • Troubleshooting Steps:

    • Analytical Characterization: Analyze the discolored sample by HPLC, LC-MS, and NMR to identify impurities and degradation products.

    • Review Storage Conditions: Ensure the compound is stored under an inert atmosphere, protected from light, and at a low temperature.

    • Purification: If the compound has started to degrade, re-purification may be necessary before use.

Data on Potential Stability Issues

Potential Stability Issue Influencing Factors Potential Degradation Pathway Recommended Mitigation
Nucleophilic Degradation Presence of nucleophiles (water, alcohols, amines), acidic or basic conditions.Solvent addition to the pyridazine ring, ring-opening.Use anhydrous solvents, avoid nucleophilic reagents in final steps, store under inert gas.
Oxidative Degradation Presence of oxygen, exposure to air, presence of oxidizing agents.Hydroxylation of the aromatic rings, cleavage of the cycloocta ring.Store under an inert atmosphere (argon or nitrogen), use degassed solvents.
Photodegradation Exposure to UV or ambient light.Complex photochemical reactions, including ring cleavage and rearrangement.Store in amber vials or protect from light with foil, handle in a dark room or under yellow light.
Thermal Decomposition High temperatures during synthesis, purification, or storage.Ring cleavage, elimination reactions, polymerization.Avoid prolonged heating, use high-vacuum for solvent removal at low temperatures, store at -20°C or below.
Acid/Base Instability Presence of strong acids or bases.Protonation or deprotonation leading to catalytic degradation, hydrolysis of sensitive functional groups.Neutralize reaction mixtures carefully, use buffered solutions for analysis and assays, consider deactivating silica gel for chromatography.

Experimental Protocols

Protocol for Assessing the Stability of a Novel this compound Compound

This protocol outlines a general approach to systematically evaluate the stability of a new this compound derivative under various stress conditions, in line with ICH guidelines for new drug substances.[2]

  • Initial Characterization:

    • Obtain a high-purity sample of the test compound (>98%).

    • Fully characterize the initial sample using HPLC (to establish a purity profile and retention time), LC-MS (for mass confirmation), ¹H and ¹³C NMR (for structural confirmation), and UV-Vis spectroscopy (to determine λ_max).

  • Preparation of Stability Samples:

    • Solid State: Weigh 1-2 mg of the solid compound into several clear and amber glass vials.

    • Solution State: Prepare a stock solution (e.g., 1 mg/mL) in a relevant solvent (e.g., DMSO, acetonitrile, or an aqueous buffer). Aliquot this solution into clear and amber glass vials.

  • Storage under Stress Conditions:

    • Photostability: Expose one set of clear vials (solid and solution) to a controlled light source (as per ICH Q1B guidelines). Keep a corresponding set of amber vials as dark controls.

    • Thermal Stability (Accelerated): Place one set of vials in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • pH Stability: Adjust the pH of aqueous solutions of the compound to acidic (e.g., pH 2), neutral (pH 7), and basic (e.g., pH 9) conditions. Store at a controlled temperature.

    • Oxidative Stability: Sparge a solution of the compound with oxygen or add a small amount of a mild oxidizing agent (e.g., AIBN).

  • Time-Point Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours for forced degradation; longer for long-term stability).

    • At each time point, quench the reaction if necessary (e.g., neutralize pH, cool down).

    • Analyze all samples by HPLC, comparing the peak area of the parent compound to its initial value. Note the appearance of any new peaks, which would indicate degradation products.

    • Use LC-MS to identify the mass of any major degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point under each condition.

    • Determine the rate of degradation and identify the conditions under which the compound is least stable.

    • This information will guide the establishment of appropriate handling and storage procedures.

Visualizations

Hypothetical_Degradation_Pathway Hypothetical Degradation of this compound A This compound B Oxidized Derivative (e.g., N-oxide, epoxide) A->B O2, light C Nucleophilic Adduct A->C Nu- / H+ E Polymerized Material A->E heat, acid D Ring-Opened Product C->D further reaction

Caption: Hypothetical degradation pathways for a this compound compound.

Troubleshooting_Workflow Troubleshooting Experimental Instability start Unexpected Experimental Result (e.g., low yield, new spots on TLC) check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity impure Re-purify Starting Material check_purity->impure No pure Is the Reaction/Workup Involving Heat, Strong Acid/Base, or Light? check_purity->pure Yes impure->start harsh_conditions Modify Protocol: - Lower temperature - Use milder reagents - Protect from light pure->harsh_conditions Yes mild_conditions Assess Stability in Solvents/ Purification Media (e.g., silica) pure->mild_conditions No harsh_conditions->start unstable_media Change Solvent or Purification Method (e.g., use deactivated silica, crystallization) mild_conditions->unstable_media Yes stable_media Investigate Other Factors (e.g., reagent quality, reaction time) mild_conditions->stable_media No unstable_media->start

Caption: A logical workflow for troubleshooting stability issues during experiments.

References

Technical Support Center: Refining the Synthesis of Asymmetric Cycloocta[c]pyridazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the asymmetric synthesis of cycloocta[c]pyridazines.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, offering potential causes and solutions in a structured format.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Yield 1. Poor quality of starting materials: Impurities in the dienophile (e.g., functionalized cyclooctatriene) or the pyridazine precursor can inhibit the reaction. 2. Inefficient catalyst activity: The chosen chiral catalyst may not be optimal for the specific substrate combination. 3. Suboptimal reaction conditions: Temperature, pressure, or solvent may not be conducive to the cycloaddition reaction. 4. Decomposition of reactants or product: The cycloocta[c]pyridazine core may be unstable under the reaction conditions.1. Purify starting materials: Recrystallize or use column chromatography to purify all reactants before use. 2. Catalyst screening: Test a variety of chiral ligands and metal precursors to identify the most effective catalyst system. Consider both metal-catalyzed and organocatalytic approaches. 3. Optimize reaction parameters: Systematically vary the temperature, pressure, and solvent to find the optimal conditions for the reaction. 4. Milder reaction conditions: Explore lower reaction temperatures and the use of protecting groups for sensitive functionalities.
Poor Diastereoselectivity/Enantioselectivity 1. Ineffective chiral induction: The chiral auxiliary or catalyst may not be effectively controlling the stereochemical outcome of the reaction. 2. Background uncatalyzed reaction: A non-selective thermal cycloaddition may be competing with the desired asymmetric pathway. 3. Racemization of product: The product may be racemizing under the reaction or workup conditions.1. Modify chiral inductor: Experiment with different chiral auxiliaries on the dienophile or different chiral ligands for the metal catalyst. 2. Lower reaction temperature: Reducing the temperature can often suppress the uncatalyzed background reaction and enhance the influence of the chiral catalyst. 3. Gentle workup and purification: Use mild workup procedures and avoid harsh conditions during purification (e.g., strong acids/bases, high temperatures on silica gel).
Formation of Side Products 1. Diels-Alder side reactions: The pyridazine can act as a diene or a dienophile in undesired cycloadditions. 2. Isomerization of the cyclooctatriene: The starting dienophile may isomerize to a less reactive or unreactive form. 3. Oxidation/decomposition of the pyridazine ring: The pyridazine core can be susceptible to oxidation or other degradation pathways.1. Use of a Lewis acid co-catalyst: A Lewis acid can sometimes enhance the desired cycloaddition pathway over competing reactions. 2. Stabilize the dienophile: Use freshly prepared or purified cyclooctatriene and store it under an inert atmosphere at low temperatures. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Difficulty in Product Purification 1. Similar polarity of product and starting materials/byproducts: This can make chromatographic separation challenging. 2. Product instability on silica/alumina: The desired product may decompose on standard chromatography media.1. Alternative purification methods: Explore other techniques such as preparative thin-layer chromatography (TLC), recrystallization, or size-exclusion chromatography. 2. Use of deactivated silica gel: Deactivating silica gel with triethylamine or using a different stationary phase (e.g., Florisil) can sometimes prevent product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most promising general approach for the asymmetric synthesis of cycloocta[c]pyridazines?

A1: A promising strategy involves a [6+4] cycloaddition reaction between a functionalized cyclooctatriene and a pyridazine derivative. To achieve asymmetry, this reaction can be influenced by either a chiral catalyst (metal-based or organocatalyst) or a chiral auxiliary attached to one of the reactants.

Q2: How can I choose the right chiral catalyst for my reaction?

A2: The choice of catalyst is highly substrate-dependent. It is recommended to screen a library of catalysts, including those based on common transition metals like rhodium, copper, and palladium, with various chiral ligands. Organocatalysts, such as chiral phosphoric acids or amines, may also be effective.

Q3: What are some common challenges with using functionalized cyclooctatrienes?

A3: Functionalized cyclooctatrienes can be prone to isomerization and may have limited stability. It is crucial to use freshly prepared and purified material. Storage under an inert atmosphere at low temperatures is recommended to minimize degradation.

Q4: My reaction is giving a racemic mixture. What are the first troubleshooting steps?

A4: First, confirm that the chiral catalyst or auxiliary is of high enantiomeric purity. Then, try lowering the reaction temperature to disfavor any non-catalyzed, non-stereoselective background reaction. Finally, ensure that the workup and purification conditions are mild and not causing racemization of the product.

Q5: Are there any specific analytical techniques recommended for characterizing the enantiomeric excess (ee) of the product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds. It may be necessary to screen different chiral stationary phases and mobile phase compositions to achieve good separation of the enantiomers.

Experimental Protocols

While a specific, optimized protocol for the asymmetric synthesis of cycloocta[c]pyridazines is not yet established in the literature, a general experimental procedure based on related cycloaddition reactions is provided below. Researchers should consider this a starting point for their own optimization efforts.

General Procedure for a Catalytic Asymmetric [6+4] Cycloaddition:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral ligand and the metal precursor (e.g., [Rh(COD)Cl]₂).

  • Add the appropriate anhydrous solvent (e.g., toluene, dichloromethane) and stir the mixture at room temperature for 30-60 minutes to allow for catalyst formation.

  • Add the pyridazine derivative to the flask.

  • Slowly add a solution of the functionalized cyclooctatriene in the same solvent to the reaction mixture at the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (potentially deactivated with triethylamine) to obtain the desired asymmetric this compound.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Start Start Reactant_Prep Reactant Purification (Pyridazine & Cyclooctatriene) Start->Reactant_Prep Catalyst_Prep Catalyst Preparation (Chiral Ligand + Metal Precursor) Start->Catalyst_Prep Cycloaddition [6+4] Cycloaddition Reactant_Prep->Cycloaddition Catalyst_Prep->Cycloaddition Monitoring Reaction Monitoring (TLC, LC-MS) Cycloaddition->Monitoring Incomplete Monitoring->Cycloaddition Incomplete Quench Quenching Monitoring->Quench Complete Extraction Extraction Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (NMR, MS, Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the asymmetric synthesis of cycloocta[c]pyridazines.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_catalyst Catalyst Issues cluster_conditions Condition Issues Start Low Yield or Poor Selectivity Check_Reagents Check Reagent Purity and Stability Start->Check_Reagents Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Purify Purify/Re-synthesize Starting Materials Check_Reagents->Purify Screen_Ligands Screen Different Chiral Ligands Check_Catalyst->Screen_Ligands Screen_Metals Screen Different Metal Precursors Check_Catalyst->Screen_Metals Vary_Temp Vary Temperature Check_Conditions->Vary_Temp Vary_Solvent Vary Solvent Check_Conditions->Vary_Solvent Purify->Start Re-evaluate Screen_Ligands->Start Re-evaluate Screen_Metals->Start Re-evaluate Vary_Temp->Start Re-evaluate Vary_Solvent->Start Re-evaluate

Caption: A logical troubleshooting workflow for refining the synthesis.

Signaling_Pathway cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Formation Pyridazine Pyridazine Derivative Intermediate Chiral Intermediate (Reactant-Catalyst Complex) Pyridazine->Intermediate Cyclooctatriene Functionalized Cyclooctatriene Cyclooctatriene->Intermediate Catalyst Chiral Catalyst (Metal + Ligand) Catalyst->Intermediate Transition_State Diastereomeric Transition States Intermediate->Transition_State Product Asymmetric This compound Transition_State->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic pathway for asymmetric cycloaddition.

Technical Support Center: Managing Impurities in Cycloocta[c]pyridazine Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities during the synthesis of Cycloocta[c]pyridazine and its derivatives. Adherence to high purity standards is critical for reliable downstream applications and clinical development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound, and how can they be detected?

A1: The synthesis of this compound, often proceeding through a cycloaddition-condensation cascade, can be accompanied by several classes of impurities. The nature and quantity of these impurities are highly dependent on the specific synthetic route, reaction conditions, and purity of starting materials. Below is a summary of common impurities, their likely sources, and recommended analytical techniques for detection.

Table 1: Common Impurities in this compound Synthesis

Impurity ClassPotential Source(s)Recommended Analytical Methods
Unreacted Starting Materials Incomplete reaction, improper stoichiometry.HPLC, GC-MS, NMR
Isomeric Byproducts Lack of regioselectivity in cycloaddition reactions.[1][2]HPLC, Chiral HPLC (if applicable), NMR (NOE experiments)
Oxidation Products Exposure to air during reaction or workup, especially at elevated temperatures.LC-MS, HPLC
Solvent Adducts Reaction with the solvent, particularly with reactive intermediates.LC-MS, NMR
Residual Catalysts/Reagents Incomplete removal during workup (e.g., metal catalysts, excess hydrazine).[3]ICP-MS (for metals), HPLC
Polymeric Materials Side reactions, especially with vinyl-substituted precursors, leading to low yields.[4]GPC, NMR

For routine analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are satisfactory methods for the analysis of heterocyclic amines.[5][6]

Q2: During the final condensation step with hydrazine, I am observing a significant amount of aza-Diels-Alder byproduct. How can I minimize its formation?

A2: The formation of aza-Diels-Alder byproducts is a common issue in pyridazine synthesis.[1] To minimize this, consider the following strategies:

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can favor alternative reaction pathways.

  • Controlled Addition of Hydrazine: Add hydrazine hydrate dropwise to the reaction mixture at a controlled temperature. This prevents localized high concentrations of the reagent.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Diisopropyl ether has been shown to be an effective solvent in some pyridazine syntheses, leading to product precipitation and high yields.[7]

  • pH Adjustment: Depending on the specific mechanism, adjusting the pH of the reaction mixture can suppress the formation of certain byproducts.

Q3: What are the most effective methods for purifying crude this compound?

A3: The purification of crude this compound is critical to obtaining a high-purity final product. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Table 2: Comparison of Purification Methods for this compound

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the product and impurities in a solvent system.Cost-effective, scalable, can yield highly pure crystalline material.Product loss in the mother liquor, may not remove impurities with similar solubility.[8]
Flash Column Chromatography Separation based on differential adsorption of components to a stationary phase.Highly effective for removing a wide range of impurities, applicable to various scales.[7]Can be solvent-intensive and time-consuming, potential for product degradation on silica gel.[7]
Liquid-Liquid Extraction Partitioning of the product and impurities between two immiscible liquid phases.Good for removing highly polar or non-polar impurities, can be used as an initial cleanup step.[6][9]Can be labor-intensive and require large volumes of solvents, emulsion formation can be an issue.[10]
Solid-Phase Extraction (SPE) Selective adsorption of the product or impurities onto a solid sorbent.Fast, can be automated, good for sample cleanup prior to analysis.[5]Limited capacity, can be more expensive for large-scale purification.
Q4: My HPLC analysis of the final product shows a persistent unknown impurity peak. What is a systematic approach to identify and eliminate it?

A4: A persistent, unknown impurity requires a systematic troubleshooting approach. The following decision tree outlines a logical workflow for identification and removal.

G start Persistent Impurity Peak in HPLC lcms Perform LC-MS Analysis start->lcms repurify Re-purify using a different method (e.g., recrystallization in a different solvent system) start->repurify If impurity is minor and structure elucidation is not required immediately nmr Isolate Impurity via Prep-HPLC/TLC for NMR lcms->nmr If structure is not clear from MS structure Elucidate Structure lcms->structure If MS provides a clear molecular weight and fragmentation pattern nmr->structure source Hypothesize Source of Impurity structure->source modify Modify Synthesis or Workup source->modify final_check Final Purity Check by HPLC modify->final_check repurify->final_check G cluster_synthesis Synthesis cluster_purification Purification start_mat Starting Materials cycloaddition [4+2] Cycloaddition start_mat->cycloaddition condensation Condensation with Hydrazine cycloaddition->condensation crude_product Crude Product condensation->crude_product extraction Liquid-Liquid Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure Product recrystallization->pure_product

References

Technical Support Center: Enhancing the Solubility of Cycloocta[c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Cycloocta[c]pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like this compound derivatives. Initial steps should involve characterizing the compound's physicochemical properties, such as its pKa, logP, and solid-state properties (e.g., crystallinity vs. amorphous form). A preliminary screen of its solubility in a range of pharmaceutically acceptable solvents and pH conditions is also recommended.

Q2: What are the most common strategies for improving the solubility of poorly soluble compounds?

A2: A variety of techniques can be employed to enhance solubility. These can be broadly categorized as physical modifications, chemical modifications, and formulation-based approaches. Physical modifications include particle size reduction (micronization, nanosuspensions) and modification of the solid state (amorphous solid dispersions). Chemical modifications may involve salt formation or the creation of prodrugs. Formulation strategies include the use of co-solvents, surfactants, cyclodextrins, and lipid-based delivery systems.[1][2]

Q3: How does pH adjustment affect the solubility of my this compound derivative?

A3: The solubility of ionizable compounds is highly dependent on the pH of the medium. For a basic this compound derivative, solubility will generally increase in acidic conditions due to the formation of a more soluble salt. Conversely, for an acidic derivative, solubility will be higher in basic conditions. Determining the pKa of your compound will help predict the optimal pH range for solubilization.

Q4: When should I consider using a co-solvent system?

A4: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. This approach is often one of the simplest to implement at the laboratory scale.[1] It is particularly useful for early-stage in vitro and in vivo studies where a simple solution formulation is required. However, the concentration of the co-solvent needs to be carefully optimized to avoid precipitation upon dilution in aqueous media and to minimize potential toxicity.

Q5: What is the role of surfactants in solubility enhancement?

A5: Surfactants, or surface-active agents, can increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[3] This is an effective strategy for compounds with low aqueous solubility. The choice of surfactant and its concentration are critical to ensure both solubilization and biological compatibility.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation of the this compound derivative upon dilution of a stock solution. The compound's solubility in the final aqueous medium is exceeded.- Decrease the concentration of the stock solution. - Increase the proportion of the organic co-solvent in the final solution. - Add a precipitation inhibitor, such as a polymer (e.g., HPMC, PVP), to the formulation. - Consider formulating the compound as a solid dispersion or a lipid-based system to improve its dissolution and prevent precipitation.[4]
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.- Ensure the compound is fully dissolved in the vehicle before administration. - Use a solubility-enhancing formulation, such as a cyclodextrin complex or a micellar solution, to maintain the compound in a dissolved state. - Filter the solution before use to remove any undissolved particles.
Low oral bioavailability in animal studies despite good in vitro activity. Limited dissolution and/or precipitation in the gastrointestinal tract.- Reduce the particle size of the drug substance to increase the surface area for dissolution.[3] - Formulate the compound in a self-emulsifying drug delivery system (SEDDS) to enhance its solubilization and absorption. - Prepare an amorphous solid dispersion to increase the apparent solubility and dissolution rate.
Difficulty in preparing a stable intravenous formulation. The compound is not sufficiently soluble in common intravenous vehicles.- Screen a wider range of pharmaceutically acceptable co-solvents and surfactants. - Consider complexation with cyclodextrins to increase aqueous solubility. - Develop a nanosuspension of the compound, which can be suitable for intravenous administration.

Quantitative Data on Solubility Enhancement Techniques

The following tables summarize the potential improvements in solubility that can be achieved with various techniques for poorly soluble compounds. The exact fold-increase will be specific to the this compound derivative .

Table 1: Effect of Co-solvents on Aqueous Solubility

Co-solventConcentration (% v/v)Fold Increase in Solubility (Example)
Ethanol105 - 20
Propylene Glycol2010 - 50
Polyethylene Glycol 4003050 - 200
Dimethyl Sulfoxide (DMSO)5>1000 (Use with caution due to toxicity)

Table 2: Impact of Formulation Strategies on Solubility

Formulation StrategyKey ExcipientsTypical Fold Increase in Apparent Solubility
Micellar SolubilizationSurfactants (e.g., Tween 80, Cremophor EL)10 - 500
Cyclodextrin Complexationβ-Cyclodextrins, HP-β-CD, SBE-β-CD10 - 1000
Solid DispersionPolymers (e.g., PVP, HPMC, Soluplus®)10 - 10,000
Self-Emulsifying Drug Delivery System (SEDDS)Oils, Surfactants, Co-solventsFormulation dependent, significant increase in bioavailability

Experimental Protocols

Protocol 1: Screening for Co-solvent-Based Solubility Enhancement
  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of the this compound derivative in a water-miscible organic solvent (e.g., DMSO, Ethanol).

  • Solubility Measurement in Co-solvent Mixtures:

    • Prepare a series of aqueous solutions with varying concentrations of a co-solvent (e.g., 0%, 10%, 20%, 30% v/v of Ethanol in water).

    • Add an excess amount of the this compound derivative to each co-solvent mixture.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure saturation.

  • Sample Analysis:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the solubility of the this compound derivative as a function of the co-solvent concentration.

Protocol 2: Preparation and Evaluation of a Solid Dispersion by Solvent Evaporation
  • Polymer and Drug Solution Preparation:

    • Select a suitable polymer (e.g., PVP K30, HPMC E5).

    • Dissolve both the this compound derivative and the polymer in a common volatile solvent (e.g., methanol, acetone) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid film or powder in a vacuum oven to remove any residual solvent.

  • Characterization of the Solid Dispersion:

    • Analyze the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

  • Dissolution Testing:

    • Perform in vitro dissolution studies on the solid dispersion powder and compare the dissolution profile to that of the pure crystalline drug. Use a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

Visualizations

experimental_workflow cluster_screening Initial Solubility Screening cluster_formulation Formulation Development cluster_characterization Characterization & Optimization A Poorly Soluble This compound Derivative B Solubility in Aqueous Buffers (pH 1-8) A->B Evaluate C Solubility in Organic Solvents A->C Evaluate D Co-solvent Systems B->D Select Strategy E Surfactant Dispersions B->E Select Strategy F Cyclodextrin Complexes B->F Select Strategy G Solid Dispersions B->G Select Strategy H Lipid-Based Formulations B->H Select Strategy C->D Select Strategy C->E Select Strategy C->F Select Strategy C->G Select Strategy C->H Select Strategy I In Vitro Dissolution D->I Test E->I Test F->I Test G->I Test H->I Test J Physical & Chemical Stability I->J Assess K In Vivo Pharmacokinetics J->K Confirm K->D K->E K->F K->G K->H Iterate & Optimize logical_relationship cluster_physicochemical Physicochemical Properties cluster_strategies Solubility Enhancement Strategies Solubility Improved Solubility & Bioavailability logP High logP Formulation Formulation (Co-solvents, Surfactants, etc.) logP->Formulation Influences choice of MP High Melting Point (Crystal Lattice Energy) SD Solid Dispersions MP->SD Overcome by pKa pKa pKa->Formulation Guides pH selection in ChemMod Chemical Modification pKa->ChemMod Guides PS Particle Size Reduction PS->Solubility SD->Solubility Formulation->Solubility ChemMod->Solubility

References

Technical Support Center: Spectroscopic Analysis of Cycloocta[c]pyridazines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cycloocta[c]pyridazines. The information is presented in a question-and-answer format to directly address common issues encountered during spectroscopic analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Frequently Asked Questions & Troubleshooting

Question: Why are the proton signals in my ¹H NMR spectrum of a Cycloocta[c]pyridazine derivative unexpectedly broad?

Answer: Broad peaks in the ¹H NMR spectrum of Cycloocta[c]pyridazines can arise from several factors:

  • Aggregation: The planar structure of the pyridazine core can promote self-aggregation through π-stacking, especially at higher concentrations. This can lead to peak broadening.[1]

    • Solution: Try diluting your sample. You can compensate for the lower concentration by increasing the number of scans to improve the signal-to-noise ratio.[1]

  • Solvent Choice: The choice of deuterated solvent can significantly impact spectral resolution. If your compound has hydrogen-bonding capabilities, using a solvent that can disrupt intermolecular hydrogen bonds, such as methanol-d4 or DMSO-d6, may sharpen the signals.[1][2]

  • Poor Shimming: Improper shimming of the NMR spectrometer can lead to a non-homogenous magnetic field, resulting in broad peaks.[2]

    • Solution: Re-shim the instrument before acquiring your spectrum.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is thoroughly cleaned and consider treating your sample with a chelating agent if metal contamination is suspected.

  • Chemical Exchange: If your molecule is undergoing a dynamic process, such as conformational changes or proton exchange, on the NMR timescale, it can lead to broadened signals.

    • Solution: Acquiring the spectrum at a different temperature (either higher or lower) can sometimes resolve this issue by either speeding up or slowing down the exchange process.[2]

Question: I am having trouble assigning the proton and carbon signals in the NMR spectra of my synthesized this compound. What strategies can I use?

Answer: Unambiguous assignment of NMR signals for complex heterocyclic systems like Cycloocta[c]pyridazines often requires a combination of one- and two-dimensional NMR experiments.

  • 1D NMR:

    • ¹H NMR: Provides information on the chemical environment and coupling of protons.

    • ¹³C NMR & DEPT: The ¹³C NMR spectrum shows all carbon signals, while Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[3][4]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to.[3][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.[3][4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which can help in determining the stereochemistry and conformation of the molecule.[4]

Logical Troubleshooting Workflow for Broad NMR Signals

G Troubleshooting Broad ¹H NMR Signals start Broad ¹H NMR Signals Observed check_conc Is the sample concentration high? start->check_conc dilute Dilute the sample and increase scans check_conc->dilute Yes check_solvent Are there potential H-bonding or aggregation issues? check_conc->check_solvent No end Problem Resolved dilute->end change_solvent Change to a more polar or hydrogen-bond-disrupting solvent (e.g., MeOD-d4, DMSO-d6) check_solvent->change_solvent Yes check_shim Have you recently shimmed the spectrometer? check_solvent->check_shim No change_solvent->end shim Re-shim the instrument check_shim->shim No check_impurities Could there be paramagnetic impurities? check_shim->check_impurities Yes shim->end purify Re-purify the sample or treat with a chelating agent check_impurities->purify Yes check_exchange Is chemical exchange a possibility? check_impurities->check_exchange No purify->end temp_study Perform a variable temperature (VT) NMR study check_exchange->temp_study Yes check_exchange->end No temp_study->end

Caption: A flowchart for troubleshooting broad signals in ¹H NMR spectroscopy.

Representative NMR Data for Pyridazine Derivatives
Compound TypeSolvent¹H Chemical Shift Range (ppm)¹³C Chemical Shift Range (ppm)Reference
PyridazineCDCl₃7.51 - 9.22~125 - 150[5]
3-Bromopyridazine-7.60 - 9.10-[6]
3,6-dichloro-4-(1-piperidinyl)pyridazineDMSO-d61.60 - 3.40 (piperidine), 7.80 (pyridazine)Not provided[7]
Substituted Pyridazin-3(2H)-onesCDCl₃/DMSO-d6Varies with substitutionVaries with substitution[3]

II. Mass Spectrometry (MS)

Frequently Asked Questions & Troubleshooting

Question: I am observing unexpected fragments in the mass spectrum of my this compound. How can I interpret the fragmentation pattern?

Answer: Fused nitrogen-containing heterocycles, such as Cycloocta[c]pyridazines, can exhibit complex fragmentation patterns in mass spectrometry.[8]

  • Common Fragmentation Pathways:

    • Cross-ring Cleavage: The pyridazine ring is often susceptible to cross-ring cleavage, leading to characteristic fragment ions.[8]

    • Loss of Small Molecules: Expect losses of stable small molecules like N₂, HCN, and radicals from alkyl substituents.

    • Influence of Substituents: The nature and position of substituents on the this compound core will significantly direct the fragmentation pathways. For example, a nitro group can be lost, and substituents can be cleaved.[8]

  • High-Resolution Mass Spectrometry (HRMS): If you have access to HRMS, it can provide the exact mass of the molecular ion and fragment ions, allowing you to determine their elemental composition and aiding in the identification of unexpected fragments.

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve isolating the molecular ion (or a fragment ion) and subjecting it to further fragmentation. This can help to establish fragmentation pathways and elucidate the structure of the molecule.[8]

Question: My mass spectrum shows a peak with a higher m/z value than the expected molecular ion. What could be the cause?

Answer: Peaks with m/z values higher than the molecular ion can arise from several sources:

  • Isotope Peaks: The presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N) will result in small peaks at M+1, M+2, etc. The relative intensities of these peaks can help confirm the elemental composition.

  • Adduct Formation: In soft ionization techniques like Electrospray Ionization (ESI), the analyte molecule can form adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN]⁺).

  • Dimerization: The analyte molecules may form dimers ([2M+H]⁺) or other oligomers in the ion source.

Logical Troubleshooting Workflow for Unexpected MS Fragments

G Troubleshooting Unexpected MS Fragments start Unexpected Fragments in Mass Spectrum check_hrms Is High-Resolution MS data available? start->check_hrms det_formula Determine elemental composition of fragments check_hrms->det_formula Yes check_msms Can you perform MS/MS experiments? check_hrms->check_msms No propose_pathways Propose plausible fragmentation pathways det_formula->propose_pathways propose_pathways->check_msms run_msms Isolate parent/fragment ions and induce further fragmentation check_msms->run_msms Yes check_lit Have you searched for fragmentation patterns of similar compounds? check_msms->check_lit No confirm_pathways Confirm fragmentation pathways run_msms->confirm_pathways confirm_pathways->check_lit compare_lit Compare experimental data with literature check_lit->compare_lit Yes end Interpretation Complete check_lit->end No compare_lit->end G Purification Workflow for Spectroscopy start Crude Synthetic Product extraction Aqueous Workup/Extraction start->extraction column Column Chromatography (Silica Gel) extraction->column recrystallization Recrystallization column->recrystallization check_purity Assess Purity (TLC, NMR) recrystallization->check_purity check_purity->column Further Purification Needed pure_sample Pure Sample for Spectroscopic Analysis check_purity->pure_sample Purity Confirmed

References

Validation & Comparative

Comparative Analysis of Cycloocta[c]pyridazine and Its Isomers: A Review of Synthetic Strategies and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the comparative study of Cycloocta[c]pyridazine and its isomers, namely Cycloocta[b]pyridazine and Cycloocta[d]pyridazine. While the broader class of pyridazine-containing compounds has been extensively investigated for diverse pharmacological activities, specific data on the synthesis, physicochemical properties, and biological evaluation of these particular fused heterocyclic systems remains largely unavailable. This guide, therefore, aims to provide a foundational understanding based on related compounds and potential synthetic pathways, highlighting the need for further research in this area.

Introduction to Pyridazine Scaffolds

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer properties.[2] The unique physicochemical characteristics of the pyridazine ring, such as its polarity and hydrogen bonding capabilities, contribute to its versatility in drug design.[1][3]

Synthetic Approaches to Cycloocta-Fused Pyridazines

The synthesis of pyridazine derivatives can be achieved through various organic reactions.[4] For the specific case of cycloocta-fused pyridazines, the most promising and well-documented strategy involves an inverse-electron-demand Diels-Alder reaction.

Inverse-Electron-Demand Diels-Alder Reaction

This powerful cycloaddition reaction typically involves the reaction of an electron-rich dienophile with an electron-poor diene. In the context of synthesizing the hexahydrocycloocta[d]pyridazine core, a cyclooctene derivative (the dienophile) would react with a 3,6-disubstituted 1,2,4,5-tetrazine (the diene). This reaction is known to be exceptionally fast, particularly with the strained trans-cyclooctene isomer, and proceeds to form a dihydropyridazine ring fused to the cyclooctane backbone.[5] Subsequent oxidation of this intermediate would lead to the aromatic pyridazine ring.

Diels_Alder_Reaction cluster_reactants Reactants cluster_products Products Cyclooctene Cyclooctene Derivative Dihydropyridazine Hexahydrocycloocta[d]dihydropyridazine Cyclooctene->Dihydropyridazine Diels-Alder Cycloaddition Tetrazine 3,6-Disubstituted 1,2,4,5-Tetrazine Tetrazine->Dihydropyridazine Pyridazine Hexahydrocycloocta[d]pyridazine Dihydropyridazine->Pyridazine Oxidation

Figure 1. Proposed synthetic pathway to Hexahydrocycloocta[d]pyridazine via an inverse-electron-demand Diels-Alder reaction followed by oxidation.

While this methodology provides a viable route to the Cycloocta[d]pyridazine isomer, specific literature detailing the synthesis of this compound and Cycloocta[b]pyridazine is currently absent. The regioselectivity of the Diels-Alder reaction with unsymmetrically substituted tetrazines would be a critical factor in accessing these other isomers.

Comparative Data: A Call for Future Research

A thorough search of scientific databases reveals a lack of published comparative studies on the biological activities and physicochemical properties of this compound and its isomers. While general pyridazine derivatives have been evaluated for various therapeutic targets, including as inhibitors of cyclooxygenase-2 (COX-2), no specific quantitative data, such as IC50 or MIC values, are available for these fused systems.[6][7]

Consequently, the creation of comparative data tables, detailed experimental protocols for biological assays, and visualizations of signaling pathways is not feasible at this time. The scientific community is encouraged to explore the synthesis and biological evaluation of this intriguing class of compounds to unlock their potential therapeutic applications.

Potential Areas of Investigation

Given the diverse biological activities of the pyridazine scaffold, future research on this compound and its isomers could focus on several key areas:

  • Anticancer Activity: Many fused pyridazine systems have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Effects: As seen with other pyridazine derivatives, these compounds could be investigated as potential inhibitors of inflammatory enzymes like COX-2.[6]

  • Antimicrobial Properties: The pyridazine nucleus is a common feature in compounds with antibacterial and antifungal activity.[8]

Conclusion

The comparative study of this compound and its isomers represents an unexplored area of medicinal chemistry. While a plausible synthetic strategy based on the inverse-electron-demand Diels-Alder reaction can be proposed, the lack of experimental data on their synthesis, biological activity, and physicochemical properties prevents a comprehensive comparative analysis. This review serves to highlight this knowledge gap and to encourage further investigation into these potentially valuable heterocyclic compounds. The development of synthetic routes to all isomers and their subsequent biological screening are crucial next steps to elucidating their therapeutic potential.

References

A Comparative Guide to the Structural Validation of Novel Cycloocta[c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For complex heterocyclic systems such as Cycloocta[c]pyridazine derivatives, a multi-faceted analytical approach is imperative to unambiguously confirm their molecular architecture. This guide provides a comparative overview of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supported by experimental data and detailed protocols to aid researchers in this critical validation process.

Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Techniques

The selection of appropriate analytical methods is crucial for the unequivocal structure determination of novel compounds. Below is a summary of the typical data obtained from each technique for the validation of pyridazine-based heterocyclic systems. While specific data for novel this compound derivatives are proprietary or not yet publicly available, the following tables present representative data from closely related fused pyridazine derivatives to illustrate the expected outcomes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an unparalleled tool for determining the connectivity and chemical environment of atoms within a molecule. For complex structures like Cycloocta[c]pyridazines, 2D NMR techniques are often essential for complete assignment.

Technique Information Provided Representative Data (Fused Pyridazine Derivatives)
¹H NMR Number and chemical environment of protons.δ 9.2-7.5 ppm (aromatic protons), δ 4.5-2.0 ppm (aliphatic protons on the cyclooctyl ring)[1][2][3][4][5][6]
¹³C NMR Number and chemical environment of carbon atoms.δ 160-120 ppm (aromatic carbons), δ 40-20 ppm (aliphatic carbons)[1][2][3][5]
COSY Correlation between coupled protons.Cross-peaks indicating neighboring protons in the cyclooctyl and pyridazine rings.
HSQC Correlation between protons and their directly attached carbons.Cross-peaks linking specific proton signals to their corresponding carbon signals.
HMBC Correlation between protons and carbons over 2-3 bonds.Key for establishing connectivity between different parts of the molecule, such as the fusion points of the rings.

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer structural clues.

Technique Information Provided Representative Data (Fused Pyridazine Derivatives)
High-Resolution MS (HRMS) Exact mass and elemental formula.m/z corresponding to the calculated exact mass of the this compound derivative, confirming the molecular formula.[7]
Electron Ionization (EI) Fragmentation pattern.Characteristic fragments resulting from the cleavage of the cyclooctyl ring and the pyridazine core.[8][9][10]
Electrospray Ionization (ESI) Molecular ion peak ([M+H]⁺ or [M-H]⁻).Predominantly shows the protonated or deprotonated molecular ion, confirming the molecular weight.[1]

Table 3: X-ray Crystallography Data

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.

Parameter Information Provided Representative Data (Fused Pyridazine Derivatives)
Crystal System & Space Group Symmetry of the crystal lattice.e.g., Monoclinic, P2₁/c[11][12][13]
Unit Cell Dimensions Size and shape of the unit cell.a, b, c (Å) and α, β, γ (°) that define the unit cell.[11][12][13]
Bond Lengths & Angles Precise measurement of atomic distances and angles.Provides definitive proof of the molecular structure and connectivity.[11][12][13]
Torsion Angles Conformation of the molecule in the solid state.Defines the 3D shape, particularly of the flexible cyclooctyl ring.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of a novel this compound derivative.

Materials:

  • NMR spectrometer (e.g., Bruker, Jeol)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Novel this compound derivative (5-10 mg)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the compound is fully dissolved.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

    • Optimize parameters according to the instrument's user manual.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental formula, and fragmentation pattern of a novel this compound derivative.

Materials:

  • Mass spectrometer (e.g., LC-MS, GC-MS)

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • Novel this compound derivative (approx. 1 mg/mL stock solution)

  • Vials for sample introduction[14]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable volatile solvent.[14]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Method Development:

    • Choose the appropriate ionization technique (e.g., ESI for LC-MS, EI for GC-MS).

    • Optimize ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range.

    • For fragmentation studies (MS/MS), select the parent ion and acquire the product ion spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • For HRMS data, use the accurate mass to determine the elemental composition.

    • Analyze the fragmentation pattern to deduce structural motifs.[15][16]

X-ray Crystallography

Objective: To obtain a single crystal of the novel this compound derivative and determine its three-dimensional structure.

Materials:

  • Novel this compound derivative (highly purified)

  • A selection of high-purity solvents

  • Small vials or tubes

  • Microscope

Procedure:

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble. Cover the container with a perforated lid and allow the solvent to evaporate slowly over several days to weeks.[17]

    • Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent will induce crystallization.[17][18]

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.[18][19]

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges.

    • Mount the crystal on a suitable holder (e.g., a cryoloop).

  • Data Collection:

    • Mount the crystal on the goniometer of the X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate structure.

Mandatory Visualizations

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_validation Structural Validation synthesis Novel this compound Derivative Synthesized purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) purification->nmr ms Mass Spectrometry (HRMS, MS/MS) purification->ms crystal_growth Crystal Growth purification->crystal_growth validation Structure Confirmed nmr->validation ms->validation xray Single Crystal X-ray Diffraction crystal_growth->xray xray->validation

Caption: Workflow for the structural validation of novel derivatives.

Logical Relationship in Drug Development

This diagram illustrates the critical role of structural validation in the broader context of drug development.

logical_relationship cluster_discovery Discovery Phase cluster_development Preclinical & Clinical Development cluster_outcome Outcome synthesis Synthesis of Novel This compound validation Structural Validation (NMR, MS, X-ray) synthesis->validation sar Structure-Activity Relationship (SAR) Studies validation->sar admet ADMET Profiling sar->admet clinical_trials Clinical Trials admet->clinical_trials drug Approved Drug clinical_trials->drug

Caption: Role of structural validation in the drug development pipeline.

References

A Comparative Guide to Spectroscopic Data Validation for Cycloocta[c]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of spectroscopic data for Cycloocta[c]pyridazine compounds and their analogues. Due to the limited availability of public spectroscopic data for the specific this compound ring system, this guide leverages data from the parent pyridazine heterocycle and related fused systems to establish a framework for data validation. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of novel N-heterocyclic compounds.

Data Presentation: A Comparative Summary

The following tables summarize key spectroscopic data for pyridazine and a complex cyclooctane-fused pyridazine derivative. This comparative approach allows researchers to understand the characteristic spectral features of the core pyridazine ring and how they might be influenced by fusion to a cyclooctane moiety.

Table 1: ¹H NMR Spectral Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
PyridazineCDCl₃9.21dd4.9, 1.7H-3, H-6
PyridazineCDCl₃7.75dd8.5, 4.9H-4, H-5
Iridium-Pyridazine ComplexMethanol-d₄-21.49s-Hydride

Table 2: ¹³C NMR Spectral Data

CompoundSolventChemical Shift (δ) ppm
PyridazineCDCl₃150.9
PyridazineCDCl₃126.3

Table 3: Infrared (IR) Spectral Data

CompoundWavenumber (cm⁻¹)IntensityAssignment
Pyridazine (liquid)~3050MediumC-H stretch (aromatic)
Pyridazine (liquid)~1575, 1440, 1410StrongC=C, C=N stretching
Phenyl-pyridazine derivative~3095-N-H stretch
Phenyl-pyridazine derivative~1596-C=C aromatic stretch

Note: Specific IR data for this compound is not available. The data for pyridazine and a phenyl-pyridazine derivative are provided as a reference.[2][3]

Table 4: Mass Spectrometry (MS) Data

CompoundIonization Method[M+H]⁺ (m/z)Key Fragment Ions (m/z)
PyridazineElectron Ionization8153, 52, 51, 50
(1α,4α,4aα,10aα)-1,4,4a,5,6,7,8,9,10,10a-decahydro-1,4,11,11-tetramethyl-1,4-methanocycloocta[d]pyridazineGas Chromatography-MS-Data not publicly detailed
4,4a,5,6,7,8,9,9a-octahydro-1,4,10,10-tetramethyl-1,4-methano-1H-cyclohepta[d]pyridazineGas Chromatography-MS-Data not publicly detailed

Note: While the molecular ion for the complex cyclooctane-fused pyridazines is not explicitly stated in the public data, their mass spectra are available for reference.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of spectroscopic data. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation:

    • Ionization Source: Electrospray ionization (ESI) for polar compounds or electron ionization (EI) for more volatile and thermally stable compounds.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Instrument Parameters (ESI):

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas Flow: Adjusted to obtain a stable spray.

    • Drying Gas Temperature: Set according to the solvent and compound stability.

  • Instrument Parameters (EI):

    • Ionization Energy: Typically 70 eV.

  • Data Acquisition: Acquire data in full scan mode to obtain the molecular ion and fragmentation pattern. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion.

Mandatory Visualization

The following diagrams illustrate a typical workflow for the validation of spectroscopic data for a novel this compound compound.

Spectroscopic_Data_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation cluster_reporting Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Initial_Check Initial Data Quality Check (S/N, Resolution, Line Shape) NMR->Initial_Check IR->Initial_Check MS->Initial_Check Structure_Proposal Propose Chemical Structure Initial_Check->Structure_Proposal Spectral_Consistency Check for Consistency (Across all techniques) Structure_Proposal->Spectral_Consistency Comparison Compare with known Pyridazine Data Spectral_Consistency->Comparison Final_Confirmation Final Structure Confirmation Comparison->Final_Confirmation Documentation Document all Experimental Details & Data Final_Confirmation->Documentation

Caption: Workflow for the spectroscopic data validation of a novel this compound compound.

Signaling_Pathway_Placeholder cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_data_interpretation Data Interpretation cluster_structure_elucidation Structure Elucidation Raw_NMR Raw NMR Data (FID) Processed_NMR Processed NMR Spectrum Raw_NMR->Processed_NMR Raw_IR Raw IR Data (Interferogram) Processed_IR Processed IR Spectrum Raw_IR->Processed_IR Raw_MS Raw MS Data (Ion Counts) Processed_MS Processed Mass Spectrum Raw_MS->Processed_MS NMR_Interpretation Chemical Shifts, Coupling Constants, Integration Processed_NMR->NMR_Interpretation IR_Interpretation Functional Group Identification Processed_IR->IR_Interpretation MS_Interpretation Molecular Ion, Fragmentation Pattern Processed_MS->MS_Interpretation Combined_Analysis Combined Spectroscopic Analysis NMR_Interpretation->Combined_Analysis IR_Interpretation->Combined_Analysis MS_Interpretation->Combined_Analysis Proposed_Structure Proposed Structure of this compound Combined_Analysis->Proposed_Structure

Caption: Logical flow from raw spectroscopic data to the proposed chemical structure.

References

A Comparative Guide to Computational and Experimental Data for Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Pyridazine Derivatives

Pyridazines are a class of heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This structural motif is a key pharmacophore found in numerous compounds with diverse biological activities, including herbicidal and medicinal applications. The electronic properties and reactivity of the pyridazine ring can be finely tuned through the introduction of various substituents, making it an attractive scaffold in drug discovery and materials science.

A thorough understanding of the three-dimensional structure and electronic properties of pyridazine derivatives is crucial for predicting their interactions with biological targets and for designing novel compounds with desired functionalities. This is achieved through a combination of experimental techniques, such as X-ray crystallography and NMR spectroscopy, and computational modeling, primarily using Density Functional Theory (DFT). This guide provides a comparative overview of the data obtained from these methods for a substituted pyridazine derivative.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental (X-ray diffraction) and computationally derived (DFT) geometric parameters for 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine.[1] This direct comparison allows for an assessment of the accuracy of the computational model in reproducing the real-world structure of the molecule.

Table 1: Comparison of Selected Bond Lengths (Å)

BondExperimental (X-ray)[1]Computational (DFT)[1]
N1—N21.3451.339
N1—C11.3411.347
N2—C41.3391.346
C1—C21.4011.403
C2—C31.3931.391
C3—C41.4001.402

Table 2: Comparison of Selected Bond Angles (°) and Torsion Angles (°)

Angle/TorsionExperimental (X-ray)[1]Computational (DFT)[1]
C1—N1—N2119.5119.8
C4—N2—N1119.7119.8
N1—C1—C2122.1121.8
C3—C4—N2122.0121.8
N1—C1—C5—N32.6-
C2—C1—C5—C9-177.1-

The data presented in Tables 1 and 2 demonstrate a good agreement between the experimentally determined and computationally predicted molecular geometries.[1] This validates the use of the chosen DFT method for studying the structural properties of this class of compounds.

Experimental and Computational Protocols

A detailed understanding of the methodologies used to obtain the data is essential for its correct interpretation and for designing further studies.

Experimental Protocols

Synthesis of 4-[(prop-2-en-1-yloxy)methyl]-3,6-bis(pyridin-2-yl)pyridazine:

The synthesis of the title compound is a multi-step process that can be generalized for the creation of various functionalized pyridazines. A common synthetic route involves the reaction of a diketone with hydrazine to form the pyridazine ring, followed by functionalization.

  • General Synthesis of Pyridazines: A widely used method involves the condensation of 1,4-dicarbonyl compounds with hydrazine hydrate. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid, often under reflux conditions.

  • Functionalization: Once the pyridazine core is formed, various functional groups can be introduced. For the example compound, this would involve reactions to add the pyridinyl and (prop-2-en-1-yloxy)methyl substituents.

X-ray Crystallography:

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray data are collected at a specific temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions, yielding accurate bond lengths, angles, and torsion angles.

Computational Protocols

Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Model Building: The initial 3D structure of the molecule is built using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. For the example compound, the B3LYP functional with the 6-311G(d,p) basis set was used.[1]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculations: Various molecular properties, such as bond lengths, angles, electronic properties (HOMO-LUMO gap), and spectroscopic data can be calculated from the optimized geometry.

Visualizations

The following diagrams illustrate the general synthetic workflow for pyridazine derivatives and the logical relationship in comparing experimental and computational data.

G General Synthesis Workflow for Pyridazine Derivatives cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Core Structure cluster_functionalization Modification cluster_product Final Product 1,4-Diketone 1,4-Diketone Condensation Condensation 1,4-Diketone->Condensation Hydrazine Hydrazine Hydrazine->Condensation Pyridazine Ring Pyridazine Ring Condensation->Pyridazine Ring Functionalization Functionalization Pyridazine Ring->Functionalization Substituted Pyridazine Substituted Pyridazine Functionalization->Substituted Pyridazine

Caption: A generalized workflow for the synthesis of substituted pyridazine derivatives.

G Comparison of Experimental and Computational Data cluster_exp Experimental Methods cluster_comp Computational Methods cluster_data Data Acquisition cluster_analysis Analysis cluster_outcome Outcome Synthesis Synthesis X-ray Crystallography X-ray Crystallography Synthesis->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Synthesis->NMR Spectroscopy Experimental Data Experimental Data X-ray Crystallography->Experimental Data NMR Spectroscopy->Experimental Data DFT Calculations DFT Calculations Computational Data Computational Data DFT Calculations->Computational Data Molecular Modeling Molecular Modeling Molecular Modeling->DFT Calculations Comparative Analysis Comparative Analysis Experimental Data->Comparative Analysis Computational Data->Comparative Analysis Structure-Activity Relationship Structure-Activity Relationship Comparative Analysis->Structure-Activity Relationship Model Validation Model Validation Comparative Analysis->Model Validation

Caption: Logical flow for comparing experimental and computational data in chemical research.

References

A Comparative Guide to Pyridazine-Based COX-2 Inhibitors and Traditional NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of anti-inflammatory therapeutics, the quest for potent and selective cyclooxygenase-2 (COX-2) inhibitors remains a significant focus for researchers in medicinal chemistry and drug development. Selective COX-2 inhibition offers the promise of effective anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme.[1][2] The pyridazine scaffold has emerged as a promising structural motif in the design of novel and highly selective COX-2 inhibitors.[1][2] This guide provides a comparative evaluation of the performance of recently developed pyridazine-based COX-2 inhibitors against traditional NSAIDs, supported by experimental data on their inhibitory potency and selectivity.

While the initial aim was to evaluate Cycloocta[c]pyridazine-based materials, a comprehensive literature search revealed a scarcity of specific data on this particular heterocyclic system. Therefore, this guide focuses on the broader, well-documented class of pyridazine derivatives that have been investigated as COX-2 inhibitors.

Mechanism of Action: The Arachidonic Acid Pathway

Cyclooxygenase (COX) enzymes are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[3][4][5] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function.[6][7][8] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[7][8]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[6][9][10] This non-selectivity is responsible for their therapeutic effects (COX-2 inhibition) as well as their common side effects, including gastric irritation and ulcers (COX-1 inhibition).[6] Selective COX-2 inhibitors, such as celecoxib and the novel pyridazine derivatives, are designed to preferentially target the COX-2 enzyme, thereby reducing the risk of gastrointestinal complications.[11]

Below is a diagram illustrating the role of COX enzymes in the arachidonic acid signaling pathway and the points of intervention for COX inhibitors.

Arachidonic_Acid_Pathway cluster_cox Cyclooxygenase Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins_h2 Prostaglandin H2 cox1->prostaglandins_h2 cox2->prostaglandins_h2 prostaglandins_cox1 Prostaglandins (Physiological) prostaglandins_h2->prostaglandins_cox1 prostaglandins_cox2 Prostaglandins (Inflammatory) prostaglandins_h2->prostaglandins_cox2 gi_protection GI Protection, Platelet Aggregation prostaglandins_cox1->gi_protection inflammation Inflammation, Pain, Fever prostaglandins_cox2->inflammation nsaids Non-selective NSAIDs (e.g., Ibuprofen) nsaids->cox1 Inhibit nsaids->cox2 Inhibit cox2_inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib, Pyridazines) cox2_inhibitors->cox2 Selectively Inhibit

Arachidonic Acid Signaling Pathway and COX Inhibition.

Performance Comparison of COX-2 Inhibitors

The performance of COX inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, and their selectivity index (SI). The IC50 value represents the concentration of a drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value signifies greater selectivity for COX-2 over COX-1.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several recently developed pyridazine derivatives compared to the traditional NSAID celecoxib.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Pyridazine Derivatives
Compound 9a0.330.015521.29[12]
Compound 16b0.3150.016918.63[12]
Compound 5f-1.509.56[13]
Compound 6f-1.158.31[13]
Compound 4c-0.26-[14]
Compound 6b-0.186.33[14]
Compound 3g-0.043811.51[2]
Compound 5a-0.7716.70[15]
Traditional NSAIDs
Celecoxib150.04375[16][17]
Celecoxib-0.35-[14]
Celecoxib-0.017817.98[12]

Note: IC50 and SI values can vary between different studies due to variations in experimental conditions.

As the data indicates, several pyridazine derivatives exhibit potent COX-2 inhibition, with IC50 values in the nanomolar to low micromolar range.[2][12][13][14][15] Notably, some of these compounds demonstrate COX-2 inhibitory activity comparable to or even exceeding that of celecoxib in certain studies.[12][14] The selectivity indices for the pyridazine derivatives are also significant, indicating a favorable profile for selective COX-2 inhibition.[2][12][13][15]

Experimental Protocols

The evaluation of COX-2 inhibitors typically involves a series of in vitro and in vivo assays. A generalized workflow for these experiments is outlined below.

In Vitro COX Inhibition Assay

A common method for determining the IC50 values of potential inhibitors is the in vitro cyclooxygenase inhibition assay.[18][19] This assay measures the production of prostaglandins from arachidonic acid in the presence of purified COX-1 or COX-2 enzymes and varying concentrations of the test compound.

The following diagram illustrates a typical workflow for an in vitro COX inhibition assay.

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) - Co-factors (e.g., Hematin) - Buffer Solution pre_incubation Pre-incubate Enzyme with Inhibitor at 37°C reagents->pre_incubation inhibitor Prepare Test Inhibitor Solutions (Serial Dilutions) inhibitor->pre_incubation initiation Initiate Reaction by adding Arachidonic Acid pre_incubation->initiation reaction_incubation Incubate for a defined time at 37°C initiation->reaction_incubation termination Stop Reaction (e.g., with Stannous Chloride) reaction_incubation->termination detection Measure Prostaglandin Production (e.g., ELISA, LC-MS/MS) termination->detection analysis Calculate % Inhibition and Determine IC50 Values detection->analysis

Experimental Workflow for In Vitro COX Inhibition Assay.

A detailed protocol for a fluorometric COX inhibitor screening assay can be summarized as follows:[20]

  • Reagent Preparation : Test inhibitors are dissolved, typically in DMSO, and serially diluted to the desired concentrations. Human recombinant COX-2 enzyme, a COX probe, and a cofactor are prepared in a suitable assay buffer.

  • Enzyme and Inhibitor Pre-incubation : The COX-2 enzyme is pre-incubated with the test inhibitor for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

  • Reaction Initiation : The enzymatic reaction is initiated by adding arachidonic acid, the substrate for the COX enzyme.

  • Signal Detection : The production of prostaglandin G2, an intermediate in the reaction, is detected fluorometrically. The fluorescence is measured kinetically over a period of 5-10 minutes.

  • Data Analysis : The rate of the reaction is determined from the linear range of the fluorescence plot. The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the inhibitor concentration.

In Vivo Anti-inflammatory Activity

The in vivo efficacy of promising COX-2 inhibitors is often evaluated using animal models of inflammation, such as the carrageenan-induced rat paw edema model.[12] In this model, inflammation is induced by injecting carrageenan into the paw of a rat. The test compound is administered orally, and its ability to reduce the resulting paw swelling is measured over time and compared to a control group and a group treated with a standard drug like celecoxib.

Conclusion

The development of pyridazine-based COX-2 inhibitors represents a significant advancement in the search for safer and more effective anti-inflammatory drugs. The experimental data presented in this guide demonstrate that many pyridazine derivatives exhibit potent and selective inhibition of the COX-2 enzyme, with performance characteristics that are comparable, and in some cases superior, to the established NSAID celecoxib. The versatility of the pyridazine scaffold allows for extensive chemical modification, providing a rich platform for the design and synthesis of future generations of COX-2 inhibitors with improved therapeutic profiles. Further in vivo studies and clinical trials will be crucial in fully evaluating the potential of these promising compounds.

References

comparative analysis of different synthetic routes to Cycloocta[c]pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of Cycloocta[c]pyridazine

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound, a unique fused heterocycle, presents a potentially valuable scaffold for developing new therapeutic agents and functional materials. However, a review of the current literature reveals a scarcity of documented synthetic pathways specifically targeting this molecule. This guide provides a comparative analysis of two plausible and robust synthetic strategies for the preparation of this compound, based on well-established methods for the synthesis of related cycloalkane-fused pyridazine systems. The two routes explored are the condensation of a 1,2-dicarbonyl precursor with hydrazine and the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. These values are representative and are based on analogous transformations reported in the literature for similar substrates.

ParameterRoute 1: 1,2-Dione CondensationRoute 2: Inverse-Electron-Demand Diels-Alder
Starting Materials Cyclooctane-1,2-dione, Hydrazine hydrateCyclooctene, 3,6-disubstituted-1,2,4,5-tetrazine
Key Transformation Condensation and Aromatization[4+2] Cycloaddition followed by N₂ extrusion
Reaction Temperature 80-100 °CRoom Temperature to 60 °C
Reaction Time 4-12 hours1-6 hours
Typical Yield 60-80%75-95%
Key Reagents Hydrazine hydrate, Ethanol, Acetic Acid3,6-disubstituted-1,2,4,5-tetrazine, Chloroform
Purification Method Recrystallization or Column ChromatographyColumn Chromatography

Route 1: Condensation of Cyclooctane-1,2-dione with Hydrazine

This classical approach to pyridazine synthesis involves the reaction of a 1,2-dicarbonyl compound with hydrazine. The initial condensation forms a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine. In many cases, especially with heating in the presence of a mild acid, the aromatization can occur spontaneously.

G Route 1: 1,2-Dione Condensation A Cyclooctane-1,2-dione C Dihydropyridazine Intermediate A->C Condensation B Hydrazine Hydrate B->C D This compound C->D Oxidation/Aromatization

A schematic overview of the 1,2-dione condensation route.
Experimental Protocol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclooctane-1,2-dione (1.0 eq) in ethanol (10 mL per mmol of dione).

  • Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Route 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is a powerful and often high-yielding method for the synthesis of pyridazines. This [4+2] cycloaddition occurs between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as cyclooctene. The reaction is typically followed by a retro-Diels-Alder reaction that extrudes nitrogen gas, leading to the formation of the aromatic pyridazine ring.

G Route 2: Inverse-Electron-Demand Diels-Alder A Cyclooctene C Bicyclic Intermediate A->C [4+2] Cycloaddition B 1,2,4,5-Tetrazine B->C D Dihydropyridazine C->D -N₂ (retro-Diels-Alder) E This compound D->E Oxidation

The pathway of the IEDDA reaction for pyridazine synthesis.
Experimental Protocol

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the 3,6-disubstituted-1,2,4,5-tetrazine (1.0 eq) in chloroform (15 mL per mmol of tetrazine).

  • Addition of Alkene: Add a solution of cyclooctene (1.1 eq) in chloroform to the tetrazine solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine. The reaction is typically complete within 1-6 hours.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Conclusion

Both the 1,2-dione condensation and the inverse-electron-demand Diels-Alder reaction represent viable and effective strategies for the synthesis of the target molecule, this compound. The choice between these two routes will likely depend on the availability of the starting materials and the desired substitution pattern on the resulting pyridazine ring. The IEDDA reaction generally offers milder reaction conditions and potentially higher yields, making it a very attractive modern alternative to the more classical condensation approach. Further research and experimental validation are necessary to optimize these protocols for the specific synthesis of this compound and to fully explore its chemical and biological properties.

Lack of Specific Cross-Reactivity Data for Cycloocta[c]pyridazine Derivatives Necessitates a Broader Analysis of the Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in research pertaining to the cross-reactivity of Cycloocta[c]pyridazine derivatives. To address the user's core request for a comparative guide, this report pivots to an analysis of the broader class of pyridazine derivatives, for which substantial data is available, particularly concerning their well-documented activity as cyclooxygenase (COX) inhibitors.

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1] A significant body of research has focused on the development of pyridazine derivatives as selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[2][3][4] This guide will therefore focus on comparing the performance of various pyridazine derivatives as COX inhibitors, providing supporting experimental data and methodologies.

Comparative Analysis of COX Inhibition by Pyridazine Derivatives

The following table summarizes the in vitro inhibitory activity of selected pyridazine derivatives against COX-1 and COX-2 enzymes. The data is presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme's activity) and the selectivity index (SI), which is the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (SI)Reference
Celecoxib 86073.5311.78[3]
Indomethacin 370739.20.50[3]
Compound 3g 504.643.8411.51[3]
Compound 3d -67.23-[3]
Compound 6a -53.01-[3]
Compound 7 ---[2]
Compound 12 ---[2]
Compound 16 ---[2]
Compound 24 ---[2]

Note: IC50 values for compounds 7, 12, 16, and 24 were not explicitly provided in the search results, but they were reported to have better docking scores than celecoxib.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of pyridazine derivatives.

In Vitro Cyclooxygenase (COX) Inhibition Assay:

The in vitro COX inhibitory activity of the synthesized compounds is typically evaluated using an enzyme immunoassay (EIA) kit. The assay measures the conversion of arachidonic acid to prostaglandin F2α (PGF2α) by ovine COX-1 or human recombinant COX-2.

  • Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 is reconstituted in a suitable buffer (e.g., Tris-HCl buffer).

  • Assay Procedure:

    • The test compounds, a reference drug (e.g., celecoxib, indomethacin), and a vehicle control are pre-incubated with the enzyme in a reaction buffer containing a heme cofactor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period (e.g., 2 minutes).

    • The reaction is terminated by the addition of a stopping solution (e.g., a solution of a stannous chloride).

    • The amount of PGF2α produced is quantified using a specific EIA kit according to the manufacturer's instructions.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition versus the concentration of the test compound. The selectivity index is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Molecular Docking Studies:

Computational docking studies are often employed to predict the binding mode and affinity of the compounds within the active site of the target enzyme.

  • Software: Commonly used software includes AutoDock, Schrödinger Suite, or similar programs.

  • Protein Preparation: The crystal structure of the target enzyme (e.g., COX-2, PDB ID: 5KIR) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structures of the pyridazine derivatives are generated and optimized using a molecular modeling program.

  • Docking Simulation: The prepared ligands are docked into the active site of the prepared protein. The docking protocol is validated by redocking the co-crystallized ligand into the active site.

  • Analysis: The docking scores (binding energies) and the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the amino acid residues of the active site are analyzed to understand the structure-activity relationship.[2]

Signaling Pathway and Experimental Workflow

COX-2 Signaling Pathway in Inflammation:

The diagram below illustrates the role of COX-2 in the inflammatory pathway. Pro-inflammatory stimuli lead to the induction of COX-2, which then catalyzes the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.

COX2_Pathway A Pro-inflammatory Stimuli (e.g., LPS, cytokines) C Phospholipase A2 A->C activates B Cell Membrane Phospholipids D Arachidonic Acid B->D cleaved by C->D F Prostaglandins (e.g., PGE2) D->F catalyzed by E COX-2 (Cyclooxygenase-2) E->F G Inflammation (Pain, Fever, Swelling) F->G mediate H Pyridazine Derivatives (COX-2 Inhibitors) H->E inhibit

Caption: COX-2 signaling pathway in inflammation.

Experimental Workflow for Evaluating COX Inhibitors:

The following diagram outlines a typical workflow for the synthesis and evaluation of novel pyridazine derivatives as COX inhibitors.

Experimental_Workflow A Design & Synthesis of Pyridazine Derivatives B In Silico Screening (Molecular Docking) A->B C In Vitro COX-1/COX-2 Inhibition Assays B->C Promising candidates D Determination of IC50 and Selectivity Index C->D E Lead Compound Identification D->E High potency & selectivity F Further Preclinical Studies (In vivo models, ADME/Tox) E->F

Caption: Workflow for COX inhibitor drug discovery.

References

Benchmarking the Photophysical Properties of Novel Pyridazine-Based Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of fluorescence imaging and sensing, the development of novel fluorophores with tailored photophysical properties is of paramount importance. Pyridazine-based compounds, a class of nitrogen-containing heterocycles, have emerged as a promising scaffold for the design of new functional dyes. This guide provides a comparative analysis of the photophysical properties of recently developed donor-acceptor pyridazine derivatives, benchmarking them against commonly used fluorescent standards.

While the photophysical properties of cycloocta[c]pyridazines are not yet extensively documented in scientific literature, this guide focuses on a series of recently synthesized donor-acceptor pyridazine compounds to illustrate a practical benchmarking workflow. The data presented herein, alongside detailed experimental protocols, will aid researchers in the evaluation and selection of appropriate fluorescent probes for their specific applications.

Data Presentation: A Comparative Analysis

The following table summarizes the key photophysical properties of three novel donor-acceptor pyridazine derivatives and four widely used commercial fluorescent dyes. This allows for a direct comparison of their performance characteristics in solution.

Compound NameAbsorption Max (λ_abs_) [nm]Emission Max (λ_em_) [nm]Stokes Shift [nm]Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹]Fluorescence Quantum Yield (Φ_F_)Fluorescence Lifetime (τ_F_) [ns]Solvent
Pyridazine Derivatives
dCzMePydz36045090Not Reported< 0.01Not ReportedToluene
dDMACMePydz41548065Not Reported< 0.01Not ReportedToluene
dPXZMePydz44553085Not Reported0.085470 (delayed)Toluene
Standard Fluorescent Dyes
Fluorescein49452127~76,9000.95~4.00.1 M NaOH
Rhodamine 6G53055525~116,0000.95~4.1Ethanol[1]
Coumarin 153423530107~26,0000.53~4.8Ethanol
BODIPY FL5035129~80,000~1.0~5.7Methanol[2]

Experimental Protocols

Accurate determination of photophysical parameters is crucial for the reliable characterization of fluorescent molecules. Below are detailed methodologies for two key experiments:

Determination of Fluorescence Quantum Yield (Φ_F_)

The relative fluorescence quantum yield is determined using a comparative method with a well-characterized standard.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade)

  • Standard compound with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)

  • Test compound

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the test compound and the standard compound in the same solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of five dilutions for both the test and standard compounds, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The absorbance should be kept below 0.1 to minimize inner filter effects.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of the standard.

    • Record the fluorescence emission spectrum for the standard solutions.

    • Set the excitation wavelength to the absorbance maximum of the test compound.

    • Record the fluorescence emission spectrum for the test solutions.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

  • Plot Data: For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The fluorescence quantum yield of the test sample (Φ_X_) is calculated using the following equation:

    Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

    Where:

    • Φ_ST_ is the quantum yield of the standard.

    • Grad_X_ and Grad_ST_ are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.

    • η_X_ and η_ST_ are the refractive indices of the solvents used for the test and standard samples, respectively.

Determination of Fluorescence Lifetime (τ_F_)

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

Materials:

  • TCSPC instrument with a pulsed light source (e.g., picosecond laser or LED)

  • Photomultiplier tube (PMT) or single-photon avalanche diode (SPAD) detector

  • Sample holder and cuvette

  • Scattering solution for instrument response function (IRF) measurement (e.g., dilute ludox solution)

  • Fluorescence lifetime analysis software

Procedure:

  • Instrument Setup:

    • Select an appropriate excitation wavelength and pulse repetition rate for the light source. The repetition rate should be low enough to allow the fluorescence to decay completely between pulses.

    • Set the emission wavelength on the monochromator.

  • Measure Instrument Response Function (IRF):

    • Fill a cuvette with the scattering solution.

    • Collect the IRF by scattering the excitation light into the detector.

  • Measure Sample Decay:

    • Replace the scattering solution with the fluorescent sample solution.

    • Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel.

  • Data Analysis:

    • Using the analysis software, perform a deconvolution of the sample decay data with the measured IRF.

    • Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s). The goodness of the fit is typically assessed by the chi-squared (χ²) value.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of photophysical properties.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2 S₂ S2->S1 Vibrational Relaxation T1->S0 Phosphorescence T1->S0 Intersystem Crossing (ISC)

Caption: A simplified Jablonski diagram illustrating the key photophysical processes of absorption, fluorescence, and non-radiative decay pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_data_analysis Data Analysis A Synthesize/Obtain Compound B Prepare Stock Solution A->B C Prepare Serial Dilutions B->C D UV-Vis Absorption Spectroscopy C->D E Steady-State Fluorescence Spectroscopy C->E F Time-Resolved Fluorescence Spectroscopy (TCSPC) C->F G Determine λ_abs_max and ε D->G H Determine λ_em_max and Stokes Shift E->H I Calculate Quantum Yield (Φ_F_) E->I J Determine Fluorescence Lifetime (τ_F_) F->J K Comparative Analysis & Benchmarking G->K H->K I->K J->K

Caption: Experimental workflow for the comprehensive characterization of the photophysical properties of a fluorescent compound.

References

Validating the Mechanism of Cycloocta[c]pyridazine Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible mechanistic pathways for the formation of the Cycloocta[c]pyridazine heterocyclic system. While direct experimental validation for the synthesis of this compound is not extensively documented in the current literature, this guide extrapolates from well-established, analogous chemical transformations to evaluate the feasibility of each proposed route. We will objectively compare the performance of two primary mechanisms: the condensation of a 1,4-dicarbonyl with hydrazine and the inverse electron demand Diels-Alder (IEDDA) reaction. This analysis is supported by experimental data from closely related systems.

Data Presentation

The following table summarizes key quantitative data for the two proposed mechanisms, drawing from analogous reactions to provide a basis for comparison.

ParameterMechanism 1: Dicarbonyl-Hydrazine CondensationMechanism 2: Inverse Electron Demand Diels-Alder (IEDDA)
Precursor Availability Synthesis of cyclooctane-1,4-dione is not well-documented, presenting a significant synthetic challenge.trans-Cyclooctene and various tetrazines are commercially available or can be synthesized via established protocols.
Reaction Rate Typically requires heating for several hours.Extremely rapid, with second-order rate constants up to ~1 x 10^6 M⁻¹s⁻¹ reported for the reaction between trans-cyclooctene and certain tetrazines.[1]
Reaction Conditions Often requires reflux in a suitable solvent, sometimes with acid or base catalysis.Proceeds readily at room temperature in a variety of solvents, including aqueous media, without the need for a catalyst.[1]
Byproducts Water.Dinitrogen (N₂), a gaseous and inert byproduct.[1]
Yield Variable, dependent on the specific substrate and reaction conditions. Analogous reactions with 1,4-diketones can provide moderate to good yields.Often quantitative or near-quantitative yields are reported for the cycloaddition.[2]

Experimental Protocols

Mechanism 1: Dicarbonyl-Hydrazine Condensation (Analogous Protocol)

This protocol is based on the general procedure for the synthesis of fused pyridazines from 1,4-dicarbonyl compounds. The successful application of this method to this compound is contingent on the synthesis of cyclooctane-1,4-dione.

Synthesis of a Fused Pyridazine from a Cyclic 1,4-Dione and Hydrazine

  • Dissolution of Diketone: A solution of the 1,4-cycloalkanedione (1.0 eq) is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Hydrazine: Hydrazine hydrate (1.1 - 1.5 eq) is added dropwise to the solution of the diketone at room temperature with stirring.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the fused pyridazine.

Mechanism 2: Inverse Electron Demand Diels-Alder (IEDDA) Reaction

This protocol describes the highly efficient reaction between a strained alkene (trans-cyclooctene) and a tetrazine to form a dihydropyridazine, which is a direct precursor to the aromatic pyridazine.

Synthesis of a Fused Dihydropyridazine via IEDDA Reaction

  • Preparation of Reactants: Solutions of trans-cyclooctene (1.0 eq) and a suitable 1,2,4,5-tetrazine derivative (e.g., 3,6-diphenyl-1,2,4,5-tetrazine) (1.0 eq) are prepared in a solvent such as acetonitrile, methanol, or a buffered aqueous solution (pH 6-9) at room temperature.[1]

  • Reaction Initiation: The tetrazine solution is added to the trans-cyclooctene solution with stirring. The reaction is typically very fast and can be monitored by the disappearance of the characteristic color of the tetrazine (often pink or red).[1]

  • Reaction Completion and Isolation: The reaction is often complete within minutes to an hour at room temperature. The solvent is removed under reduced pressure, and the resulting fused dihydropyridazine can be purified by column chromatography if necessary. The reaction often proceeds in quantitative yield, and in some cases, purification may not be required.[2]

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways for the formation of this compound via the two discussed mechanisms.

Dicarbonyl_Hydrazine_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclooctane_1_4_dione Cyclooctane-1,4-dione Hydrazone Monohydrazone Cyclooctane_1_4_dione->Hydrazone + Hydrazine - H₂O Hydrazine Hydrazine Hydrazine->Hydrazone Dihydropyridazine_intermediate Dihydropyridazine Intermediate Hydrazone->Dihydropyridazine_intermediate Intramolecular Cyclization - H₂O Cycloocta_c_pyridazine This compound Dihydropyridazine_intermediate->Cycloocta_c_pyridazine Oxidation

Caption: Dicarbonyl-Hydrazine Condensation Pathway.

IEDDA_Reaction cluster_reactants_iedda Reactants cluster_intermediates_iedda Intermediate cluster_product_iedda Product trans_Cyclooctene trans-Cyclooctene Cycloadduct [4+2] Cycloadduct trans_Cyclooctene->Cycloadduct [4+2] Cycloaddition Tetrazine 1,2,4,5-Tetrazine Tetrazine->Cycloadduct Dihydropyridazine Cycloocta[c]dihydropyridazine Cycloadduct->Dihydropyridazine Retro-Diels-Alder - N₂

References

Safety Operating Guide

Navigating the Safe Disposal of Cycloocta[c]pyridazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

At the core of this process is the principle that chemical waste generators are responsible for determining whether a discarded chemical is classified as hazardous. This determination must be made in accordance with the U.S. Environmental Protection Agency (EPA) guidelines outlined in 40 CFR 261.3, as well as any applicable state and local regulations[1].

Key Safety and Handling Precautions for Chemical Waste

Before initiating any disposal procedure, it is essential to be aware of the necessary safety precautions. The following table summarizes critical handling and safety information derived from the safety data sheets of related chemical compounds.

Precaution CategorySpecific Guidance
Personal Protective Equipment (PPE) Wear chemical safety goggles, butyl rubber gloves, and a fully-buttoned lab coat. Nitrile gloves may not be suitable for all pyridazine derivatives[2]. Always consult the manufacturer's glove compatibility chart.
Work Area Always handle the chemical waste within a properly functioning, certified laboratory chemical fume hood[2][3]. Ensure an emergency eyewash unit and safety shower are readily accessible[2].
Handling Avoid contact with skin, eyes, and clothing[1][4]. Do not breathe vapors or mist[4][5]. Wash hands thoroughly after handling[1]. Prevent the build-up of electrostatic charge by using non-sparking tools and ensuring proper grounding[3][4].
Storage of Waste Collect waste in a sealable, airtight, and compatible container[2]. The container should be clearly labeled as "Dangerous Waste" as soon as the first waste is added[2]. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizers and acids[2][6][7].
Spill Management In case of a spill, absorb with an inert dry material (e.g., sand, vermiculite) and place it in an appropriate, sealed container for disposal as hazardous waste[2][8]. Prevent the spill from entering drains or waterways[3][5].

Procedural Steps for the Disposal of Cycloocta[c]pyridazine

The following step-by-step guide outlines the recommended procedure for the proper disposal of this compound, based on general principles for chemical waste management.

  • Hazardous Waste Determination: The first and most critical step is to classify the waste. Given that this compound is a nitrogen-containing heterocyclic compound, it should be treated as potentially hazardous waste. Consult your institution's Environmental Health & Safety (EH&S) department for guidance on proper waste classification.

  • Waste Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads, gloves), in a designated and properly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical.

    • Keep the container securely closed at all times, except when adding waste.

    • Ensure the container is labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Toxic," "Flammable" if applicable).

  • Arrange for Professional Disposal:

    • Contact a licensed professional waste disposal service to handle the final disposal of the material[5].

    • It is common for such chemical waste to be disposed of via high-temperature incineration in a specially equipped chemical incinerator that includes an afterburner and scrubber to neutralize harmful combustion byproducts[5].

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and regulatory requirements.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated classify Classify Waste: Consult EH&S and SDS (Assume Hazardous) start->classify collect Collect in Designated, Labeled, and Sealed Compatible Container classify->collect store Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles collect->store contact Contact Licensed Hazardous Waste Disposal Vendor store->contact transport Prepare for Transport: Ensure Proper Labeling and Documentation contact->transport dispose Final Disposal: High-Temperature Incineration (by Vendor) transport->dispose end End: Disposal Complete and Documented dispose->end

References

Essential Safety and Operational Protocols for Handling Cycloocta[c]pyridazine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling Cycloocta[c]pyridazine.

Body PartPersonal Protective EquipmentStandard/Specification
Respiratory Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. A full-face supplied air respirator is recommended if it is the sole means of protection.[1]NIOSH (US) or CEN (EU) approved.[1]
Hands Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2][3]Regulation (EU) 2016/425 and the standard EN 374.
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield may be required for tasks with a high risk of splashing.[1][2]Conforming to EN166 (EU) or ANSI Z.87.1 (US).[1][3]
Body Flame-retardant and antistatic protective clothing or a lab coat.[4] Long-sleeved garments and long pants are essential to cover as much skin as possible.[3]---
Feet Closed-toe, closed-heel chemical-resistant boots.[5]---
Handling and Storage Procedures

Proper handling and storage are critical to maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][6] Implement measures to prevent the buildup of electrostatic charge.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[2] Do not eat, drink, or smoke in areas where the chemical is used.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][6]

  • Keep containers tightly closed and properly labeled.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, contain the spillage with an inert absorbent material.

  • Cleanup: Use an electrically protected vacuum cleaner or wet-brushing to collect the material and place it in a suitable, closed container for disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Waste should be sent to an approved waste disposal plant. Do not let the product enter drains.[1]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][6] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek medical attention.

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[4][8]

Operational Workflow

The following diagram illustrates the standard operational workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Work in Fume Hood B->C D Handle Away from Ignition Sources C->D E Store in Cool, Ventilated Area D->E I Collect Waste in Labeled Container D->I F Decontaminate Work Area E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H J Dispose via Approved Waste Facility I->J

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.